Methyllycaconitine citrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C43H58N2O17 |
|---|---|
Molecular Weight |
874.9 g/mol |
IUPAC Name |
[(2R,3R,4S,5S,6S,8R,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t19-,21-,22+,24-,25-,27+,28-,29+,30-,33?,34-,35+,36?,37?;/m0./s1 |
InChI Key |
INBLZNJHDLEWPS-LYDDEFPCSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@@H](C(C31)([C@]5(C[C@@H]([C@@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Methyllycaconitine Citrate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyllycaconitine (MLA) citrate is a norditerpenoid alkaloid that functions as a potent and highly selective competitive antagonist of the α7 nicotinic acetylcholine receptor (nAChR). Its primary mechanism of action involves binding to the orthosteric site of the α7 nAChR, thereby preventing the binding of the endogenous agonist acetylcholine (ACh) and subsequent channel opening. This blockade of α7 nAChR activity modulates downstream signaling cascades, including intracellular calcium mobilization and the JAK2/STAT3 pathway, and has implications for a variety of physiological and pathological processes, including neuroinflammation and neurotransmitter release. This document provides a comprehensive overview of the mechanism of action of MLA, including its binding kinetics, receptor selectivity, and effects on key signaling pathways, supported by detailed experimental protocols and data visualizations.
Core Mechanism of Action: Competitive Antagonism of the α7 nAChR
Methyllycaconitine citrate's principal mechanism of action is its competitive antagonism of the α7 subtype of nicotinic acetylcholine receptors.[1][2] As a competitive antagonist, MLA binds to the same site as the endogenous agonist, acetylcholine, on the α7 nAChR.[1] This binding event does not induce the conformational change required for ion channel opening and instead physically obstructs ACh from binding and activating the receptor. The interaction is reversible, and its inhibitory effect can be overcome by increasing the concentration of the agonist.[3]
The high affinity and selectivity of MLA for the α7 nAChR make it a valuable pharmacological tool for studying the physiological roles of this receptor subtype.[1][4]
Quantitative Pharmacological Data
The potency and selectivity of this compound have been quantified in numerous studies. The following tables summarize key binding affinity (Ki) and half-maximal inhibitory concentration (IC50) values for MLA at various nAChR subtypes.
| Parameter | Receptor Subtype | Tissue/Cell Line | Value | Reference |
| Ki | α7 nAChR | Rat Brain | 1.4 nM | [4][5] |
| Ki | α-conotoxin-MII sensitive nAChR (presumed α3/α6β2β3*) | Rat Striatum and Nucleus Accumbens | 33 nM | [3] |
| Ki | Muscle nAChRs | Frog and Human Muscle Extracts | 10-5 - 10-6 M | [4] |
| IC50 | α7 nAChR | - | 2 nM | [1] |
| IC50 | α7 nAChR | - | 0.25 nM | [6][7] |
| IC50 | α3β4 nAChR | Xenopus Oocytes | 0.08 µM | [8] |
| IC50 | α4β2 nAChR | Xenopus Oocytes | 0.65 µM | [8] |
Note: Ki (inhibition constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Key Signaling Pathways Modulated by this compound
By antagonizing the α7 nAChR, this compound influences several downstream signaling pathways. The α7 nAChR is a ligand-gated ion channel with high permeability to calcium ions (Ca2+).[9] Therefore, its blockade by MLA directly impacts intracellular calcium levels and subsequent calcium-dependent signaling events.[10][11]
Modulation of Intracellular Calcium Signaling
Activation of α7 nAChRs typically leads to an influx of Ca2+, which acts as a second messenger to trigger various cellular responses.[9][11] MLA, by preventing channel opening, inhibits this ACh-induced rise in intracellular Ca2+.[10] This has been observed to affect processes such as neurotransmitter release.[12]
Figure 1: Competitive antagonism of α7 nAChR by MLA, preventing ACh-mediated Ca²⁺ influx.
Inhibition of the JAK2/STAT3 Signaling Pathway
The α7 nAChR is also known to modulate inflammatory responses through the cholinergic anti-inflammatory pathway, which often involves the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling cascade.[13][14] Activation of α7 nAChR can lead to the phosphorylation and activation of JAK2 and subsequently STAT3.[9][14] By blocking the α7 nAChR, MLA can prevent this downstream signaling, thereby inhibiting the anti-inflammatory effects mediated by this pathway.[4]
Figure 2: MLA's inhibition of the α7 nAChR-mediated JAK2/STAT3 signaling pathway.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay for α7 nAChR
This protocol is used to determine the binding affinity (Ki) of MLA for the α7 nAChR.[15][16]
Workflow:
Figure 3: Workflow for a radioligand binding assay to determine MLA's affinity for α7 nAChR.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat hippocampus) or cells expressing α7 nAChRs in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, [³H]methyllycaconitine (as the radioligand), and varying concentrations of unlabeled MLA citrate (for competition assays) or buffer.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., GF/B) pre-soaked in polyethylenimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Analyze the data using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). For competition assays, calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is used to measure the functional effects of MLA on α7 nAChRs expressed in a heterologous system.[17][18]
Workflow:
Figure 4: Workflow for two-electrode voltage clamp electrophysiology to assess MLA's functional antagonism.
Methodology:
-
Oocyte Preparation and Injection:
-
Harvest oocytes from a female Xenopus laevis.
-
Treat with collagenase to defolliculate the oocytes.
-
Inject oocytes with cRNA encoding the human α7 nAChR subunit.
-
Incubate the injected oocytes for 2-5 days at 16-18°C in Barth's solution to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber and perfuse with Ringer's solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).
-
Clamp the membrane potential at a holding potential of -60 to -80 mV.
-
-
Drug Application and Data Acquisition:
-
Apply acetylcholine (e.g., 100 µM) to elicit an inward current mediated by the activation of α7 nAChRs.
-
To determine the inhibitory effect of MLA, pre-apply MLA at various concentrations for a set period (e.g., 2 minutes) before co-applying it with ACh.
-
Record the peak amplitude of the ACh-evoked currents in the absence and presence of MLA.
-
-
Data Analysis:
-
Normalize the current responses in the presence of MLA to the control response (ACh alone).
-
Plot the normalized response against the concentration of MLA and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Heterologous Expression and Functional Characterization in HEK-293 Cells
Human embryonic kidney (HEK) 293 cells are commonly used for the stable or transient expression of recombinant ion channels, including the α7 nAChR.[19][20][21] Co-expression with the chaperone protein RIC-3 is often necessary for robust functional expression.[19][20]
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK-293 cells in appropriate media (e.g., DMEM with 10% fetal bovine serum).
-
Co-transfect the cells with plasmids encoding the human α7 nAChR and human RIC-3 using a suitable transfection reagent.
-
-
Verification of Expression:
-
Functional Assays (e.g., Calcium Imaging):
-
Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Establish a baseline fluorescence reading.
-
Apply acetylcholine to stimulate the expressed α7 nAChRs and measure the change in fluorescence, which corresponds to an increase in intracellular calcium.
-
To test the effect of MLA, pre-incubate the cells with MLA before applying ACh and measure the inhibition of the calcium response.
-
Conclusion
This compound is a highly specific and potent competitive antagonist of the α7 nicotinic acetylcholine receptor. Its mechanism of action is centered on its ability to block the binding of acetylcholine to the receptor's orthosteric site, thereby preventing ion channel activation and subsequent downstream signaling events, most notably the influx of calcium and the activation of the JAK2/STAT3 pathway. The well-characterized pharmacology of MLA makes it an indispensable tool for researchers investigating the multifaceted roles of the α7 nAChR in health and disease. The experimental protocols detailed herein provide a framework for the continued investigation of MLA and the development of novel therapeutics targeting the α7 nicotinic acetylcholine receptor.
References
- 1. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 6. Characterization of compounds on nicotinic acetylcholine receptor alpha7 channels using higher throughput electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methyl lycaconitine: A novel nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methyllycaconitine-sensitive neuronal nicotinic receptor-operated slow Ca2+ signal by local application or perfusion of ACh at the mouse neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of α7 nicotinic receptor activation on glutamatergic transmission in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JAK2/STAT3 Pathway is Required for α7nAChR-Dependent Expression of POMC and AGRP Neuropeptides in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. Functional expression of human α7 nicotinic acetylcholine receptor in human embryonic kidney 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. spandidos-publications.com [spandidos-publications.com]
Methyllycaconitine (MLA) Citrate: A Technical Guide to a Selective α7 Nicotinic Acetylcholine Receptor Antagonist
Introduction
Methyllycaconitine (MLA) is a norditerpenoid alkaloid originally isolated from Delphinium species (larkspurs).[1] It is a potent and highly selective competitive antagonist of the α7 subtype of neuronal nicotinic acetylcholine receptors (nAChRs). Its high affinity and selectivity have established MLA as an invaluable pharmacological tool for investigating the physiological and pathological roles of α7 nAChRs. This technical guide provides an in-depth overview of MLA's mechanism of action, pharmacological profile, experimental applications, and relevant signaling pathways for researchers, scientists, and drug development professionals.
Core Mechanism of Action
MLA exerts its effects by acting as a competitive antagonist at the α7 nicotinic acetylcholine receptor. The α7 nAChR is a ligand-gated ion channel that, upon binding to its endogenous agonist acetylcholine (ACh), opens to allow the influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺). This influx leads to membrane depolarization and the activation of various downstream signaling cascades.
MLA possesses a high affinity for the same binding site as ACh on the α7 receptor.[2] By occupying this site, it physically prevents ACh from binding and subsequently blocks the opening of the ion channel. This inhibition of ion flow prevents cellular depolarization and downstream signaling events mediated by the α7 nAChR.
Caption: Competitive antagonism of MLA at the α7 nAChR.
Pharmacological Profile: Quantitative Data
The selectivity of MLA for the α7 nAChR is a key feature, demonstrated by its significantly higher affinity for this subtype compared to others.
Table 1: Binding Affinity of Methyllycaconitine at Nicotinic Receptors
| Receptor Subtype | Ligand/Preparation | Affinity Constant | Reference |
| α7-containing nAChR | [³H]MLA (rat brain membranes) | Kd = 1.86 nM | [2] |
| α7-containing nAChR | (Displacement of α-bungarotoxin) | Ki = 1.4 nM | [3] |
| α4β2 nAChR | (Expressed in Xenopus oocytes) | IC50 ≈ 700 nM | [1] |
| α6β2 nAChR | (Interaction at concentrations > 40 nM) | > 40 nM | [3] |
| α3β2 nAChR | (Expressed in Xenopus oocytes) | IC50 ≈ 80 nM | [1] |
| Muscle nAChR | (Human muscle extract) | Ki ≈ 8000 nM | [1] |
Table 2: Electrophysiological Data
| Receptor Subtype | Preparation | Effect | Concentration | Reference |
| α7 nAChR | Xenopus oocytes | Potent Antagonist | IC50 = 2 nM | [4] |
| Rat Phrenic Nerve-Diaphragm | Neuromuscular Transmission | 50% decrease in response | 2 x 10-5 M | [1] |
| Mouse Neuromuscular Junction | Inhibition of slow Ca²⁺ signal | Concentration-dependent | 0.01 - 1 µM | [5] |
Table 3: In Vivo and Cellular Data
| Study Type | Model System | Effect | MLA Dose/Concentration | Reference |
| Neuroprotection | Mouse Striatum | Attenuates METH-induced neurotoxicity | Not specified | [3] |
| Behavioral | Mice | Inhibits METH-induced climbing behavior | 6 mg/kg (i.p.) | [6] |
| Nicotine Self-Administration | Rats | Reduces nicotine self-administration | 3.9 and 7.8 mg/kg | [7] |
| Anxiety | Rat Dorsal Hippocampus | Reverses nicotine-induced anxiogenic effect | 1.9 ng (intrahippocampal) | [8] |
| Cell Viability | SH-SY5Y cells | Inhibits Aβ₂₅₋₃₅-induced decrease in viability | 5 and 10 µM | [9] |
| Autophagy | SH-SY5Y cells | Inhibits Aβ-induced autophagosome accumulation | Not specified | [9] |
Key Experimental Protocols
MLA is frequently used in various experimental paradigms to probe the function of α7 nAChRs. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay quantifies the affinity of a ligand (like MLA) for a receptor by competing with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: A brain region rich in α7 nAChRs, such as the rat hippocampus or hypothalamus, is dissected and homogenized in a buffered solution.[2] The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended to create a membrane preparation.
-
Incubation: The membrane preparation is incubated with a constant concentration of a radioligand that binds to α7 nAChRs (e.g., [³H]MLA or [¹²⁵I]α-bungarotoxin).[2]
-
Competition: Increasing concentrations of unlabeled MLA (the "competitor") are added to the incubation mixture. MLA will compete with the radioligand for binding to the α7 receptors.
-
Separation: After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter or gamma counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of unlabeled MLA. This competition curve is used to calculate the IC₅₀ (the concentration of MLA that inhibits 50% of specific radioligand binding), which can then be converted to the inhibition constant (Ki).
Caption: Workflow for a radioligand binding assay.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique allows for the functional study of ion channels expressed in a heterologous system.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and prepared.
-
cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the subunits of the desired nAChR (e.g., the α7 subunit for homomeric receptors).[10] The oocytes are then incubated for several days to allow for protein expression and insertion into the cell membrane.
-
Voltage Clamp: An oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to "clamp" the membrane potential at a fixed holding value (e.g., -60 mV).[10] The oocyte is continuously perfused with a buffer solution.
-
Agonist Application: An agonist, typically acetylcholine (ACh), is applied to the oocyte.[10] Binding of ACh opens the expressed nAChR channels, resulting in an inward ion current that is measured by the clamp.
-
Antagonist Application: The oocyte is pre-incubated with or co-perfused with varying concentrations of MLA before the application of ACh. The reduction in the ACh-evoked current in the presence of MLA is measured.
-
Data Analysis: A concentration-response curve is generated by plotting the percentage of inhibition of the ACh-induced current against the MLA concentration. This allows for the determination of the IC₅₀ value for MLA's antagonistic activity.
Caption: Workflow for two-electrode voltage clamp experiments.
Signaling Pathways and In Vivo Implications
The primary role of α7 nAChR is to mediate fast synaptic transmission through calcium signaling. MLA's blockade of this receptor has significant downstream consequences.
α7 nAChR Signaling:
-
Activation: Binding of ACh opens the channel, leading to a rapid and transient influx of Ca²⁺.
-
Downstream Effects: This Ca²⁺ influx can trigger a multitude of cellular responses, including the activation of calcium-dependent enzymes, modulation of gene expression, and the release of other neurotransmitters like glutamate.[11]
-
MLA Inhibition: By preventing the initial Ca²⁺ influx, MLA effectively blocks all subsequent downstream signaling events that are dependent on α7 nAChR activation.
Caption: MLA's blockade of the α7 nAChR signaling pathway.
In Vivo Applications and Therapeutic Potential
MLA has been instrumental in defining the role of α7 nAChRs in various physiological and disease processes:
-
Neuroprotection: Studies have shown that MLA can attenuate methamphetamine-induced neurotoxicity, suggesting a role for α7 nAChRs in excitotoxic processes.[6]
-
Cognition: While antagonists are typically expected to impair cognition, some research indicates that low, picomolar concentrations of MLA can paradoxically potentiate receptor responses and improve memory acquisition, possibly by increasing hippocampal glutamate efflux.[11]
-
Addiction: MLA reduces nicotine self-administration in animal models, indicating that α7 nAChRs are involved in the reinforcing effects of nicotine.[7]
-
Alzheimer's Disease: MLA has been used to investigate the role of α7 nAChRs in the context of amyloid-beta (Aβ) pathology. It has been shown to inhibit Aβ-induced decreases in cell viability and accumulation of autophagosomes in cell culture.[9]
Conclusion
Methyllycaconitine citrate is a powerful and selective antagonist of the α7 neuronal nicotinic acetylcholine receptor. Its high affinity and specificity make it an indispensable research tool for dissecting the complex roles of this receptor subtype in the central nervous system. The comprehensive data on its binding profile, functional inhibition, and in vivo effects, combined with established experimental protocols, provide a solid foundation for its use in neuroscience research and the exploration of novel therapeutic strategies targeting the cholinergic system.
References
- 1. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 2. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methyllycaconitine-sensitive neuronal nicotinic receptor-operated slow Ca2+ signal by local application or perfusion of ACh at the mouse neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. The nicotinic antagonist methyllycaconitine has differential effects on nicotine self-administration and nicotine withdrawal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyllycaconitine (MLA) blocks the nicotine evoked anxiogenic effect and 5-HT release in the dorsal hippocampus: possible role of alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antagonizing α7 nicotinic receptors with methyllycaconitine (MLA) potentiates receptor activity and memory acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Methyllycaconitine from Delphinium Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyllycaconitine (MLA), a norditerpenoid alkaloid found in various Delphinium species (larkspurs), is a potent and selective competitive antagonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). This property makes it a valuable pharmacological tool for studying the role of α7 nAChRs in various physiological and pathological processes, and a potential lead compound for drug development. This technical guide provides a comprehensive overview of the discovery and isolation of MLA from Delphinium species, with a focus on detailed experimental protocols, quantitative data presentation, and visualization of the associated signaling pathways.
Introduction
Delphinium, a genus of the Ranunculaceae family, comprises numerous species known to produce a variety of norditerpenoid alkaloids. Among these, methyllycaconitine (MLA) has garnered significant scientific interest due to its high affinity and selectivity for the α7 subtype of nicotinic acetylcholine receptors (nAChRs).[1][2] The blockade of these ligand-gated ion channels by MLA has been instrumental in elucidating their function in the central nervous system and periphery. This guide details the historical context of MLA's discovery and provides in-depth methodologies for its extraction, isolation, and purification from Delphinium plant material.
Discovery and Historical Context
The initial isolation of a substance presumed to be methyllycaconitine was from Delphinium brownii. However, it was in 1943 that a purified form of the compound was officially isolated from the seeds of Delphinium elatum. Subsequent research has identified MLA in various other Delphinium species, including Consolida ambigua (garden larkspur), Delphinium nuttallianum, and Delphinium malabaricum. These early discoveries laid the groundwork for the extensive pharmacological studies that have since been conducted on this potent neurotoxin.
Experimental Protocols: Isolation and Purification of Methyllycaconitine
The isolation of MLA from Delphinium species is typically achieved through a multi-step process involving extraction, acid-base partitioning, and chromatographic purification. The following protocols are a composite of methodologies described in the literature and general principles of alkaloid isolation.
Extraction of Total Alkaloids
The initial step involves the extraction of the total alkaloid content from the plant material, most commonly the seeds, which are a rich source of MLA. An acid-base extraction method is generally employed.
Protocol 3.1.1: Acidified Ethanol Extraction
-
Plant Material Preparation: Air-dry and finely grind the seeds of the selected Delphinium species.
-
Extraction:
-
Macerate the ground plant material (e.g., 100 g) in a 10% solution of acetic acid in ethanol (v/v) at a ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional stirring.[3]
-
Alternatively, perform a Soxhlet extraction for a more exhaustive extraction, though this may risk degradation of thermolabile compounds.
-
-
Filtration and Concentration:
-
Filter the extract through cheesecloth and then filter paper to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
-
Acid-Base Partitioning for Alkaloid Enrichment
This step aims to separate the alkaloids from other non-basic plant constituents.
Protocol 3.2.1: Liquid-Liquid Extraction
-
Acidification: Dissolve the crude extract from Protocol 3.1.1 in a 5% aqueous solution of hydrochloric acid.
-
Defatting: Extract the acidic solution with a non-polar solvent such as hexane or diethyl ether to remove fats and other non-basic compounds. Discard the organic layer.
-
Basification: Carefully add a base, such as concentrated ammonium hydroxide, to the aqueous layer to precipitate the total alkaloids. Adjust the pH to approximately 9-10.
-
Alkaloid Extraction: Extract the basified aqueous solution with a chlorinated solvent like dichloromethane or chloroform. Repeat the extraction several times to ensure complete recovery of the alkaloids.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude total alkaloid fraction.
Chromatographic Purification of Methyllycaconitine
The crude alkaloid mixture is then subjected to chromatographic techniques to isolate pure MLA.
Protocol 3.3.1: Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel 60 (70-230 mesh) as the stationary phase, slurried in the initial mobile phase.
-
Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the proportion of methanol.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v) and a visualizing agent such as Dragendorff's reagent. Fractions containing the compound with the same retention factor (Rf) as a standard MLA sample are pooled.
Protocol 3.3.2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For final purification to achieve high purity MLA, preparative HPLC is the method of choice.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, is employed. The gradient is optimized to achieve baseline separation of MLA from other co-eluting alkaloids.
-
Detection: UV detection at a wavelength of approximately 270 nm is suitable for MLA.
-
Fraction Collection: The peak corresponding to MLA is collected.
-
Solvent Removal: The collected fraction is concentrated under reduced pressure, and the remaining aqueous solution is lyophilized to obtain pure MLA.
Data Presentation: Quantitative Analysis
The concentration of MLA can vary significantly between different Delphinium species and even between different populations of the same species. Quantitative analysis is crucial for standardizing extracts and for toxicological studies.
| Parameter | Value | Species | Method | Reference |
| MLA Content | 0.76 mg/g (dry weight) | Delphinium malabaricum (rhizome) | RP-HPLC | [3] |
| MLA Content | 0.78 mg/g (dry weight) | Delphinium malabaricum (rhizome, 0.01% EMS mutant) | RP-HPLC | [3] |
Signaling Pathways of Methyllycaconitine
Methyllycaconitine exerts its biological effects primarily through the competitive antagonism of α7 nicotinic acetylcholine receptors. The binding of MLA to the α7 nAChR blocks the binding of the endogenous agonist, acetylcholine (ACh), thereby preventing the opening of the ion channel and the subsequent influx of cations, most notably Ca2+. This blockade of the initial signaling event has significant downstream consequences.
The activation of α7 nAChRs is known to trigger several intracellular signaling cascades. Therefore, the antagonism by MLA leads to the inhibition of these pathways. Key downstream pathways affected include:
-
Calcium Signaling: By preventing the influx of Ca2+ through the α7 nAChR, MLA directly modulates intracellular calcium levels. This has widespread effects on calcium-dependent processes.
-
MEK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, specifically the MEK/ERK cascade, is a downstream target of α7 nAChR activation. MLA has been shown to inhibit the phosphorylation of ERK.[4]
-
PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway, a critical regulator of cell survival and proliferation, is also modulated by α7 nAChR activity. Antagonism by MLA can lead to the inhibition of this pathway.[5]
-
JAK2/STAT3 Pathway: The Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway, involved in inflammatory responses, is another downstream target of α7 nAChR signaling.[6]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation of Methyllycaconitine.
Signaling Pathway
Caption: MLA antagonism of the α7 nAChR signaling pathway.
Conclusion
This technical guide has provided a detailed overview of the discovery and isolation of methyllycaconitine from Delphinium species. The experimental protocols outlined, from initial extraction to final purification, offer a framework for researchers to obtain this valuable neuropharmacological tool. The summarized quantitative data and the visualized signaling pathway further enhance the understanding of MLA's properties and mechanism of action. As research into the therapeutic potential of modulating α7 nAChRs continues, a thorough understanding of the isolation and pharmacology of key ligands like MLA remains of paramount importance.
References
- 1. The role of the α7 subunit of the nicotinic acetylcholine receptor in the acute toxicosis of methyllycaconitine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioconductor.posit.co [bioconductor.posit.co]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Alpha7 nicotinic acetylcholine receptor: A link between inflammation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Binding Affinity of Methyllycaconitine Citrate to Nicotinic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of Methyllycaconitine (MLA) citrate, a potent and selective antagonist of certain nicotinic acetylcholine receptor (nAChR) subtypes. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals involved in neuroscience drug discovery and development.
Core Concepts
Methyllycaconitine (MLA) is a norditerpenoid alkaloid originally isolated from Delphinium species (larkspurs).[1][2] It is a widely used pharmacological tool for the characterization of nAChRs due to its high affinity and selectivity, particularly for the α7 subtype.[3][4][5] Understanding the binding affinity of MLA across various nAChR subtypes is crucial for interpreting experimental results and for the rational design of novel therapeutics targeting the cholinergic system.
Quantitative Binding Affinity Data
The binding affinity of Methyllycaconitine citrate for various nicotinic receptor subtypes has been determined through numerous studies. The following tables summarize the key quantitative data, including inhibition constants (Ki), half-maximal inhibitory concentrations (IC50), and dissociation constants (Kd).
| Receptor Subtype | Ligand | Preparation | Ki (nM) | Reference |
| α7 | [³H]MLA | Rat brain membranes | 1.86 (Kd) | [2] |
| α7 | [¹²⁵I]α-bungarotoxin | Rat brain | ~1 | [1] |
| α7 | [¹²⁵I]iodo-MLA | Rat brain | 0.87 | [6] |
| α7-containing | Not Specified | Not Specified | 1.4 | [7] |
| α4β2 | [³H]nicotine | Striatal membranes | 4000 | [8] |
| α4β2 | Not Specified | Not Specified | >40 | [7] |
| α6β2 | Not Specified | Not Specified | >40 | [7] |
| α3/α6β2β3* | [¹²⁵I]α-CTx-MII | Rat striatum and nucleus accumbens | 33 | [9] |
| Muscle-type | [¹²⁵I]α-bungarotoxin | Human muscle | ~8000 | [1] |
| Torpedo | [¹²⁵I]α-bungarotoxin | Purified from Torpedo electric ray | ~1000 | [1] |
Note: The α3/α6β2β3 notation indicates a speculated subunit composition.*
| Receptor Subtype | Agonist | Preparation | IC50 (µM) | Reference |
| α3nα1 | Acetylcholine | Xenopus oocytes | 0.08 | [8] |
| α4nα1 | Acetylcholine | Xenopus oocytes | 0.65 | [8] |
| α7 | Acetylcholine | Xenopus oocytes | Not specified, but MLA is a potent antagonist | [3] |
| α4β2 | Acetylcholine | Xenopus oocytes | Not specified, but MLA analogs show inhibition in the µM range | [3] |
| α3β4 | Acetylcholine | Xenopus oocytes | Not specified, but MLA analogs show inhibition in the µM range | [3] |
Experimental Protocols
The determination of MLA's binding affinity predominantly relies on radioligand binding assays. Below is a generalized protocol for a competitive binding assay using rat brain membranes and a radiolabeled ligand.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for a specific nAChR subtype.
Materials:
-
Rat brain tissue (e.g., hippocampus or striatum, depending on the target receptor)
-
Membrane preparation buffer (e.g., Tris-HCl)
-
Radioligand (e.g., [³H]MLA for α7, [³H]epibatidine for α4β2*)
-
Unlabeled this compound (as the competitor)
-
Non-specific binding control (e.g., a high concentration of a known ligand like nicotine)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize dissected rat brain tissue in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a series of tubes, add a constant concentration of the radioligand.
-
Add increasing concentrations of unlabeled this compound.
-
To a separate set of tubes for determining non-specific binding, add a high concentration of a suitable unlabeled ligand.
-
Initiate the binding reaction by adding the prepared brain membranes.
-
Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of MLA by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the MLA concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of MLA that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Experimental Workflow for Binding Affinity Determination
Caption: A generalized workflow for determining the binding affinity of a ligand.
Nicotinic Acetylcholine Receptor Signaling Pathway and MLA Inhibition
Caption: MLA competitively antagonizes the nAChR signaling pathway.
References
- 1. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 2. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Nicotinic Acetylcholine Receptor Binding, Antinociceptive and Seizure Properties of Methyllycaconitine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Methyl lycaconitine: A novel nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of Methyllycaconitine Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyllycaconitine (MLA) is a norditerpenoid alkaloid isolated from the seeds of Delphinium species, commonly known as larkspurs.[1][2] It is a potent and selective antagonist of the α7 neuronal nicotinic acetylcholine receptor (α7-nAChR).[2][3][4][5] Due to its high affinity and selectivity, MLA has become an invaluable molecular probe for studying the pharmacology of this receptor subtype and is being investigated for its therapeutic potential.[1][2] This technical guide provides an in-depth overview of the core physicochemical properties of Methyllycaconitine citrate, the common commercially available salt form, to support research and drug development efforts.[1]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and development. These properties influence its solubility, stability, absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| Chemical Name | [1α,4(S),6β,14α,16β]-20-Ethyl-1,6,14,16-tetramethoxy-4-[[[2-(3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoyl]oxy]methyl]aconitane-7,8-diol citrate | [4] |
| Synonyms | MLA, MLA citrate | [3][6][7] |
| CAS Number | 351344-10-0 (for citrate salt) | [4] |
| Molecular Formula | C₃₇H₅₀N₂O₁₀・C₆H₈O₇ | [4] |
| Molecular Weight | 874.93 g/mol | [4][6] |
| Appearance | White solid | [8] |
| Purity | ≥95% (HPLC) | [4] |
| Melting Point | The free base melts at 128 °C (amorphous); specific data for the citrate salt is not readily available. The hydriodide and perchlorate salts melt at 201 °C and 195 °C, respectively.[1] | [1] |
| Solubility | Soluble to 100 mM in water and DMSO.[4][6] Also reported as 42 mg/mL in H₂O.[8] The free base is soluble in chloroform but not well in water.[1] | [4][6][8] |
| pKa | A specific pKa value for Methyllycaconitine has not been officially recorded. However, it is considered to be a weak base.[1] | [1] |
| Stability & Storage | Store at -20°C.[4] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for 1 month.[3] The solid form is stable for at least 4 years when stored at -20°C.[9] | [3][4][9] |
| Biological Source | Delphinium brownii seeds | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following are standardized protocols for key experiments.
Determination of Aqueous Solubility (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of purified water (or a relevant buffer system, e.g., PBS pH 7.4).
-
Equilibration: Seal the vials and agitate them in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: Allow the samples to stand to permit the settling of undissolved solid. Subsequently, centrifuge the samples to pellet any remaining suspended particles.[10]
-
Sample Analysis: Carefully extract a known volume of the supernatant. Dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved this compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10]
-
Calculation: The solubility is determined from the measured concentration in the saturated supernatant and is typically expressed in mg/mL or mM.
Melting Point Determination
The melting point provides an indication of the purity of a crystalline solid.
Methodology:
-
Sample Preparation: Finely powder a small amount of dry this compound. Pack the powder into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into the sample holder of a calibrated melting point apparatus.[10]
-
Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely melted (T2). The melting point is reported as the range T1-T2.[10]
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of pharmaceutical compounds.
Methodology:
-
System Preparation: Use a suitable HPLC system equipped with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: Prepare an appropriate mobile phase, which could consist of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient or isocratic conditions would need to be optimized.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a known concentration.
-
Injection and Analysis: Inject a known volume of the sample solution into the HPLC system.
-
Data Analysis: The purity is calculated by determining the area of the main peak corresponding to this compound as a percentage of the total area of all peaks detected in the chromatogram.
Mechanism of Action and Signaling Pathway
This compound is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (α7-nAChR).[2][3][4][5] These receptors are ligand-gated ion channels that are permeable to cations, including Na⁺ and Ca²⁺. The binding of the endogenous agonist, acetylcholine (ACh), to the α7-nAChR triggers the opening of the channel, leading to cation influx and subsequent cellular responses. MLA competitively binds to the receptor, preventing ACh from binding and thereby inhibiting this downstream signaling cascade.[11]
Caption: Antagonistic action of Methyllycaconitine (MLA) on the α7-nAChR signaling pathway.
Experimental Workflow
The physicochemical characterization of an alkaloid like this compound follows a logical workflow to ensure a comprehensive understanding of its properties.
Caption: General experimental workflow for the physicochemical characterization of an alkaloid.
References
- 1. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. This compound (MLA), alpha7 Nicotinic receptor antagonist (CAS 112825-05-5) | Abcam [abcam.com]
- 6. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. From Delphinium brownii seeds, ≥96% (HPLC), α7 nicotinic acetylcholine receptor (α7 nAChR) antagonist | Sigma-Aldrich [sigmaaldrich.com]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Methyllycaconitine Citrate in Neuroscience Research: A Technical Guide
An In-depth Examination of a Potent α7 Nicotinic Acetylcholine Receptor Antagonist
Introduction
Methyllycaconitine (MLA) citrate is a norditerpenoid alkaloid originally isolated from the seeds of Delphinium species (larkspurs).[1] In the field of neuroscience, MLA has emerged as a critical pharmacological tool due to its high potency and selectivity as a competitive antagonist of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).[2][3] This receptor subtype is a ligand-gated ion channel widely expressed in the central nervous system and implicated in a variety of physiological and pathological processes, including learning and memory, attention, and neuroinflammation.[2][3] This technical guide provides a comprehensive overview of MLA's mechanism of action, its application in key neuroscience research areas, and detailed experimental protocols for its use.
Mechanism of Action
Methyllycaconitine citrate exerts its effects primarily by acting as a competitive antagonist at the orthosteric binding site of the α7 nAChR.[2][3] This binding prevents the endogenous ligand, acetylcholine, from activating the receptor, thereby inhibiting the influx of cations (primarily Ca2+) that would typically follow. The high affinity of MLA for the α7 nAChR makes it a highly selective tool for isolating and studying the function of this specific receptor subtype. While MLA shows high selectivity for the α7 subtype, it can interact with other nAChR subtypes, such as α4β2 and α6β2, at higher concentrations.[4][5]
Quantitative Data: Binding Affinities and Potency
The potency and selectivity of this compound have been quantified in numerous studies. The following tables summarize key quantitative data for MLA across different receptor subtypes and experimental preparations.
| Parameter | Receptor Subtype | Preparation | Value | Reference |
| Ki | α7 nAChR | Rat brain membranes | 1.4 nM | [4][5][6] |
| Ki | α7 nAChR | Human K28 cell line | ~ 1 x 10⁻⁸ M | [1] |
| Ki | α-conotoxin-MII-sensitive presynaptic nAChR (α3/α6β2β3) | Rat striatum and nucleus accumbens | 33 nM | [7] |
| IC50 | α3β2 nAChR | Xenopus oocytes | ~ 8 x 10⁻⁸ M | [1] |
| IC50 | α4β2 nAChR | Xenopus oocytes | ~ 7 x 10⁻⁷ M | [1] |
| IC50 | α2/β4 nAChR | Not Specified | 1000.0 nM | [8] |
| IC50 | α3β4 nAChRs | Cultured bovine adrenal cells | 0.9 - 115 µM (for MLA analogs) | [9] |
Applications in Neuroscience Research
The selective antagonism of α7 nAChRs by MLA has made it an invaluable tool in several areas of neuroscience research:
-
Neuroprotection: MLA has been shown to attenuate methamphetamine-induced neurotoxicity in the mouse striatum.[4][5] It also inhibits the decrease in cell viability induced by amyloid-β (Aβ) peptides, suggesting a potential role in studying Alzheimer's disease pathology.[10]
-
Drug Addiction and Reward: Studies have utilized MLA to investigate the role of α7 nAChRs in the reinforcing effects of drugs of abuse. For instance, MLA can attenuate the potentiation of brain stimulation reward induced by nicotine and cocaine.[11] It has also been shown to reduce nicotine self-administration in rats.[1]
-
Cognition and Memory: The α7 nAChR is a key target for cognitive enhancement. MLA has been used to induce cognitive deficits in animal models, providing a platform to test the efficacy of potential cognition-enhancing drugs.[12] Interestingly, at very low doses, MLA has been reported to potentiate receptor activity and improve memory acquisition.[13]
-
Neuroinflammation: The "cholinergic anti-inflammatory pathway," which is partially mediated by α7 nAChRs, can be investigated using MLA. It can block the anti-inflammatory effects of α7 nAChR agonists in various models.[6]
Experimental Protocols
The following are examples of experimental protocols that utilize this compound.
In Vitro: Inhibition of Aβ-induced Toxicity in SH-SY5Y Cells
This protocol is based on studies investigating the neuroprotective effects of MLA against amyloid-beta toxicity.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
MLA Pre-treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 2.5, 5, 10, 20 μM) for a specified duration (e.g., 1 hour) before the addition of the amyloid-beta peptide.[10]
-
Aβ Exposure: Aggregated Aβ25-35 peptide is added to the cell culture medium at a final concentration known to induce cytotoxicity (e.g., 10 μM).
-
Cell Viability Assay: After a 24-hour incubation period with Aβ, cell viability is assessed using a standard method such as the MTT assay. The absorbance is measured at a specific wavelength (e.g., 570 nm) to quantify the number of viable cells.
-
Data Analysis: The cell viability in MLA-pretreated groups is compared to the viability of cells treated with Aβ alone to determine the protective effect of MLA.
In Vivo: Investigation of Nicotine-Induced Potentiation of Brain Stimulation Reward
This protocol is adapted from studies examining the role of α7 nAChRs in drug reward.[11]
-
Animal Model: Male Wistar rats are used for this study.
-
Surgical Implantation: Rats are anesthetized and stereotaxically implanted with a stimulating electrode in the lateral hypothalamus and a guide cannula aimed at the ventral tegmental area (VTA).
-
Intracranial Self-Stimulation (ICSS) Training: Following recovery from surgery, rats are trained to press a lever to receive electrical stimulation in the lateral hypothalamus. The frequency of stimulation is varied to determine the reward threshold.
-
Drug Administration:
-
Nicotine is administered systemically (e.g., subcutaneously) at a dose known to potentiate brain stimulation reward.
-
This compound is microinjected directly into the VTA through the implanted guide cannula at various doses (e.g., 1, 3, 9 μg/μl per side) prior to nicotine administration.[11]
-
-
Behavioral Testing: The effect of MLA on nicotine-induced potentiation of ICSS is assessed by measuring changes in the reward threshold. An attenuation of the nicotine-induced decrease in the reward threshold by MLA indicates the involvement of VTA α7 nAChRs.
-
Data Analysis: The reward thresholds are calculated and compared across different treatment groups to determine the statistical significance of MLA's effect.
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways involving α7 nAChRs and typical experimental workflows using MLA are provided below.
Caption: Simplified signaling pathway of the α7 nicotinic acetylcholine receptor.
Caption: General experimental workflow for in vivo studies using MLA.
Conclusion
This compound is a powerful and selective antagonist of the α7 nicotinic acetylcholine receptor, making it an indispensable tool in neuroscience research. Its utility in dissecting the role of α7 nAChRs in a wide array of neurological functions and diseases is well-established. This guide provides a foundational understanding of MLA's properties and applications, offering researchers a starting point for incorporating this valuable compound into their studies. As research into the complexities of the cholinergic system continues, the precise and targeted antagonism offered by MLA will undoubtedly continue to facilitate new discoveries.
References
- 1. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. This compound | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 6. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuronal acetylcholine receptor; alpha2/beta4 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 9. Analogs of methyllycaconitine as novel noncompetitive inhibitors of nicotinic receptors: pharmacological characterization, computational modeling, and pharmacophore development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Effects of methyllycaconitine (MLA), an alpha 7 nicotinic receptor antagonist, on nicotine- and cocaine-induced potentiation of brain stimulation reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methyllycaconitine- and scopolamine-induced cognitive dysfunction: differential reversal effect by cognition-enhancing drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antagonizing α7 nicotinic receptors with methyllycaconitine (MLA) potentiates receptor activity and memory acquisition-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
Navigating the Final Frontier: An In-Depth Technical Guide to the Blood-Brain Barrier Permeability of Methyllycaconitine Citrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the blood-brain barrier (BBB) permeability of Methyllycaconitine (MLA) citrate, a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). Understanding the extent and mechanisms of MLA's entry into the central nervous system (CNS) is critical for its application as a pharmacological tool and for the development of novel therapeutics targeting central α7 nAChRs. This document synthesizes available quantitative data, details key experimental protocols for assessing BBB permeability, and visualizes the associated molecular and procedural pathways.
Executive Summary
Methyllycaconitine citrate is confirmed to cross the blood-brain barrier, enabling its interaction with neuronal α7 nAChRs. In situ brain perfusion studies in rats have quantified the brain uptake rate of MLA, demonstrating that its passage is permeability-limited. Furthermore, analytical methods have been established to accurately measure MLA concentrations in both plasma and brain tissue, providing essential tools for pharmacokinetic and pharmacodynamic studies. The primary mechanism of MLA in the CNS involves the blockade of α7 nAChR-mediated signaling cascades, which play crucial roles in neurotransmitter release and neuronal function.
Data Presentation: Quantitative Analysis of MLA Blood-Brain Barrier Permeability
The following tables summarize the key quantitative parameters that define the BBB permeability of this compound based on preclinical studies in rats.
Table 1: In Situ Brain Perfusion Data for [³H]-Methyllycaconitine in Rats
| Animal Model | Treatment | Brain Uptake Rate (K_in) (mL/s/g) | Reference |
| Naive Rats | None | 3.24 ± 0.71 x 10⁻⁴ | [1] |
| Rats | 28-day Nicotine Exposure | 1.29 ± 0.4 x 10⁻⁴ | [1] |
Note: Chronic nicotine exposure was found to decrease the brain uptake of MLA by approximately 60%.[1]
Table 2: Pharmacokinetic Data for Methyllycaconitine in Rats Following Intraperitoneal Administration
| Parameter | Value | Units | Reference |
| Maximal Plasma Concentration (C_max) | 694 ± 106 | ng/mL | [2] |
| Maximal Brain Concentration (C_max) | 32 ± 3 | ng/g | [2] |
| Calculated Brain-to-Plasma Ratio (at C_max) | ~0.046 | - | Derived from[2] |
Note: The brain-to-plasma ratio is an approximation calculated from the maximal concentrations and may not represent steady-state conditions.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of a compound's BBB permeability. Below are protocols for key experiments cited in the study of this compound.
In Situ Brain Perfusion
This technique allows for the direct measurement of the unidirectional influx of a substance across the BBB, independent of systemic circulation.[1]
Objective: To determine the brain uptake rate (K_in) of Methyllycaconitine.
Materials:
-
Anesthetized rats (e.g., Sprague-Dawley)
-
Perfusion buffer (e.g., Krebs-Henseleit bicarbonate buffer, gassed with 95% O₂/5% CO₂)
-
[³H]-Methyllycaconitine (radiolabeled tracer)
-
Peristaltic pump
-
Surgical instruments for cannulation of the common carotid artery
-
Scintillation counter
Procedure:
-
Anesthetize the rat and expose the common carotid artery.
-
Ligate the external carotid artery and cannulate the common carotid artery with a catheter connected to the perfusion system.
-
Initiate perfusion with the buffer at a constant flow rate to wash out the cerebral blood.
-
Switch to the perfusion buffer containing a known concentration of [³H]-Methyllycaconitine and perfuse for a defined period (e.g., 30-120 seconds).
-
Stop the perfusion and decapitate the animal.
-
Dissect the brain, weigh it, and solubilize the tissue.
-
Quantify the amount of [³H]-Methyllycaconitine in the brain tissue using a scintillation counter.
-
Calculate the brain uptake rate (K_in) using the equation: K_in = (Amount of tracer in brain) / (Concentration of tracer in perfusate × Perfusion time).
Quantification of Methyllycaconitine in Plasma and Brain Tissue by LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for pharmacokinetic studies.[3]
Objective: To accurately measure the concentration of Methyllycaconitine in biological matrices.
Materials:
-
Rat plasma and brain tissue samples
-
Acetonitrile (for protein precipitation)
-
Internal standard (e.g., a structurally similar compound)
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Reversed-phase HPLC column
Procedure:
-
Sample Preparation:
-
For plasma: Add acetonitrile to the plasma sample to precipitate proteins. Centrifuge and collect the supernatant.
-
For brain tissue: Homogenize the brain tissue in a suitable buffer. Perform protein precipitation with acetonitrile, centrifuge, and collect the supernatant.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the reversed-phase column.
-
Use a gradient mobile phase (e.g., a mixture of water and acetonitrile with a modifying agent like formic acid) to separate Methyllycaconitine from other components.
-
-
Mass Spectrometric Detection:
-
Introduce the eluent from the HPLC into the ESI source of the mass spectrometer.
-
Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transitions for Methyllycaconitine and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of Methyllycaconitine.
-
Calculate the concentration of Methyllycaconitine in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
In Vitro Blood-Brain Barrier Model (Transwell Assay)
While no specific in vitro BBB studies for MLA were found, the following protocol describes a general approach using a Transwell system to assess permeability.
Objective: To evaluate the permeability of Methyllycaconitine across a cellular model of the BBB.
Materials:
-
Transwell inserts with a porous membrane
-
Brain microvascular endothelial cells (e.g., bEnd.3 or primary cells)
-
Co-culture cells (e.g., astrocytes, pericytes) (optional)
-
Cell culture medium and supplements
-
This compound
-
Analytical method for MLA quantification (e.g., LC-MS/MS)
Procedure:
-
Seed the brain microvascular endothelial cells on the apical side of the Transwell insert membrane.
-
(Optional) Seed co-culture cells on the basolateral side of the membrane or in the bottom of the well.
-
Culture the cells until a confluent monolayer with tight junctions is formed. This can be verified by measuring the transendothelial electrical resistance (TEER).
-
Add this compound to the apical (donor) chamber at a known concentration.
-
At various time points, collect samples from the basolateral (receiver) chamber.
-
Quantify the concentration of Methyllycaconitine in the collected samples using a validated analytical method.
-
Calculate the apparent permeability coefficient (P_app) using the formula: P_app = (dQ/dt) / (A × C₀), where dQ/dt is the rate of transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the investigation of Methyllycaconitine's BBB permeability.
References
- 1. Chronic nicotine exposure alters blood-brain barrier permeability and diminishes brain uptake of methyllycaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A sensitive technique for the detection of the alpha 7 neuronal nicotinic acetylcholine receptor antagonist, methyllycaconitine, in rat plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of methyllycaconitine, selective α7 nicotinic receptor antagonist, in rodent plasma and brain tissue by liquid chromatography tandem mass spectrometry--application to neuropharmacokinetics of methyllycaconitine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Potential of Methyllycaconitine Citrate in Neurological Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyllycaconitine (MLA) citrate, a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (α7nAChR), has emerged as a significant investigational compound in the field of neuroscience. Initially identified as a toxin in larkspur plants, its specific interaction with a key receptor implicated in a multitude of neurological functions has prompted extensive preclinical research into its therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of MLA's role in modulating neurological processes, with a focus on its potential applications in Alzheimer's disease, Parkinson's disease, epilepsy, and schizophrenia. We delve into its mechanism of action, summarize key preclinical findings, present detailed experimental protocols for its evaluation, and visualize the signaling pathways it influences.
Introduction
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel widely expressed in the central nervous system, playing a crucial role in cognitive processes, inflammation, and neuronal survival. Its dysfunction has been linked to the pathophysiology of several neurological and psychiatric disorders. Methyllycaconitine, as a selective antagonist of this receptor, offers a unique tool to probe the function of α7nAChR and presents a potential therapeutic avenue for conditions characterized by aberrant cholinergic signaling. While initially explored for its toxic properties, research has pivoted to understanding its nuanced dose-dependent effects and potential for neuroprotection and cognitive enhancement.
Mechanism of Action
Methyllycaconitine citrate's primary mechanism of action is the competitive antagonism of the α7 nicotinic acetylcholine receptor. It binds to the receptor with high affinity, preventing the binding of the endogenous agonist, acetylcholine, and thereby inhibiting receptor activation. This blockade of α7nAChR-mediated calcium influx has downstream effects on various intracellular signaling cascades. Interestingly, some studies suggest that at very low, picomolar concentrations, MLA can potentiate α7nAChR responses and enhance cognitive functions like memory acquisition, highlighting a complex, dose-dependent pharmacological profile.
Therapeutic Potential in Neurological Disorders
Alzheimer's Disease
The neuroprotective potential of MLA in the context of Alzheimer's disease (AD) is a significant area of research. Preclinical studies have shown that MLA can protect against amyloid-beta (Aβ)-induced cytotoxicity in neuronal cell lines like SH-SY5Y. It has been demonstrated to inhibit the decrease in cell viability caused by Aβ exposure. Furthermore, animal models of AD have shown that MLA can reverse cognitive deficits.
Parkinson's Disease
The involvement of α7nAChRs in the modulation of dopaminergic neurotransmission suggests a potential role for MLA in Parkinson's disease (PD). While direct studies on MLA in PD models are less abundant, its ability to modulate dopamine release and protect against neurotoxicity is relevant. The α7nAChR is known to be involved in neuroinflammatory processes that contribute to the degeneration of dopaminergic neurons in PD.
Epilepsy
The anticonvulsant properties of MLA have been investigated in various preclinical models. It has been shown to be effective in blocking nicotine-induced seizures. The antagonism of α7nAChRs by MLA is thought to contribute to its seizure-protective effects.
Schizophrenia
Diminished expression of α7nAChRs has been observed in the brains of patients with schizophrenia, implicating this receptor in the pathophysiology of the disorder. Preclinical models using MLA to induce a state of α7nAChR deficiency have been developed to screen for potential therapeutic agents. These models have shown that MLA administration can produce behavioral changes relevant to schizophrenia.
Neuroinflammation and Oxidative Stress
MLA has demonstrated the ability to mitigate neuroinflammation and oxidative stress in models of neurological injury. In a model of ischemic stroke, MLA treatment was shown to have the opposite effect of an α7nAChR agonist, which was found to reduce neuroinflammation and oxidative stress. This suggests that the role of α7nAChR in neuroinflammation is complex and that its modulation by antagonists like MLA requires careful consideration of the specific pathological context.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the effects of this compound.
Table 1: Receptor Binding Affinity of Methyllycaconitine
| Receptor Subtype | Preparation | Radioligand | Ki (nM) | Reference |
| α7 nAChR | Rat Brain Membranes | [¹²⁵I]α-bungarotoxin | ~1 | |
| α7 nAChR | Human K28 Cell Line | [¹²⁵I]α-bungarotoxin | ~10 | |
| α3β2 nAChR | Avian DNA in Xenopus oocytes | - | IC₅₀ ~80 | |
| α4β2 nAChR | Avian DNA in Xenopus oocytes | - | IC₅₀ ~700 | |
| Muscle nAChR | Human Muscle | - | Ki ~8000 |
Table 2: In Vitro Neuroprotective Effects of Methyllycaconitine
| Cell Line | Insult | MLA Concentration (µM) | Outcome | Reference |
| SH-SY5Y | Aβ₂₅₋₃₅ | 5 and 10 | Inhibited decrease in cell viability |
Table 3: In Vivo Efficacy of Methyllycaconitine in Animal Models
| Neurological Disorder Model | Animal | MLA Dose (mg/kg) | Route | Key Finding | Reference |
| Nicotine-induced Seizures | Mouse | - | - | Effective in blocking seizures | |
| Cognitive Deficit (T-Maze) | Mouse | - | - | Reversion of cognitive deficit | |
| Nicotine Self-Administration | Rat | ~4 and 8 | i.p. | Significantly reduced nicotine self-administration |
Detailed Experimental Protocols
In Vitro: SH-SY5Y Cell Viability Assay for Aβ-induced Toxicity
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Plating: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach for 24 hours.
-
MLA Pre-treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 2.5, 5, 10, 20 µM) for 2 hours.
-
Aβ Exposure: Amyloid-beta peptide (e.g., Aβ₂₅₋₃₅) is added to the wells at a final concentration of 25 µM, and the cells are incubated for an additional 24 hours.
-
MTT Assay:
-
10 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.
In Vivo: T-Maze Spontaneous Alternation Test for Cognitive Function in Mice
-
Apparatus: A T-shaped maze with a start arm and two goal arms.
-
Acclimation: Mice are handled for several days before the experiment and allowed to acclimate to the testing room for at least 1 hour before the trial.
-
Procedure:
-
Each mouse is placed in the start arm and allowed to move freely into one of the goal arms.
-
Once the mouse enters a goal arm with all four paws, the choice is recorded.
-
The mouse is then gently returned to the start arm for the next trial.
-
A series of trials are conducted for each mouse.
-
-
Drug Administration: this compound or vehicle is administered intraperitoneally at a specified time before the test (e.g., 30 minutes).
-
Data Analysis: The percentage of spontaneous alternations is calculated as (Number of alternations / (Total number of arm entries - 2)) x 100. An alternation is defined as entering a different arm on a subsequent trial.
Signaling Pathways and Experimental Workflows (Graphviz Visualizations)
MLA's Proposed Neuroprotective Signaling Pathway in Alzheimer's Disease
Methyllycaconitine Citrate: A Technical Guide for Studying Cholinergic Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Methyllycaconitine (MLA) citrate, a critical tool for investigating cholinergic signaling. MLA is a norditerpenoid alkaloid, naturally occurring in Delphinium (larkspur) species, that has become an indispensable molecular probe in neuropharmacology.[1] Its high potency and selectivity as an antagonist for the α7 subtype of the neuronal nicotinic acetylcholine receptor (nAChR) make it invaluable for dissecting the complex roles of this receptor in various physiological and pathological processes.[2][3]
Mechanism of Action: Selective α7 nAChR Antagonism
Methyllycaconitine functions as a potent and selective competitive antagonist at the α7 nAChR.[2] Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission. The α7 subtype, a homomeric receptor composed of five α7 subunits, is widely expressed in the central nervous system and is implicated in cognitive functions, neuroinflammation, and neurodegenerative disorders.[2]
Upon binding of the endogenous agonist, acetylcholine (ACh), the α7 nAChR channel opens, allowing the influx of cations, primarily Ca²⁺, which triggers a cascade of downstream signaling events. MLA exerts its inhibitory effect by competing with ACh for the same binding site (the orthosteric site) on the receptor, thereby preventing channel activation and subsequent intracellular signaling.[2] Its ability to cross the blood-brain barrier further enhances its utility for in vivo studies.[4]
Caption: Cholinergic synapse showing competitive antagonism by MLA at the α7 nAChR.
Pharmacological Profile: Quantitative Data
MLA's high affinity for the α7 nAChR is a key feature of its pharmacological profile. However, its selectivity is concentration-dependent, and at higher concentrations, it can interact with other nAChR subtypes.
| Parameter | Receptor Subtype | Value | Species/System | Reference |
| Ki | α7-containing nAChRs | 1.4 nM | - | [5][6] |
| IC₅₀ | α7 nAChRs | 2 nM | Human (expressed in oocytes) | [2] |
| IC₅₀ | α3β4 nAChRs | 0.08 µM (80 nM) | Chick (expressed in oocytes) | [7] |
| IC₅₀ | α4β2 nAChRs | 0.65 µM (650 nM) | Chick (expressed in oocytes) | [7] |
| Binding | α4β2 & α6β2 nAChRs | Interaction > 40 nM | - | [5][6] |
Experimental Protocols and Applications
MLA is a versatile tool used in a wide range of experimental paradigms, from in vitro cell-based assays to in vivo behavioral studies.
Caption: A generalized workflow for experiments using Methyllycaconitine (MLA).
A. Cell Viability (MTT) Assay for Neuroprotection Studies
This protocol is adapted from studies investigating the effect of MLA on amyloid-β-induced cytotoxicity in SH-SY5Y cells.[4]
-
Cell Plating: Plate SH-SY5Y cells in 96-well plates containing complete culture medium and culture for 24 hours.
-
Pre-treatment: Pre-treat cells with desired concentrations of MLA citrate (e.g., 5 µM and 10 µM) for a specified time (e.g., 2 hours) before introducing the toxin.
-
Toxin Exposure: Add the cytotoxic agent (e.g., Aβ₂₅₋₃₅) to the wells and incubate for the required duration (e.g., 24 hours). Include control wells with MLA alone to ensure it is not cytotoxic at the tested concentrations.[4]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a suitable wavelength (e.g., 490 nm) using a microplate reader. Cell viability is proportional to the absorbance.
B. Electrophysiology in Xenopus Oocytes
This protocol is used for characterizing the antagonist activity of compounds on nAChRs heterologously expressed in Xenopus oocytes.[2]
-
Oocyte Preparation: Prepare and inject Xenopus oocytes with cRNA encoding the desired nAChR subunits (e.g., human α7).
-
Incubation: Incubate the oocytes for 3-7 days to allow for receptor expression.
-
Two-Electrode Voltage Clamp: Place an oocyte in a recording chamber and impale it with two electrodes for voltage clamping.
-
Baseline Response: Perfuse the chamber with a buffer and apply an EC₅₀ concentration of acetylcholine (ACh) to establish a baseline agonist response.
-
Antagonist Application: Pre-apply the MLA citrate solution (e.g., 1 nM) for a set duration (e.g., 2 minutes).
-
Co-application: Co-apply the MLA solution along with the EC₅₀ concentration of ACh and record the resulting current.
-
Analysis: Normalize the response in the presence of MLA to the baseline ACh response to quantify the level of antagonism.[2]
A. Preparation for In Vivo Administration
Proper solubilization is crucial for accurate dosing in animal studies.
-
Stock Solution: Prepare a high-concentration stock solution of MLA citrate. It is soluble up to 100 mM in water and DMSO.[5]
-
Working Solution (Example): For intraperitoneal (i.p.) injection in mice, a working solution can be prepared by diluting a DMSO stock solution in a vehicle like corn oil.[4] For example, to make a 1 mL working solution, add 100 µL of a 20.8 mg/mL DMSO stock to 900 µL of corn oil and mix thoroughly.[4] The final DMSO concentration should be kept low, especially for sensitive animals.[4]
B. Behavioral Studies
MLA is frequently used to block α7 nAChR activity to determine the receptor's role in specific behaviors. For instance, in studies of methamphetamine-induced effects in mice, a dose of 6 mg/kg (i.p.) of MLA was shown to significantly inhibit climbing behavior, implicating α7 nAChRs in this process.[4][8]
C. Toxicology Data (LD₅₀)
MLA is a toxic alkaloid, and understanding its lethal dose is critical for safe experimental design.[1] The acute toxicity varies significantly between species.
| Species | LD₅₀ (Parenteral) | Reference |
| Cattle | ~2 mg/kg | [1] |
| Rabbit | 2 - 3 mg/kg | [1] |
| Frog | 3 - 4 mg/kg | [1] |
| Mouse | 3 - 5 mg/kg | [1] |
| Rat | ~5 mg/kg | [1] |
| Sheep | ~10 mg/kg | [1] |
Note: MLA is also reported to be active when administered orally.[1]
Handling, Storage, and Solubility
Safety and Handling:
-
Follow standard precautionary measures for handling chemical substances.[9]
-
General personal protective equipment (gloves, lab coat, safety glasses) is recommended.[9]
-
Avoid inhalation of dust and prevent the substance from entering sewers or groundwater.[9]
Storage:
-
Store long-term at -20°C.[3]
-
Keep in a desiccated environment. The product is typically stable for up to 12 months under these conditions.[3]
Solubility:
-
Water: Soluble up to 100 mM.[5]
-
DMSO: Soluble up to 100 mM.[5]
-
Chloroform: The free base is soluble in chloroform.[1]
Conclusion
Methyllycaconitine citrate is a powerful and highly selective pharmacological antagonist of the α7 nicotinic acetylcholine receptor. Its well-characterized mechanism of action, high potency, and versatility in both in vitro and in vivo models make it an essential tool for researchers in neuroscience, pharmacology, and drug development. By enabling the precise inhibition of α7 nAChR activity, MLA facilitates the elucidation of cholinergic signaling pathways and their role in health and disease. Careful consideration of its dose-dependent selectivity and species-specific toxicity is crucial for robust and safe experimental design.
References
- 1. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (MLA), alpha7 Nicotinic receptor antagonist (CAS 112825-05-5) | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Methyl lycaconitine: A novel nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
structural analysis of Methyllycaconitine and its citrate salt
An In-Depth Technical Guide to the Structural Analysis of Methyllycaconitine and its Citrate Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyllycaconitine (MLA) is a complex norditerpenoid alkaloid isolated from various Delphinium (larkspur) species.[1] It is a highly potent and selective competitive antagonist of the α7 nicotinic acetylcholine receptor (α7-nAChR), making it an invaluable molecular probe for studying the pharmacology of this receptor and a compound of interest in drug development, particularly for neurological conditions.[2][3][4][5] Due to its poor water solubility, MLA is most commonly available and utilized in its citrate salt form, which enhances its usability in research settings.[1][4]
This technical guide provides a comprehensive overview of the structural analysis of methyllycaconitine and its citrate salt, summarizing key physico-chemical data, outlining experimental protocols for structural elucidation, and visualizing its mechanism of action.
Chemical and Physical Properties
The fundamental properties of Methyllycaconitine and its citrate salt are crucial for its handling, formulation, and interpretation in experimental settings. The data compiled from various sources are presented below.
| Property | Methyllycaconitine (Free Base) | Methyllycaconitine Citrate |
| Molecular Formula | C₃₇H₅₀N₂O₁₀[6][7] | C₄₃H₅₈N₂O₁₇ (or C₃₇H₅₀N₂O₁₀ • C₆H₈O₇)[8] |
| Molecular Weight | 682.8 g/mol [6][7] | 874.9 g/mol [5][8] |
| Appearance | Amorphous solid[1] | Solid[5] |
| Melting Point | ~128 °C (amorphous)[1] | Not specified |
| Solubility | Soluble in chloroform, poorly soluble in water.[1] | Soluble in water (up to 100 mM) and DMSO. |
| Optical Rotation [α]D | +49° (in alcohol)[1] | Not specified |
| pKa | Not recorded; considered a weak base.[1] | Not applicable |
| CAS Number | 21019-30-7[7] | 351344-10-0[3][5] |
Structural Elucidation and Key Methodologies
The complex, highly oxygenated hexacyclic structure of MLA was a significant challenge to elucidate. The definitive molecular structure was first published in 1959, with a critical correction to the stereochemistry at the C-1 position made in the early 1980s.[4] The primary techniques for confirming and analyzing the structure of MLA and related norditerpenoid alkaloids are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Experimental Protocol: NMR Spectroscopy
NMR spectroscopy is the most powerful tool for determining the chemical structure of organic molecules in solution. For MLA and its analogues, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are used to assign proton and carbon signals and establish through-bond connectivity.
General Protocol for Structural Characterization of MLA Analogues:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Instrumentation: Record spectra on a high-field NMR spectrometer (e.g., 500 MHz).[1][9]
-
¹H NMR Acquisition:
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Acquire data with sufficient scans to achieve a high signal-to-noise ratio.
-
Report chemical shifts (δ) in parts per million (ppm), followed by multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration.
-
-
¹³C NMR Acquisition:
-
Record with complete proton decoupling.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Report chemical shifts (δ) in ppm.
-
-
2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments to establish ¹H-¹H connectivities, direct ¹H-¹³C correlations, and long-range ¹H-¹³C correlations, respectively, to confirm the full carbon skeleton and substituent placement.
Experimental Protocol: X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure, including absolute stereochemistry. While the free base of MLA has not been crystallized, the structure of a chemical derivative was used to support the initial structural assignment.[4] More recently, the crystal structure of the perchlorate salt of MLA has been reported.[10]
General Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. For MLA salts, polar solvents would be appropriate.
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data, adjusting atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors.
-
-
Data Reporting: The final structure is reported as a Crystallographic Information File (CIF), containing atomic coordinates, bond lengths, bond angles, torsion angles, and crystal packing information.
Spectroscopic and Crystallographic Data
While a complete, publicly available dataset for methyllycaconitine itself is scarce, data from closely related analogues and salts provide significant structural insight.
NMR Spectroscopic Data of MLA Analogues
The following tables summarize representative ¹H and ¹³C NMR data for a simplified AE-bicyclic analogue of MLA, which retains key parts of the core structure. This data is critical for understanding the chemical environment of the core nuclei.[1]
Table 1: Representative ¹H NMR Data for an MLA Analogue. [1] (Solvent: CDCl₃, 500 MHz)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| NCH₂CH ₃ | 1.10 | t | 7.2 |
| OCH ₂CH₃ | 1.28 | t | 7.1 |
| H7eq | 1.46–1.57 | m | - |
| H6ax, H6eq | 2.00–2.18 | m | - |
| H8eq | 2.19–2.28 | m | - |
| NC H₂CH₃, H5, H8ax, H4ax | 2.37–2.60 | m | - |
| H2ax | 2.94 | d | 12.0 |
| H4eq | 3.15 | d | 11.1 |
| H2eq | 3.22 | d | 11.4 |
| OC H₂CH₃ | 4.21 | q | 7.1 |
Table 2: Representative ¹³C NMR Data for an MLA Analogue. [1] (Solvent: CDCl₃, 125 MHz)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| NCH₂C H₃ | 12.7 |
| OCH₂C H₃ | 14.1 |
| C7 | 20.5 |
| C6 | 34.1 |
| C8 | 36.8 |
| C5 | 47.2 |
| NC H₂CH₃ | 51.1 |
| C1 | 58.8 |
| C4 | 59.9 |
| OC H₂CH₃ | 61.0 |
| C2 | 61.6 |
| Ester C=O | 171.1 |
| C9 (Ketone) | 212.6 |
X-ray Crystallography Findings
The crystal structure of methyllycaconitine perchlorate (MLA-HClO₄) has been reported, providing key insights into its solid-state conformation.[10] A critical finding is the conformation of the A/E-rings, which form an azabicycle system. In the protonated salt form, these rings adopt a boat/chair conformation in the crystal lattice. This contrasts with the conformation of the free base, which typically exists in a twisted-chair/twisted-chair state. This conformational change upon protonation is crucial for understanding its interaction with biological receptors.[10]
Structural Analysis of the Citrate Salt
MLA is a tertiary amine and thus a weak base. Citric acid is a tricarboxylic acid. The citrate salt is formed by an acid-base reaction where one or more of the carboxylic acid protons from citric acid are transferred to the basic nitrogen atom of the MLA molecule, forming an ammonium cation and a citrate anion. This ionic interaction is what constitutes the salt. The increased polarity of the resulting salt is responsible for its enhanced water solubility compared to the free base.
Caption: Formation of this compound Salt via Proton Transfer.
Mechanism of Action and Signaling Pathway
MLA exerts its biological effects by acting as a competitive antagonist at the α7 nicotinic acetylcholine receptor (α7-nAChR).[2] These receptors are ligand-gated ion channels that, upon binding to the endogenous neurotransmitter acetylcholine (ACh), open to allow the influx of cations (primarily Na⁺ and Ca²⁺), leading to neuronal depolarization. MLA has a high affinity for the same binding site as ACh but does not activate the channel. By occupying the site, it physically blocks ACh from binding, thereby inhibiting receptor function and downstream signaling.
The following workflow illustrates this competitive antagonism at a synapse.
Caption: Competitive Antagonism of MLA at the α7 Nicotinic Acetylcholine Receptor.
Conclusion
The structural analysis of Methyllycaconitine reveals a complex norditerpenoid alkaloid whose three-dimensional architecture is fundamental to its potent and selective antagonism of the α7-nAChR. Key structural features, such as the core hexacyclic system and the conformation of the A/E-rings, have been elucidated through a combination of NMR spectroscopy and X-ray crystallography. The citrate salt, formed through a simple acid-base reaction, provides a water-soluble form that is essential for its use in biological and pharmacological research. A thorough understanding of its structure and mechanism of action continues to drive its use as a critical tool for neuroscientists and is a prerequisite for the rational design of new therapeutic agents targeting the nicotinic acetylcholine receptor system.
References
- 1. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Methyllycaconitine | C37H50N2O10 | CID 166177171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Methyllycaconitine (MLA) Citrate in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyllycaconitine (MLA) citrate is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1] Its ability to cross the blood-brain barrier makes it a valuable tool for in vivo studies investigating the role of α7 nAChRs in various physiological and pathological processes. These receptors are implicated in learning and memory, attention, and neuroinflammation, making MLA a key compound in neuroscience research.[2]
This document provides detailed protocols for the in vivo administration of MLA citrate to mice, including solution preparation, administration routes, and experimental procedures for behavioral and pharmacokinetic analysis.
Data Presentation
Toxicity and Dosage
MLA citrate administration requires careful dose selection to achieve the desired pharmacological effect while avoiding toxicity. The lethal dose (LD50) for parenteral administration in mice is approximately 3-5 mg/kg.[3] Signs of toxicity at lower doses can appear within minutes of injection and include agitation, difficulty breathing, and loss of motor control, which typically resolve within 10 minutes.[3] Higher doses can lead to tremors and convulsions.[3]
Table 1: In Vivo Dosing and Effects of Methyllycaconitine Citrate in Mice
| Dosage (mg/kg) | Administration Route | Vehicle | Observed Effect | Reference |
| 1.0, 3.2, 10.0 | Intraperitoneal (i.p.) | Saline | Dose-dependent changes in rearing, sniffing, climbing, and locomotion. | [3][4] |
| 6 | Intraperitoneal (i.p.) | Not specified | Inhibited methamphetamine-induced climbing behavior by approximately 50%. | [1][5] |
| 5 | Intraperitoneal (i.p.) | Not specified | Blocked the anti-aggressive (serenic) effects of nicotine. | [6] |
| 0.09 (ID50) | Not specified | Not specified | Induced cognitive deficit in the T-maze spontaneous alternation task. | [2] |
Experimental Protocols
Protocol 1: Preparation of MLA Citrate Solution for Intraperitoneal (i.p.) Injection
This protocol provides two options for vehicle preparation, depending on the solubility requirements and experimental design.
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure A: Saline Vehicle
-
Weigh the required amount of MLA citrate powder based on the desired final concentration and the number of animals to be injected.
-
Dissolve the MLA citrate powder directly in sterile 0.9% saline. MLA citrate is soluble in water.[7]
-
Vortex thoroughly until the powder is completely dissolved. If needed, gentle warming or brief sonication can be used to aid dissolution.
-
Filter the solution through a 0.22 µm sterile filter before injection.
Procedure B: Co-solvent Vehicle (for higher concentrations)
This vehicle formulation is suitable for achieving higher concentrations of MLA citrate in solution.[1]
-
Prepare a stock solution of MLA citrate in DMSO.
-
In a sterile tube, add the following solvents in the specified order, vortexing after each addition:
-
40% PEG300
-
5% Tween-80
-
-
Add the MLA citrate stock solution to the co-solvent mixture to achieve a 10% final concentration of DMSO.
-
Add 45% sterile saline to reach the final volume.
-
Vortex the final solution until it is clear and homogenous. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
It is recommended to prepare this working solution fresh on the day of the experiment.[1]
Protocol 2: Intraperitoneal (i.p.) Administration in Mice
Materials:
-
Prepared MLA citrate solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Weigh the mouse to accurately calculate the injection volume based on its body weight and the desired dose.
-
Properly restrain the mouse to expose the abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other internal organs.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the MLA citrate solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions immediately after the injection and at regular intervals as dictated by the experimental design.
Protocol 3: Behavioral Observation - Open Field Test
This protocol is for assessing general locomotor activity and anxiety-like behavior following MLA citrate administration.
Materials:
-
Open field arena (a square or circular arena with walls)
-
Video recording equipment and tracking software
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
Administer MLA citrate or vehicle control as described in Protocol 2.
-
At the desired time point post-injection, gently place the mouse in the center of the open field arena.
-
Record the mouse's activity for a set period (e.g., 10-30 minutes).
-
Analyze the recording for various behavioral parameters.
Table 2: Behavioral Parameters to Score in the Open Field Test
| Parameter | Description | Interpretation |
| Locomotion | Total distance traveled, average speed. | General activity level. |
| Rearing | Number of times the mouse stands on its hind legs. | Exploratory behavior. |
| Time in Center | Amount of time spent in the central zone of the arena. | Anxiolytic-like effect (more time in center). |
| Thigmotaxis | Tendency to remain close to the walls of the arena. | Anxiety-like behavior (more time near walls). |
| Grooming | Frequency and duration of self-grooming behaviors. | Can be a displacement behavior related to stress. |
| Sniffing | Frequency of exploratory sniffing. | Exploratory behavior. |
| Climbing | Frequency of attempts to climb the walls. | Can be related to exploratory or escape behavior. |
Protocol 4: Pharmacokinetic Study - Blood and Brain Tissue Collection
This protocol outlines the procedure for collecting samples to determine the concentration of MLA citrate over time.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical scissors and forceps
-
Heparinized tubes for blood collection
-
Phosphate-buffered saline (PBS), ice-cold
-
Microcentrifuge tubes
-
Liquid nitrogen or dry ice
Procedure:
-
Administer MLA citrate to the mice as described in Protocol 2.
-
At predetermined time points post-administration, anesthetize the mouse.
-
For blood collection, perform cardiac puncture to draw blood into a heparinized tube.
-
Immediately following blood collection, perform transcardial perfusion with ice-cold PBS to flush the vasculature.
-
Decapitate the mouse and carefully dissect the brain.
-
Isolate the brain region of interest (e.g., striatum, hippocampus).
-
Snap-freeze the brain tissue in liquid nitrogen or on dry ice.
-
Store all samples at -80°C until analysis.
Mandatory Visualizations
Signaling Pathway
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methyllycaconitine- and scopolamine-induced cognitive dysfunction: differential reversal effect by cognition-enhancing drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral consequences of methyllycaconitine in mice: a model of alpha7 nicotinic acetylcholine receptor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Modulation of aggressive behavior in mice by nicotinic receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-techne.com [bio-techne.com]
Preparing Methyllycaconitine (MLA) Citrate Stock Solutions for Cell Culture Applications
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyllycaconitine (MLA) citrate is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (α7-nAChR), with a Ki value of approximately 1.4 nM.[1][2][3][4] Due to its high affinity and selectivity, MLA is an invaluable tool for investigating the physiological and pathological roles of α7-nAChRs in neuronal signaling, neurotoxicity, and inflammatory processes. Proper preparation of MLA citrate stock solutions is critical for obtaining accurate and reproducible results in in vitro cell culture experiments. This document provides a detailed protocol for the preparation, sterilization, storage, and safe handling of MLA citrate stock solutions intended for cell culture use.
Physicochemical and Biological Properties
Methyllycaconitine is a norditerpenoid alkaloid derived from Delphinium (larkspur) species.[5] The citrate salt is the most commonly available form for research purposes.
Signaling Pathway Context:
MLA primarily acts by blocking the ion channel of the α7-nAChR, thereby inhibiting the influx of cations (primarily Ca²⁺ and Na⁺) that normally occurs upon binding of the endogenous agonist, acetylcholine. This antagonism allows researchers to dissect the downstream signaling cascades mediated by α7-nAChR activation, which are implicated in various cellular processes including neurotransmitter release, inflammation, and cell survival.
Caption: Antagonistic action of MLA on the α7-nAChR signaling pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data for Methyllycaconitine citrate.
| Parameter | Value | Reference(s) |
| Molecular Formula | C₃₇H₅₀N₂O₁₀ • C₆H₈O₇ | [1][4] |
| Molecular Weight | 874.93 g/mol | [1][2][4][6] |
| Purity | Typically ≥95% (HPLC) | [1] |
| Solubility (Maximum) | 100 mM in Water100 mM in DMSO | [1][2][6][7] |
| Recommended Solvents | Sterile Water, Sterile DMSO, Sterile PBS | [1][6][7] |
| Storage (Solid Form) | -20°C, desiccated | [1][2][7] |
| Storage (Stock Solution) | -20°C for up to 1-3 months-80°C for up to 6 months | [7][8][9] |
| Typical Working Conc. | 1 nM - 20 µM | [1] |
Experimental Protocol: Preparation of a 10 mM MLA Citrate Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a common concentration for laboratory use that allows for easy dilution to typical working concentrations while minimizing the final solvent percentage in the cell culture medium.
Materials and Equipment
-
This compound powder
-
Sterile, pyrogen-free Dimethyl Sulfoxide (DMSO) or sterile, nuclease-free water
-
Sterile, conical-bottom polypropylene microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Sterile, disposable syringe (1 mL or 3 mL)
-
Sterile 0.22 µm syringe filter (e.g., PVDF or PES membrane, compatible with the chosen solvent)
-
Laminar flow hood (Biological Safety Cabinet, Class II)
-
Pipettors and sterile, filtered pipette tips
-
Vortex mixer
Safety Precautions
-
Methyllycaconitine is a toxic alkaloid.[5] Handle the solid powder and concentrated stock solutions with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Perform all weighing and handling of the dry powder in a chemical fume hood or a designated containment area to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for complete safety information before handling.[3]
Stock Solution Preparation Workflow
Caption: Workflow for preparing sterile this compound stock solution.
Step-by-Step Procedure
-
Calculate Required Mass: To prepare a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Desired Volume (mL) x 10 mM x 874.93 ( g/mol ) / 1000
-
Example for 1 mL of 10 mM stock: Mass = 1 mL x 10 mM x 874.93 / 1000 = 8.75 mg
-
-
Weighing:
-
In a chemical fume hood, carefully weigh the calculated amount of MLA citrate powder (e.g., 8.75 mg) into a sterile microcentrifuge tube.
-
Note: For smaller quantities, it may be easier to weigh a larger mass (e.g., 10 mg) and adjust the solvent volume accordingly to achieve the desired concentration.
-
-
Dissolution:
-
Perform this step in a laminar flow hood using aseptic technique.
-
Add the calculated volume of sterile solvent (e.g., 1 mL of sterile water or DMSO for 8.75 mg to make a 10 mM solution) directly to the vial containing the MLA citrate powder.
-
Cap the tube securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.[2]
-
-
Sterilization:
-
Draw the entire MLA citrate solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Dispense the solution through the filter into a new, sterile microcentrifuge tube. This step removes any potential microbial contamination.[5][6] Do not autoclave MLA solutions , as high temperatures may degrade the compound.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile polypropylene tubes.
-
Clearly label all aliquots with the compound name, concentration (10 mM), solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term use (up to 1-3 months) or at -80°C for long-term storage (up to 6 months).[7][8][9]
-
Using the Stock Solution in Cell Culture
-
Thawing: When ready to use, thaw an aliquot at room temperature or on ice.
-
Dilution: Dilute the 10 mM stock solution directly into your pre-warmed cell culture medium to achieve the desired final working concentration.
-
Example: To make 1 mL of medium with a final concentration of 10 µM MLA, add 1 µL of the 10 mM stock solution.
-
-
Solvent Consideration: If using a DMSO stock, ensure the final concentration of DMSO in the cell culture medium is non-toxic to your specific cell line, typically below 0.5%, with <0.1% being preferable.[2][5]
By following this detailed protocol, researchers can confidently prepare sterile, accurately concentrated stock solutions of this compound for use in a wide range of cell culture-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. emulatebio.com [emulatebio.com]
- 3. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. plantcelltechnology.com [plantcelltechnology.com]
- 5. captivatebio.com [captivatebio.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound (MLA), alpha7 Nicotinic receptor antagonist (CAS 112825-05-5) | Abcam [abcam.com]
- 8. bio-techne.com [bio-techne.com]
- 9. Sterile Cell Culture Preparation | Sartorius [sartorius.com]
Application Notes and Protocols for Utilizing Methyllycaconitine Citrate in SH-SY5Y Neuroblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model in neurobiology, particularly for studying neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1] These cells, upon differentiation, exhibit many characteristics of mature neurons, making them a valuable tool for investigating neuronal function, signaling pathways, and the effects of neuroactive compounds. Methyllycaconitine citrate (MLA) is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (α7nAChR).[2] The α7nAChR is implicated in various neurological processes, including learning, memory, and neuroprotection. This document provides detailed application notes and protocols for the use of this compound in SH-SY5Y cells, focusing on its neuroprotective effects and impact on key signaling pathways.
Data Presentation
Table 1: Effect of this compound (MLA) on SH-SY5Y Cell Viability in the Presence of Amyloid-β (Aβ)
| Treatment Group | MLA Concentration (µM) | Aβ₂₅₋₃₅ Concentration (µM) | Incubation Time (h) | Cell Viability (% of Control) | Reference |
| Control | 0 | 0 | 24 | 100 | [3] |
| Aβ₂₅₋₃₅ | 0 | 10 | 24 | ~60% | [3] |
| MLA + Aβ₂₅₋₃₅ | 5 | 10 | 24 | Significantly higher than Aβ₂₅₋₃₅ alone | [3] |
| MLA + Aβ₂₅₋₃₅ | 10 | 10 | 24 | Significantly higher than Aβ₂₅₋₃₅ alone | [3] |
| MLA alone | 2.5, 5, 10, 20 | 0 | 24 | No significant decrease | [3] |
Table 2: Key Signaling Molecules Modulated by α7nAChR Activity in SH-SY5Y Cells
| Signaling Pathway | Key Molecule | Modulation by α7nAChR Agonist (e.g., Choline) | Modulation by α7nAChR Antagonist (e.g., MLA or α-bungarotoxin) | Reference |
| PI3K/Akt/mTOR | p-p70S6K (mTORC1 substrate) | Increased phosphorylation | Decreased phosphorylation (in the presence of Aβ) | [4] |
| MAPK/ERK | p-ERK | Increased phosphorylation | Inhibition of agonist-induced phosphorylation | [5] |
| Apoptosis | Bcl-2 | - | Putative Increase (in neuroprotective context) | [6][7] |
| Apoptosis | Bax | - | Putative Decrease (in neuroprotective context) | [6][7] |
| Apoptosis | Cleaved Caspase-3 | - | Putative Decrease (in neuroprotective context) | [7] |
Mandatory Visualization
Caption: A generalized workflow for studying the effects of this compound (MLA) on SH-SY5Y neuroblastoma cells.
Caption: MLA inhibits α7nAChR, modulating mTOR, ERK, and putative apoptosis pathways, leading to neuroprotection.
Experimental Protocols
SH-SY5Y Cell Culture
This protocol describes the standard procedure for maintaining and passaging the SH-SY5Y human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells (e.g., ATCC® CRL-2266™)
-
Growth Medium: 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
0.25% Trypsin-EDTA
-
Sterile cell culture flasks (T-25, T-75)
-
Sterile serological pipettes and centrifuge tubes
-
Humidified incubator at 37°C with 5% CO₂
Procedure:
-
Thawing Cells:
-
Rapidly thaw a cryopreserved vial of SH-SY5Y cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.
-
Transfer the cell suspension to a T-25 or T-75 flask and incubate.
-
-
Maintaining Cultures:
-
Observe the cells daily to monitor their morphology and confluency.
-
Change the growth medium every 2-3 days.
-
-
Passaging Cells:
-
When cells reach approximately 80% confluency, aspirate the growth medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-3 minutes, or until cells start to detach.
-
Neutralize the trypsin by adding 4-5 mL of growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the cell suspension to a 15 mL centrifuge tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.
-
Split the cells at a ratio of 1:4 to 1:10 into new culture flasks.
-
Preparation of this compound (MLA) Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution of MLA in DMSO. For example, to make a 10 mM stock solution, dissolve the appropriate amount of MLA powder in sterile DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
For cell culture experiments, dilute the stock solution to the desired final concentration in the growth medium immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability (MTT) Assay
This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
SH-SY5Y cells
-
96-well cell culture plates
-
Growth medium
-
MLA and any other test compounds (e.g., Aβ₂₅₋₃₅)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of growth medium and incubate overnight.[8]
-
The next day, treat the cells with various concentrations of MLA with or without the neurotoxic agent (e.g., Aβ₂₅₋₃₅) for the desired incubation period (e.g., 24 hours). Include untreated control wells.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[3]
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and pipette up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, such as those involved in signaling pathways (e.g., p-ERK, p-p70S6K) and apoptosis (e.g., Bcl-2, Bax, cleaved Caspase-3).
Materials:
-
Treated and untreated SH-SY5Y cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and untreated SH-SY5Y cells
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
96-well plate
-
Microplate reader
Procedure:
-
Induce apoptosis in SH-SY5Y cells by treating them with the desired compounds.
-
Pellet the cells by centrifugation and lyse them according to the kit manufacturer's instructions.
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add an equal amount of protein from each sample to separate wells.
-
Prepare the reaction mix containing reaction buffer, DTT, and the DEVD-pNA substrate as per the kit protocol.
-
Add the reaction mix to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.[9]
Calcium Imaging
This method allows for the real-time visualization of intracellular calcium dynamics, which can be modulated by nAChR activity.
Materials:
-
SH-SY5Y cells grown on glass-bottom dishes
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluorescence microscope with a high-speed camera
Procedure:
-
Load the cells with a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.
-
Mount the dish on the fluorescence microscope stage.
-
Acquire a baseline fluorescence signal.
-
Apply MLA and/or an α7nAChR agonist (e.g., acetylcholine or choline) and record the changes in fluorescence intensity over time.
-
Analyze the fluorescence data to determine changes in intracellular calcium concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Methyllycaconitine Alleviates Amyloid-β Peptides-Induced Cytotoxicity in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functional characterization of α7 nicotinic acetylcholine and NMDA receptor signaling in SH-SY5Y neuroblastoma cells in an ERK phosphorylation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mesenchymal stem cells promote caspase-3 expression of SH-SY5Y neuroblastoma cells via reducing telomerase activity and telomere length - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stimulation of α7-nAChRs coordinates autophagy and apoptosis signaling in experimental knee osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Methyllycaconitine Citrate in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyllycaconitine citrate (MLA) is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (α7nAChR), a ligand-gated ion channel widely expressed in the central nervous system.[1][2] Its high affinity and specificity make it an invaluable pharmacological tool for elucidating the physiological and pathological roles of α7nAChRs. These receptors are implicated in various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia, making them a key target for drug discovery.[3][4]
These application notes provide detailed protocols for the use of this compound in patch clamp electrophysiology, a high-fidelity technique for studying ion channel function.[5] The protocols are designed for both manual and automated patch clamp systems, enabling researchers to characterize the inhibitory effects of MLA on α7nAChR-mediated currents.
Data Presentation
Quantitative Inhibition of α7nAChR by this compound
| Parameter | Value | Cell Type/Expression System | Reference |
| IC50 | 0.25 nM | QPatch automated patch clamp system | [3] |
| Concentration for complete blockade | 100 nM | GH4C1-rα7 cells | [2] |
| Concentration for partial inhibition | 10 nM | Interpeduncular nucleus (IPL) neurons | [6] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound at the α7 nicotinic acetylcholine receptor.
Caption: Mechanism of Methyllycaconitine (MLA) antagonism at the α7nAChR.
Experimental Protocols
Whole-Cell Patch Clamp Protocol for Assessing MLA Inhibition of α7nAChR Currents
This protocol is designed for recording agonist-evoked currents from cells expressing α7nAChRs and assessing their blockade by this compound.
1. Cell Preparation
-
Culture cells stably or transiently expressing α7nAChRs (e.g., GH4C1, SH-SY5Y, or HEK293 cells) under standard conditions.
-
For recording, plate cells on glass coverslips at a low density to allow for easy visualization and patching of individual cells.
-
Alternatively, acute brain slices containing neurons endogenously expressing α7nAChRs can be used.[6]
2. Solutions
-
External Solution (aCSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose. The solution should be continuously bubbled with 95% O2 / 5% CO2. The osmolarity should be adjusted to 305-315 mOsm and the pH to 7.4.[7]
-
Internal (Pipette) Solution: (in mM) 130 KCl, 5 NaCl, 1 MgCl2, 0.4 CaCl2, 11 EGTA, and 10 HEPES. Adjust pH to 7.3 with KOH and osmolarity to 290-300 mOsm.[7][8]
-
Agonist Stock Solution: Prepare a high concentration stock solution of an α7nAChR agonist (e.g., 100 mM Acetylcholine or Choline) in deionized water and store at -20°C.
-
MLA Stock Solution: Prepare a 10 mM stock solution of this compound in deionized water. Aliquot and store at -20°C for up to one month or -80°C for up to six months.[1]
3. Electrophysiological Recording
-
Pull borosilicate glass pipettes to a resistance of 4-8 MΩ when filled with the internal solution.[5]
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with external solution.
-
Establish a whole-cell patch clamp configuration on a selected cell. In voltage-clamp mode, hold the membrane potential at -60 mV to -70 mV.[5]
-
Apply the α7nAChR agonist (e.g., 1 mM Acetylcholine) for a short duration (milliseconds to seconds) using a fast drug application system to evoke an inward current. Due to the rapid desensitization of α7nAChRs, a fast application system is crucial.[6]
-
Record the baseline agonist-evoked currents. Ensure a stable response is achieved before applying MLA.
4. Application of this compound
-
Prepare working concentrations of MLA by diluting the stock solution in the external solution.
-
To determine the IC50, apply increasing concentrations of MLA (e.g., 0.01 nM to 100 nM) to the bath.
-
Pre-incubate the cell with each concentration of MLA for a sufficient time (typically 2-5 minutes) to allow for receptor binding before co-application with the agonist.
-
After each MLA application, a washout period with the external solution should be performed to assess the reversibility of the blockade.
5. Data Acquisition and Analysis
-
Acquire data using appropriate software and an amplifier.
-
Measure the peak amplitude of the agonist-evoked inward current in the absence and presence of different concentrations of MLA.
-
Normalize the current amplitude in the presence of MLA to the control (baseline) current.
-
Plot the normalized current as a function of MLA concentration and fit the data to the Hill equation to determine the IC50 value.
Experimental Workflow
The following diagram outlines the key steps in a typical patch clamp experiment to assess the effect of MLA on α7nAChR currents.
Caption: Workflow for a patch clamp experiment using MLA.
Logical Relationships in Protocol Design
The following diagram illustrates the logical considerations and dependencies in designing a patch clamp experiment with this compound.
Caption: Logical relationships in designing an MLA patch clamp experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. sophion.com [sophion.com]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. Functional α7 nicotinic acetylcholine receptors in GABAergic neurons of the interpeduncular nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patch Clamp Protocol [labome.com]
- 8. Patch-clamp and multi-electrode array electrophysiological analysis in acute mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Effective Concentration of Methyllycaconitine Citrate for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyllycaconitine (MLA) citrate is a potent and selective antagonist of nicotinic acetylcholine receptors (nAChRs), with a particularly high affinity for the α7 subtype.[1][2][3] These receptors are ligand-gated ion channels that play a crucial role in fast synaptic transmission in the central and peripheral nervous systems. Due to its selectivity, MLA is an invaluable pharmacological tool for elucidating the physiological and pathological roles of α7 nAChRs. These application notes provide a summary of effective concentrations of MLA for various in vitro assays and detailed protocols for its use.
Data Presentation: Effective Concentrations of Methyllycaconitine (MLA) Citrate
The following table summarizes the effective concentrations of MLA across different in vitro assays and receptor subtypes. This data is critical for experimental design, ensuring appropriate concentration ranges are utilized to achieve desired antagonistic effects.
| Receptor Subtype | Assay Type | Preparation / Cell Line | Effective Concentration (IC₅₀ / Kᵢ) | Reference |
| α7 | Radioligand Binding | Rat Brain | Kᵢ = 1.4 nM | [2][3] |
| α7 | Radioligand Binding | Rat Brain | Kᵢ = 0.87 nM | [4] |
| α7 | Electrophysiology | Human α7 nAChRs in Xenopus oocytes | IC₅₀ = 2 nM | [5][6] |
| α7 | Cell Viability | SH-SY5Y cells | 5 and 10 µM (neuroprotective effects) | [1] |
| α4β2 | Radioligand Binding | - | Interacts at > 40 nM | [2][3] |
| α6β2 | Radioligand Binding | - | Interacts at > 40 nM | [2][3] |
| α3β2 | Electrophysiology | Avian nAChR in Xenopus oocytes | IC₅₀ = ~8 x 10⁻⁸ M (~80 nM) | [7] |
| α4β2 | Electrophysiology | Avian nAChR in Xenopus oocytes | IC₅₀ = ~7 x 10⁻⁷ M (~700 nM) | [7] |
| α3β4 | Electrophysiology | Rat nAChR in Xenopus oocytes | IC₅₀ = 2.3 - 26.6 µM (for MLA analogs) | [8] |
| α3/α6β2β3 * | Radioligand Binding ([¹²⁵I]α-CTx-MII) | Rat Striatum and Nucleus Accumbens | Kᵢ = 33 nM | [9] |
| α3nα1 | Electrophysiology | Chick nAChR in Xenopus oocytes | IC₅₀ = 0.08 µM (80 nM) | [10] |
| α4nα1 | Electrophysiology | Chick nAChR in Xenopus oocytes | IC₅₀ = 0.65 µM (650 nM) | [10] |
| Presynaptic nAChR | Dopamine Release Assay | Rat Striatal Synaptosomes | 10 µM (blocks dopamine release) | [10] |
| Neuromuscular Junction | Nerve-Diaphragm Preparation | Rat Phrenic Nerve-Diaphragm | 2 x 10⁻⁵ M (20 µM) for 50% decrease in response | [7] |
Experimental Protocols
Radioligand Binding Assay for α7 nAChR
This protocol describes a competitive binding assay to determine the affinity of test compounds for the α7 nAChR using a radiolabeled ligand like [¹²⁵I]α-bungarotoxin or [¹²⁵I]iodo-MLA.
Materials:
-
Rat brain tissue (e.g., hippocampus or striatum)
-
Membrane preparation buffer (e.g., Tris-HCl)
-
Radioligand ([¹²⁵I]iodo-MLA or [¹²⁵I]α-bungarotoxin)
-
Methyllycaconitine citrate (for standard curve and non-specific binding)
-
Test compounds
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, radioligand, and either buffer (for total binding), a high concentration of unlabeled MLA (for non-specific binding), or the test compound at various concentrations.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ or Kᵢ value.
Cell Viability (MTT) Assay in SH-SY5Y Cells
This protocol is used to assess the neuroprotective effects of MLA against a toxin-induced decrease in cell viability.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound
-
Neurotoxin (e.g., Aβ₂₅₋₃₅)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a suitable density and culture for 24 hours.[1]
-
Pre-treatment: Treat the cells with various concentrations of MLA citrate (e.g., 2.5, 5, 10, 20 µM) for a specified pre-incubation period.[1]
-
Toxin Exposure: Add the neurotoxin (e.g., Aβ₂₅₋₃₅) to the wells (except for the control group) and incubate for the desired duration.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Express the results as a percentage of the control group's viability.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to measure the effect of MLA on nAChR function.
Materials:
-
Xenopus laevis oocytes
-
cRNA for the desired nAChR subunits (e.g., α7, α4, β2)
-
Barth's solution
-
Recording chamber
-
Two-electrode voltage clamp amplifier
-
Microelectrodes filled with KCl
-
Acetylcholine (ACh) solution
-
This compound solution
Protocol:
-
Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis. Inject the oocytes with the cRNA encoding the nAChR subunits of interest. Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
Recording Setup: Place an oocyte in the recording chamber and perfuse with Barth's solution. Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
-
ACh Application: Apply a known concentration of ACh to the oocyte to elicit an inward current mediated by the expressed nAChRs.
-
MLA Application: Co-apply or pre-apply different concentrations of MLA with the ACh to measure the inhibitory effect on the ACh-induced current.
-
Data Analysis: Measure the peak amplitude of the ACh-induced currents in the absence and presence of MLA. Plot the percentage of inhibition against the log concentration of MLA to determine the IC₅₀.
Mandatory Visualizations
Signaling Pathway of Nicotinic Acetylcholine Receptors
Caption: Agonist binding to nAChRs leads to cellular responses, which are blocked by MLA.
Experimental Workflow for a Competitive Radioligand Binding Assay
Caption: Workflow for determining ligand binding affinity using a competitive radioligand assay.
Logical Relationship of MLA's Competitive Antagonism
Caption: MLA competes with the agonist for the same binding site on the nAChR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Synthesis, nicotinic acetylcholine receptor binding, antinociceptive and seizure properties of methyllycaconitine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 8. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methyl lycaconitine: A novel nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Administration of Methyllycaconitine (MLA) Citrate in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the intraperitoneal (i.p.) administration of Methyllycaconitine (MLA) citrate, a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), in rodent models. This document includes detailed protocols for solution preparation, administration, and a summary of reported dosages.
Introduction to Methyllycaconitine (MLA) Citrate
Methyllycaconitine (MLA) is a norditerpenoid alkaloid that acts as a competitive antagonist for α7-containing neuronal nicotinic receptors with a high binding affinity (Ki = 1.4 nM)[1]. Due to its ability to cross the blood-brain barrier, it is widely used in vivo to investigate the roles of α7 nAChRs in various physiological and pathological processes, including cognitive function, neurotoxicity, and inflammation[2][3]. MLA's antagonism of these ligand-gated ion channels prevents the influx of cations, particularly Ca²⁺, thereby inhibiting downstream signaling cascades[4][5].
Quantitative Data: Reported Dosages
The appropriate dosage of MLA citrate can vary significantly based on the rodent species, the experimental model, and the desired biological effect. The following tables summarize dosages reported in the literature for intraperitoneal administration.
Table 1: Methyllycaconitine (MLA) Citrate Dosages in Mice
| Dose (mg/kg) | Strain / Model | Experimental Context | Observed Effect | Reference |
| 1.0, 3.2, 10.0 | NIH Swiss (male) | Behavioral Analysis | Dose-dependent changes in rearing, sniffing, climbing, and locomotion. | [3][6] |
| 6.0 | Not Specified | Methamphetamine (METH) Induced Behavior | Inhibited METH-induced climbing behavior by approximately 50%. | [2] |
| 3.3 - 4.2 | Wild-type, α7 KO | Acute Toxicity (LD50) | LD50 values were determined as 4.2 mg/kg (wild-type), 3.7 mg/kg (heterozygous), and 3.3 mg/kg (homozygous knockout). | [7] |
Table 2: Methyllycaconitine (MLA) Citrate Dosages in Rats
| Dose (mg/kg) | Strain / Model | Experimental Context | Observed Effect | Reference |
| 0.003, 0.03, 0.1 | Not Specified | Memory Acquisition (Object Recognition) | Low doses improved memory acquisition. | [8] |
| 3.0 | Myocardial Infarction Model | Cardiac Fibrosis | Increased expression of collagen I, collagen III, and α-SMA. | [2] |
| 3.0 | Carrageenan-induced Paw Edema | Anti-inflammatory Effects | Used as an α7 nAChR antagonist to study the mechanism of an anti-inflammatory compound. | [9] |
| 3.9, 7.8 | Not Specified | Nicotine Self-Administration | Significantly reduced nicotine self-administration. | [10] |
Experimental Protocols
Preparation of MLA Citrate Stock and Dosing Solutions
Materials:
-
Methyllycaconitine citrate powder (M.W. ~874.93 g/mol )[1]
-
Sterile water or 0.9% sterile saline
-
DMSO (optional, if higher concentration is needed)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Protocol for Stock Solution (e.g., 10 mg/mL in Saline):
-
Calculate Required Mass: Based on the desired concentration and volume, calculate the mass of MLA citrate needed. For example, for 1 mL of a 10 mg/mL solution, weigh out 10 mg of MLA citrate powder.
-
Dissolution: MLA citrate is soluble in water and DMSO up to 100 mM (~87.5 mg/mL)[1]. Add the calculated mass of MLA citrate to a sterile tube. Add the appropriate volume of sterile 0.9% saline.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming may be used if necessary.
-
Sterilization: To ensure sterility for parenteral administration, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Storage: Store the stock solution in aliquots to prevent repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months[2].
Protocol for Dosing Solution:
-
Dilution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute it with sterile 0.9% saline to the final desired concentration for injection. The final injection volume for rodents is typically 5-10 mL/kg[3].
-
Temperature: It is recommended to warm the dosing solution to room temperature or body temperature before injection to prevent lowering the animal's body temperature[11][12].
Intraperitoneal (i.p.) Injection Procedure for Rodents
This protocol provides a generalized procedure. Always adhere to institutionally approved animal handling and care guidelines.
Materials:
-
Properly restrained rodent (mouse or rat)
-
Dosing solution of MLA citrate
-
Sterile syringe (e.g., 1 mL)
-
Sterile needle (25-30 gauge for mice, 23-25 gauge for rats)[12]
-
70% Ethanol or other suitable antiseptic swabs
Procedure:
-
Animal Restraint: Restrain the animal securely. For mice, this is often done by scruffing the neck and securing the tail. For rats, a two-person or towel-wrap technique may be used[13]. The animal should be positioned in dorsal recumbency with its head tilted slightly downward. This allows abdominal organs to shift cranially, reducing the risk of puncture[11][14].
-
Identify Injection Site: The preferred injection site is the lower right abdominal quadrant. This avoids the cecum (located on the left side) and the urinary bladder[12][14][15].
-
Disinfection: Swab the injection site with an antiseptic and allow it to dry.
-
Needle Insertion: Using a new sterile needle for each animal, insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall[12].
-
Aspiration: Gently pull back the syringe plunger to check for negative pressure. If blood (indicating vessel puncture) or yellowish fluid (indicating bladder puncture) appears, withdraw the needle and reinject at a different site with a new sterile syringe and needle[11][15].
-
Injection: Once correct placement is confirmed, inject the solution smoothly. Do not move the needle tip within the abdominal cavity to avoid organ laceration[12].
-
Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor the animal for any immediate adverse reactions.
Visualization of Workflow and Mechanism
Experimental Workflow
The following diagram outlines the standard workflow for an in vivo study involving the intraperitoneal injection of MLA citrate in rodents.
Caption: Experimental workflow for MLA citrate administration in rodents.
Signaling Pathway of α7 nAChR Antagonism by MLA
Methyllycaconitine exerts its effects by blocking the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel. This action prevents cellular responses normally triggered by the binding of acetylcholine.
Caption: Mechanism of MLA as an antagonist at the α7 nAChR.
References
- 1. This compound | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The alpha7 nicotinic acetylcholine receptor as a pharmacological target for inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavioral consequences of methyllycaconitine in mice: a model of alpha7 nicotinic acetylcholine receptor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of the α7 subunit of the nicotinic acetylcholine receptor in the acute toxicosis of methyllycaconitine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The nicotinic antagonist methyllycaconitine has differential effects on nicotine self-administration and nicotine withdrawal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dsv.ulaval.ca [dsv.ulaval.ca]
- 12. uac.arizona.edu [uac.arizona.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. research.vt.edu [research.vt.edu]
- 15. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Application of Methyllycaconitine Citrate in Studying Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Methyllycaconitine (MLA) citrate is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (α7nAChR), a ligand-gated ion channel implicated in the pathophysiology of Alzheimer's disease (AD). Its ability to penetrate the blood-brain barrier makes it an invaluable tool for both in vitro and in vivo studies aimed at elucidating the role of α7nAChRs in AD and for the preclinical evaluation of potential therapeutic agents.
In the context of AD research, MLA citrate is primarily utilized in two key applications:
-
Modeling Cognitive Deficits: Administration of MLA to rodents induces a cognitive impairment that mimics certain aspects of the memory deficits observed in AD. This is achieved by blocking the α7nAChRs, which are crucial for learning and memory processes. This MLA-induced cognitive deficit model is particularly sensitive for screening and profiling cognition-enhancing drugs.[1][2]
-
Investigating Neuroprotection and Neurotoxicity: MLA is used to study the involvement of α7nAChRs in amyloid-beta (Aβ)-induced neurotoxicity. The interaction between Aβ and α7nAChRs is complex; while physiological levels may be involved in normal synaptic function, pathological concentrations of Aβ can lead to neuronal damage. MLA helps to dissect the role of α7nAChR in mediating these toxic effects. Interestingly, studies have shown that MLA can protect against Aβ-induced cytotoxicity, suggesting that antagonism of α7nAChR may be a therapeutic strategy.[3] This neuroprotective effect may be linked to the inhibition of Aβ-induced autophagy through the mTOR signaling pathway.[3][4][5]
The versatility of MLA citrate allows for its application in a range of experimental settings, from cellular assays using neuroblastoma cell lines like SH-SY5Y to behavioral studies in rodent models.
Quantitative Data
The following tables summarize key quantitative data for the application of methyllycaconitine citrate in Alzheimer's disease research.
Table 1: Binding Affinity and Potency of Methyllycaconitine (MLA)
| Parameter | Receptor/System | Value | Species | Reference |
| Kd | α7 nAChR | 1.86 ± 0.31 nM | Rat (Brain Membranes) | |
| Ki | α7 nAChR | 1.8 ± 0.5 nM | Rat | |
| IC50 | α7 nAChR | 2 nM | Human | |
| ID50 | Cognitive Deficit (T-Maze) | 0.09 mg/kg (i.p.) | Mouse | [1] |
Table 2: In Vitro Applications of Methyllycaconitine (MLA) Citrate
| Cell Line | Model | MLA Concentration | Aβ Peptide & Concentration | Outcome | Reference |
| SH-SY5Y | Aβ-induced Cytotoxicity | 2.5, 5, 10, 20 µM | Aβ₂₅₋₃₅ (5, 10, 20 µM) | No effect on cell viability alone. | [3][4][5][6] |
| SH-SY5Y | Aβ-induced Cytotoxicity | 5, 10 µM | Aβ₂₅₋₃₅ (10 µM) | Protective effect against Aβ-induced decrease in cell viability. | [3][4][5][6] |
| SH-SY5Y | Aβ-induced Autophagy | Not specified | Aβ₂₅₋₃₅ (10 µM) | Inhibits Aβ-induced autophagosome accumulation. | [4] |
Table 3: In Vivo Applications of Methyllycaconitine (MLA) Citrate in Rodent Models
| Animal Model | AD Model | MLA Dosage & Route | Observed Effect | Behavioral Test | Reference |
| Mouse | MLA-induced Cognitive Deficit | 0.09 mg/kg (i.p.) | ID₅₀ for inducing cognitive deficit. | T-Maze Spontaneous Alternation | [1] |
| Mouse | MLA-induced Cognitive Deficit | 0.3 mg/kg & 1.0 mg/kg (i.p.) | Near-maximal cognitive deficit. | T-Maze Spontaneous Alternation | [1] |
| Mouse | General Behavioral Screen | 1.0, 3.2, 10.0 mg/kg (i.p.) | Significant changes in rearing, sniffing, climbing, and locomotion. | Observational Screen | [7] |
Experimental Protocols
Protocol 1: In Vitro Aβ Toxicity Assay in SH-SY5Y Cells
This protocol outlines the procedure for assessing the neuroprotective effect of MLA citrate against Aβ-induced cytotoxicity in the human neuroblastoma SH-SY5Y cell line.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Amyloid-beta 25-35 (Aβ₂₅₋₃₅) peptide
-
Methyllycaconitine (MLA) citrate
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.
-
Aβ₂₅₋₃₅ Preparation: Prepare a stock solution of Aβ₂₅₋₃₅ in sterile distilled water. To promote the formation of oligomers, incubate the peptide solution at 37°C for 3-4 days before use.
-
MLA and Aβ Treatment:
-
Prepare stock solutions of MLA citrate in sterile distilled water or PBS.
-
After 24 hours of cell seeding, replace the medium with fresh medium containing the desired concentrations of MLA citrate. It is recommended to test a range of concentrations (e.g., 2.5, 5, 10, 20 µM).
-
Incubate the cells with MLA for 1-2 hours before adding Aβ₂₅₋₃₅.
-
Add Aβ₂₅₋₃₅ to the wells to a final concentration of 10 µM. Include control wells with cells only, cells with MLA only, and cells with Aβ₂₅₋₃₅ only.
-
Incubate the plate for an additional 24-48 hours.
-
-
MTT Assay for Cell Viability:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Protocol 2: MLA-Induced Cognitive Deficit in Mice using the T-Maze Spontaneous Alternation Test
This protocol describes the induction of a cognitive deficit in mice using MLA and its assessment with the T-maze spontaneous alternation task.
Materials:
-
Male NIH Swiss mice (or other suitable strain)
-
Methyllycaconitine (MLA) citrate
-
Sterile 0.9% NaCl (saline) solution
-
T-maze apparatus
-
Animal scale
Procedure:
-
Animal Acclimation: Acclimate the mice to the housing facility for at least one week before the experiment. Handle the mice for a few minutes each day for 2-3 days prior to testing to reduce stress.
-
MLA Administration:
-
Prepare a solution of MLA citrate in sterile saline.
-
Weigh each mouse and calculate the required dose. For inducing a cognitive deficit, a dose of 0.3 mg/kg is often effective.[1]
-
Administer the MLA solution via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.
-
Administer saline to the control group using the same route and volume.
-
-
T-Maze Spontaneous Alternation Task:
-
Perform the test 30-40 minutes after the MLA or saline injection.
-
Place the mouse at the base of the T-maze's start arm, facing away from the choice point.
-
Allow the mouse to freely explore the maze and choose to enter one of the two goal arms.
-
Once the mouse has entered a goal arm with all four paws, record the choice.
-
Return the mouse to the start arm and allow it to make another choice.
-
A spontaneous alternation is recorded if the mouse chooses the opposite arm on the second trial.
-
The inter-trial interval should be kept minimal.
-
Perform a series of trials (e.g., 8-10 trials) for each mouse.
-
-
Data Analysis: Calculate the percentage of spontaneous alternations for each mouse: (Number of alternations / (Total number of trials - 1)) x 100. Compare the performance of the MLA-treated group with the saline-treated control group. A significant reduction in the percentage of spontaneous alternations in the MLA group indicates a cognitive deficit.
Visualizations
Caption: Workflow for assessing MLA's neuroprotective effects.
Caption: Workflow for the MLA-induced cognitive deficit model.
Caption: Aβ-α7nAChR signaling in Alzheimer's disease.
References
- 1. Methyllycaconitine- and scopolamine-induced cognitive dysfunction: differential reversal effect by cognition-enhancing drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rodent model of Alzheimer's disease (AD) - Methyllycaconitine-induced cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 3. Methyllycaconitine Alleviates Amyloid-β Peptides-Induced Cytotoxicity in SH-SY5Y Cells | PLOS One [journals.plos.org]
- 4. Methyllycaconitine Alleviates Amyloid-β Peptides-Induced Cytotoxicity in SH-SY5Y Cells | PLOS One [journals.plos.org]
- 5. Methyllycaconitine Alleviates Amyloid-β Peptides-Induced Cytotoxicity in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Behavioral consequences of methyllycaconitine in mice: a model of alpha7 nicotinic acetylcholine receptor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Blocking α7 nAChR with Methyllycaconitine Citrate in Brain Slice Recordings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Methyllycaconitine citrate (MLA), a selective and potent competitive antagonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), in brain slice electrophysiology experiments. This document outlines detailed protocols for brain slice preparation, whole-cell patch-clamp recordings, and the application of MLA to investigate the role of α7 nAChRs in neuronal signaling.
Introduction to α7 nAChR and this compound (MLA)
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel with high calcium permeability that is widely expressed in the central nervous system.[1] It plays a crucial role in various physiological processes, including synaptic plasticity, learning, and memory.[2][3] Dysregulation of α7 nAChR function has been implicated in several neurological and psychiatric disorders.
Methyllycaconitine (MLA) is a norditerpenoid alkaloid that acts as a highly potent and selective competitive antagonist of α7 nAChRs.[4] Its high affinity and selectivity make it an invaluable pharmacological tool for isolating and studying the function of α7 nAChRs in complex neuronal circuits. MLA is used to block α7 nAChR-mediated currents and to investigate the downstream signaling pathways modulated by these receptors.[2][3][5]
Data Presentation: Quantitative Data for MLA
The following table summarizes the quantitative data for this compound's interaction with α7 nAChRs, compiled from various studies. This information is critical for determining the appropriate concentrations for achieving desired levels of receptor blockade in experimental designs.
| Parameter | Value | Preparation | Species | Reference |
| IC₅₀ | 2 nM | - | - | [4] |
| IC₅₀ | 177 µM (analogue) | Rat brain preparations ([¹²⁵I]αBGT binding) | Rat | [6] |
| Kᵢ | 6.1 ± 1.1 µM (Nicotine displacement) | Rat brain membranes | Rat | [7] |
| Kᵈ | 1.86 ± 0.31 nM | Rat brain membranes | Rat | [7] |
| Effective Blocking Concentration | 10 nM | Hippocampal CA1 interneurons in slices | Rat | [8] |
| Effective Blocking Concentration | 40 nM | Cultured hippocampal neurons | - | |
| Effective Blocking Concentration | 100 nM | Recombinant α7 nAChR in GH4C1 cells | Rat |
Experimental Protocols
Protocol 1: Acute Brain Slice Preparation
This protocol describes the preparation of acute brain slices, typically from the hippocampus, a region with high α7 nAChR expression.
Materials:
-
Cutting Solution (Choline-based): 110 mM Choline Chloride, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 0.5 mM CaCl₂, 7 mM MgCl₂, 25 mM D-glucose, 11.6 mM Ascorbic acid, 3.1 mM Pyruvic acid.
-
Artificial Cerebrospinal Fluid (aCSF) for Recording: 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 1.25 mM NaH₂PO₄, 26 mM NaHCO₃, 10 mM D-glucose.
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Vibrating microtome (vibratome)
-
Dissection tools
-
Recovery chamber
Procedure:
-
Prepare the cutting solution and recording aCSF on the day of the experiment. Continuously bubble both solutions with carbogen gas for at least 30 minutes prior to use and throughout the experiment to maintain pH and oxygenation.
-
Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.
-
Perfuse the animal transcardially with ice-cold, carbogenated cutting solution.
-
Rapidly dissect the brain and place it in the ice-cold, carbogenated cutting solution.
-
Mount the brain on the vibratome stage and prepare coronal or sagittal slices (typically 300-350 µm thick) in the ice-cold cutting solution.
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until required for recording.
Protocol 2: Whole-Cell Patch-Clamp Recording of α7 nAChR Currents
This protocol details the whole-cell voltage-clamp recording of α7 nAChR-mediated currents from neurons in acute brain slices.
Materials:
-
Recording aCSF (from Protocol 1)
-
Intracellular Solution (K-Gluconate based): 130 mM K-Gluconate, 4 mM KCl, 10 mM HEPES, 0.3 mM EGTA, 10 mM Phosphocreatine, 4 mM MgATP, 0.3 mM Na₂-GTP. Adjust pH to 7.3 with KOH and osmolarity to 285-290 mOsm.
-
Agonist Solution: Choline chloride (e.g., 10 mM) or Acetylcholine (ACh) (e.g., 1 mM) dissolved in recording aCSF.
-
MLA Stock Solution: Prepare a stock solution of this compound in water or DMSO. Dilute to the final desired concentration in recording aCSF on the day of the experiment.
-
Patch-clamp rig with amplifier, micromanipulator, and perfusion system.
-
Borosilicate glass capillaries for pulling patch pipettes.
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated recording aCSF at a rate of 1.5-2 mL/min. Maintain the temperature at 32-34°C.
-
Pull patch pipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Visually identify a neuron for recording (e.g., a pyramidal neuron or interneuron in the hippocampal CA1 region).
-
Establish a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -60 mV to -70 mV.
-
To evoke α7 nAChR currents, apply the agonist solution (e.g., 1 mM ACh for 300 ms) via a puff pipette positioned near the recorded neuron. This should elicit a transient inward current.
-
To block the α7 nAChR-mediated current, bath-apply the desired concentration of MLA (e.g., 10-100 nM) for several minutes before re-applying the agonist. The MLA-containing aCSF should be perfused continuously during the blocking period.
-
Observe the reduction or complete block of the agonist-evoked current in the presence of MLA.
Visualizations
Experimental workflow for brain slice electrophysiology.
Mechanism of MLA antagonism at the α7 nAChR.
Downstream signaling pathways of α7 nAChR activation.
References
- 1. mdpi.com [mdpi.com]
- 2. Differential signaling induced by α7 nicotinic acetylcholine receptors in hippocampal dentate in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Axonal α7* nicotinic acetylcholine receptors modulate glutamatergic signaling and synaptic vesicle organization in ventral hippocampal projections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyllycaconitine Citrate in Fluorescence Microscopy Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyllycaconitine (MLA) citrate is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel involved in a variety of neurological processes. While fluorescently labeled MLA is not commercially available, unlabeled MLA serves as an invaluable tool in fluorescence microscopy for the validation of fluorescent probes targeting the α7 nAChR. Its primary application is in competitive displacement assays, where it is used to confirm the specificity of a fluorescent signal at the receptor. These application notes provide detailed protocols for the use of MLA in conjunction with fluorescent probes for imaging α7 nAChRs in cultured cells and tissue sections.
Quantitative Data: Binding Affinity of Methyllycaconitine
The following table summarizes the binding affinity of Methyllycaconitine (MLA) for the α7 nicotinic acetylcholine receptor, as determined by radioligand binding assays. This data is crucial for designing competitive displacement experiments, as the concentration of MLA should be sufficient to displace the fluorescent probe from the receptor.
| Ligand | Receptor Subtype | Preparation | Ki (nM) | IC50 (nM) | Reference |
| [3H]Methyllycaconitine | α7 nAChR | Rat brain membranes | 1.86 ± 0.31 (Kd) | - | [1] |
| Methyllycaconitine | α7 nAChR | Rat brain | - | 2 | [2] |
| Methyllycaconitine | α3/α6β2β3* nAChR | Rat striatum | 33 | - | [3] |
Signaling Pathways and Experimental Workflows
α7 Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of the α7 nAChR by acetylcholine or other agonists leads to the opening of its ion channel, which is highly permeable to Ca²⁺. The subsequent influx of calcium can trigger various downstream signaling cascades, including the PI3K-Akt pathway, which is involved in neuroprotection and cell survival.
References
Application Notes and Protocols: Dissolving Methyllycaconitine Citrate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyllycaconitine (MLA) citrate is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (α7 nAChR)[1][2][3]. Due to its selectivity, MLA is a critical tool in neuroscience research for investigating the role of α7 nAChRs in various physiological and pathological processes. Proper dissolution and preparation of MLA citrate solutions are crucial for accurate and reproducible experimental results. These application notes provide detailed protocols for dissolving Methyllycaconitine citrate in Dimethyl Sulfoxide (DMSO) for in vitro studies and preparing a saline-based formulation for in vivo applications.
Data Presentation: Solubility of this compound
The solubility of this compound in commonly used laboratory solvents is summarized below. It is important to note that the molecular weight of this compound is 874.93 g/mol . Batch-specific variations in molecular weight may occur due to hydration, which can affect the volumes required for preparing stock solutions.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | 100 mM[1][2] | 87.49 mg/mL | Hygroscopic DMSO can impact solubility; use newly opened solvent. Ultrasonic assistance may be needed[4]. |
| Water | 100 mM[1] | 87.49 mg/mL | Some sources indicate lower solubility (e.g., 10 mM[3] or 42 mg/mL). Ultrasonic and warming may be required[4]. |
| Saline | ≥ 2.38 mM | ≥ 2.08 mg/mL | Requires a co-solvent system for a clear solution. Direct solubility in saline is limited[4][5]. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous/low-moisture Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Equilibration: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 87.49 mg.
-
Dissolution: a. Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the MLA citrate powder. b. Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. c. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator. Gentle warming may also aid dissolution[4].
-
Verification: Ensure the solution is clear and free of any precipitate before use.
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months[1][4]. When reusing, allow the solution to thaw completely and equilibrate to room temperature. Ensure it is precipitate-free before use[1].
Protocol 2: Preparation of a Saline-Based Working Solution for In Vivo Administration
This protocol details the preparation of a this compound solution in a vehicle suitable for in vivo studies, such as intraperitoneal injection. This method uses a co-solvent system to achieve a clear solution.
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Calibrated pipettes
Procedure (to prepare 1 mL of working solution):
-
Start with DMSO Stock: Begin with a pre-made stock solution of this compound in DMSO. For this example, a 20.8 mg/mL stock is used.
-
Add Co-solvents Sequentially: a. In a sterile tube, add 100 µL of the 20.8 mg/mL this compound DMSO stock solution. b. Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is uniform. c. Add 50 µL of Tween-80 and mix again until a clear, homogeneous solution is achieved.
-
Final Dilution with Saline: a. Slowly add 450 µL of sterile saline to the co-solvent mixture to reach a final volume of 1 mL. b. Mix the final solution gently but thoroughly. This will result in a working solution with a final concentration of 2.08 mg/mL this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[4][5].
-
Use and Storage: It is recommended to prepare this working solution fresh on the day of use[5]. If short-term storage is necessary, keep it on ice and protected from light.
Visualizations
Caption: Workflow for MLA Citrate Dissolution.
References
- 1. This compound | nicotinic receptor antagonist | Hello Bio [hellobio.com]
- 2. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound (MLA), alpha7 Nicotinic receptor antagonist (CAS 112825-05-5) | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
potential off-target effects of Methyllycaconitine citrate at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Methyllycaconitine (MLA) citrate, with a specific focus on potential off-target effects at high concentrations.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with high concentrations of MLA citrate.
Issue 1: Unexpected physiological or cellular response not consistent with α7-nAChR antagonism.
-
Question: My in vivo/in vitro model is showing effects that I cannot attribute to the blockade of α7 nicotinic acetylcholine receptors (nAChRs). What could be the cause?
-
Answer: At high concentrations, MLA can interact with other nAChR subtypes. It has been shown to interact with α4β2 and α6β2 receptors at concentrations greater than 40 nM[1]. Additionally, MLA can inhibit dopamine release by acting on presynaptic nAChRs with a subunit composition of α3/α6β2β3*[2]. It is crucial to consider the expression profile of nAChR subtypes in your specific experimental system.
-
Troubleshooting Steps:
-
Review Literature: Check the known expression patterns of nAChR subtypes in your tissue or cell line of interest.
-
Concentration Reduction: If experimentally feasible, lower the concentration of MLA to a range where it is more selective for α7-nAChRs (Ki = 1.4 nM)[1].
-
Use of More Selective Antagonists: Consider using other, more selective α7-nAChR antagonists to confirm that the observed effect is indeed α7-mediated.
-
Control Experiments: Employ positive and negative controls with known agonists and antagonists for other nAChR subtypes to dissect the observed effects.
-
-
Issue 2: Variability in experimental results and lack of reproducibility.
-
Question: I am observing significant variability in my results between experiments, even when using the same high concentration of MLA citrate. Why might this be happening?
-
Answer: The citrate salt of MLA is the most common commercially available form[3]. Citrate itself can have biological effects, including chelating divalent cations like calcium (Ca2+) and magnesium (Mg2+), which can impact neuronal excitability and synaptic transmission. At high concentrations of MLA citrate, the concentration of citrate may become significant enough to cause these effects, leading to variability.
-
Troubleshooting Steps:
-
Control for Citrate: Run a control experiment with a citrate solution of the same concentration as that present in your MLA citrate stock solution. This will help determine if the vehicle is contributing to the observed effects.
-
pH Adjustment: Ensure that the pH of your experimental solutions is properly buffered and consistent across all experiments, as citrate can affect the pH.
-
Alternative Salt Forms: If available and appropriate for your experimental setup, consider using a different salt form of MLA.
-
-
Issue 3: Signs of general toxicity in animal studies.
-
Question: At high doses of MLA, my animal subjects are showing signs of distress, such as agitation, respiratory difficulty, and loss of motor control. Are these expected toxic effects?
-
Answer: Yes, these are known signs of MLA toxicity. Studies in various animal models, including calves, sheep, rats, and mice, have reported these symptoms at low doses, which appear within minutes of injection and typically resolve within a short period[3]. Higher doses can lead to more severe effects like collapse, increased heart and respiration rates, tremors, and convulsions[3]. The lethal effects are often due to motor paralysis and respiratory arrest[3].
-
Troubleshooting Steps:
-
Dose-Response Curve: If you have not already, perform a dose-response study to determine the therapeutic window for your specific animal model and experimental paradigm.
-
Monitor Vital Signs: Closely monitor the physiological parameters of your animals during and after MLA administration.
-
Consider Route of Administration: The toxicity of MLA can vary with the route of administration. Oral administration is also known to be active[3]. Ensure the chosen route is appropriate and consistent.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the known off-target binding sites of MLA at high concentrations?
A1: While MLA is a potent and selective antagonist of α7-containing neuronal nicotinic receptors (Ki = 1.4 nM), it can interact with other nAChR subtypes at higher concentrations[1]. These include:
-
α4β2 and α6β2 receptors: Interaction occurs at concentrations greater than 40 nM[1].
-
α3/α6β2β3* presynaptic nAChRs: MLA can inhibit dopamine release through these receptors with a Ki value of 33 nM[2].
-
α3β4 and α4β2 receptors expressed in Xenopus oocytes: MLA has been shown to have IC50 values of approximately 8 x 10−8M at α3β2 and ~7 x 10−7M at α4β2 receptor subtypes[3].
-
Human muscle nAChRs: MLA binds with a Ki of approximately 8 x 10−6M[3].
-
Torpedo nAChRs: MLA displaces 125I-α-bungarotoxin with a Ki of approximately 1 x 10−6M[3].
It is important to note that MLA, at a concentration of 10−4M, showed no affinity for muscarinic acetylcholine receptors in rat brain preparations[3].
Q2: How can I determine if the effects I'm seeing are off-target?
A2: A combination of experimental approaches can help you determine if your observed effects are off-target:
-
Pharmacological Blockade: Use antagonists specific to the potential off-target receptors to see if they can block the effect of high-concentration MLA.
-
Knockout/Knockdown Models: If available, use animal or cell models lacking the suspected off-target receptor to see if the effect of MLA is abolished.
-
Binding Assays: Perform competitive binding assays with radiolabeled ligands for the suspected off-target receptors to directly measure the affinity of MLA at these sites.
-
Functional Assays: Utilize functional assays specific to the potential off-target receptors (e.g., measuring ion flux or second messenger signaling) to assess the functional consequences of MLA binding.
Q3: Are there any known effects of MLA on non-nicotinic receptors at high concentrations?
A3: The available literature primarily focuses on the interaction of MLA with nicotinic acetylcholine receptors. One study reported that at a concentration of 10−4M, MLA had no affinity for muscarinic AChRs in the rat brain[3]. There is limited information on its interaction with other receptor families, such as GABA receptors or voltage-gated ion channels, at high concentrations. If you suspect such interactions, specific binding and functional studies for those targets would be necessary.
Data Presentation
Table 1: Summary of Methyllycaconitine (MLA) Citrate Binding Affinities (Ki) and Inhibitory Concentrations (IC50)
| Target Receptor/Channel | Species/System | Parameter | Value | Reference(s) |
| α7-containing nAChRs | Neuronal | Ki | 1.4 nM | [1] |
| α4β2 and α6β2 nAChRs | Neuronal | - | Interacts at > 40 nM | [1] |
| α3/α6β2β3* presynaptic nAChRs | Rat Striatum | Ki | 33 nM | [2] |
| α3β2 nAChR | Avian (expressed in Xenopus oocytes) | IC50 | ~8 x 10−8 M | [3] |
| α4β2 nAChR | Avian (expressed in Xenopus oocytes) | IC50 | ~7 x 10−7 M | [3] |
| Muscle nAChRs | Human | Ki | ~8 x 10−6 M | [3] |
| nAChRs | Torpedo | Ki | ~1 x 10−6 M | [3] |
| Muscarinic AChRs | Rat Brain | Affinity | No affinity at 10−4 M | [3] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Off-Target Binding
This protocol is a general guideline for assessing the binding of MLA to a suspected off-target receptor using a radiolabeled ligand.
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the receptor of interest.
-
Incubation: Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-labeled antagonist) for the suspected off-target receptor in the absence and presence of increasing concentrations of MLA citrate.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of MLA that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology to Assess Functional Effects
This protocol can be used to determine the functional consequences of high-concentration MLA on ion channels, such as other nAChR subtypes.
-
Cell Preparation: Use a cell line expressing the ion channel of interest or primary neurons.
-
Recording: Establish a whole-cell patch-clamp recording configuration.
-
Agonist Application: Apply a known agonist for the ion channel to elicit a current.
-
MLA Application: Co-apply the agonist with increasing concentrations of MLA citrate.
-
Data Analysis: Measure the peak amplitude of the agonist-evoked current in the presence and absence of MLA. Generate a concentration-response curve to determine the IC50 of MLA for the inhibition of the channel.
Visualizations
Caption: Troubleshooting workflow for unexpected results with high MLA concentrations.
Caption: Signaling pathways illustrating on-target and potential off-target effects of MLA.
References
Minimizing Methyllycaconitine (MLA) Citrate Toxicity in Primary Neuron Cultures: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Methyllycaconitine (MLA) citrate in primary neuron cultures, this technical support center provides essential guidance on minimizing potential toxicity and troubleshooting common experimental challenges. MLA is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (α7nAChR) and is a valuable tool in neuroscience research.[1][2] While direct cytotoxicity is not commonly reported at typical experimental concentrations, off-target effects and suboptimal experimental conditions can lead to unexpected results, including reduced neuronal viability. This guide offers troubleshooting strategies, frequently asked questions, and detailed experimental protocols to ensure the successful use of MLA in your research.
Troubleshooting Guide
Unexpected neuronal toxicity or variability in experimental outcomes when using MLA can often be traced to several key factors. This guide provides a structured approach to identifying and resolving these issues.
| Issue | Potential Cause | Recommended Solution |
| High levels of neuronal death observed across all conditions (including controls) | General primary culture health issues | - Review and optimize your primary neuron isolation and culture protocol. Ensure proper coating of culture vessels, appropriate cell density, and use of high-quality culture media and supplements. - Assess the health of your baseline culture by monitoring morphology and performing baseline viability assays before adding MLA. |
| Increased neuronal death only in MLA-treated wells, especially at higher concentrations | Off-target effects or exceeding the therapeutic window | - Perform a dose-response curve to determine the optimal concentration of MLA for your specific primary neuron type and experimental endpoint. Start with a low concentration (e.g., 1-10 nM) and titrate up. - Be aware that at concentrations >40 nM, MLA can interact with α4β2 and α6β2 nAChR subtypes, which may lead to unintended pharmacological effects in neuronal populations expressing these receptors.[3] - Consider the specific nAChR subunit expression profile of your primary neuron culture. |
| Variability in the antagonistic effect of MLA between experiments | MLA degradation or inconsistent preparation | - Prepare fresh stock solutions of MLA citrate in a suitable solvent (e.g., sterile water or DMSO) for each experiment. Aliquot and store at -20°C or -80°C for long-term use to minimize freeze-thaw cycles. - While specific data on MLA stability in culture media is limited, it is best practice to add the compound to the culture media immediately before treating the cells. |
| Unexpected morphological changes in neurons (e.g., neurite blebbing, retraction) without significant cell death | Sub-lethal stress or off-target signaling | - Document any morphological changes with high-resolution imaging. - Investigate potential downstream signaling pathways that may be affected by off-target nAChR antagonism. - Consider that these changes may be an early indicator of toxicity and that a longer time-course experiment may reveal subsequent cell death. |
| MLA appears to have no effect or a reduced effect over time in long-term cultures | Compound degradation or changes in receptor expression | - For long-term experiments, consider reapplying MLA with media changes to maintain a consistent concentration. - Be aware that the expression levels of nAChR subtypes can change over time in vitro, potentially altering the sensitivity of the neurons to MLA. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Methyllycaconitine (MLA) citrate?
A1: MLA is a potent and selective competitive antagonist of the α7 nicotinic acetylcholine receptor (α7nAChR).[1][2] It blocks the binding of acetylcholine and other nicotinic agonists to this receptor subtype, thereby inhibiting downstream signaling.
Q2: Is MLA citrate directly toxic to primary neurons?
A2: Studies in the SH-SY5Y neuroblastoma cell line have shown that MLA, at concentrations up to 20 µM, does not decrease cell viability and can even protect against amyloid-beta-induced cytotoxicity.[4] However, primary neurons can be more sensitive, and toxicity may arise from off-target effects at higher concentrations. It is crucial to determine the optimal, non-toxic concentration for your specific primary neuron type through careful dose-response experiments.
Q3: What are the known off-target effects of MLA?
A3: While highly selective for the α7 nAChR, MLA can interact with other nAChR subtypes at higher concentrations. Specifically, it has been shown to have effects on α4β2 and α6β2 receptors at concentrations greater than 40 nM.[3] In brain regions with high expression of these subtypes, such as the basal ganglia, caution is advised when interpreting results, as the observed effects may not be solely due to α7 nAChR antagonism.
Q4: What is a good starting concentration range for MLA in primary neuron cultures?
A4: Based on its high affinity for the α7 nAChR (Ki = 1.4 nM), a starting concentration range of 1 nM to 100 nM is recommended for functional assays. For toxicity studies, a wider range, including micromolar concentrations, should be evaluated. Always perform a dose-response curve to determine the optimal concentration for your specific experimental goals.
Q5: How should I prepare and store MLA citrate?
A5: MLA citrate is soluble in water and DMSO. Prepare a concentrated stock solution (e.g., 1-10 mM) in sterile water or DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For experiments, dilute the stock solution to the final working concentration in your pre-warmed culture medium immediately before application to the cells.
Quantitative Data Summary
The following table summarizes key quantitative data for MLA citrate based on available literature.
| Parameter | Value | Cell/Tissue Type | Reference |
| Ki for α7 nAChR | 1.4 nM | Rat brain membranes | [4] |
| Concentration for off-target effects (α4β2, α6β2 nAChRs) | > 40 nM | Not specified | [3] |
| Non-toxic concentration range | Up to 20 µM | SH-SY5Y cells | [4] |
| Concentration for neuroprotection against Aβ toxicity | 5 - 10 µM | SH-SY5Y cells | [4] |
| Effective concentration for functional antagonism | 1 nM - 10 µM | Various neuronal preparations | [2][5][6] |
Experimental Protocols
Protocol 1: Assessment of Neuronal Viability using MTT Assay
This protocol provides a method for quantifying the metabolic activity of primary neurons as an indicator of cell viability following treatment with MLA.
Materials:
-
Primary neuron culture in a 96-well plate
-
Methyllycaconitine (MLA) citrate
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Culture primary neurons in a 96-well plate to the desired density and allow them to adhere and mature for the desired number of days in vitro (DIV).
-
Prepare serial dilutions of MLA in pre-warmed culture medium.
-
Carefully remove the existing medium from the wells and replace it with the medium containing the different concentrations of MLA. Include vehicle-only control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a plate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
Visualizations
References
- 1. The alpha7 nicotinic acetylcholine receptor-selective antagonist, methyllycaconitine, partially protects against beta-amyloid1-42 toxicity in primary neuron-enriched cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockade of nicotinic currents in hippocampal neurons defines methyllycaconitine as a potent and specific receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyllycaconitine Alleviates Amyloid-β Peptides-Induced Cytotoxicity in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl lycaconitine: A novel nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyllycaconitine (MLA) blocks the nicotine evoked anxiogenic effect and 5-HT release in the dorsal hippocampus: possible role of alpha7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Methyllycaconitine (MLA) Citrate Concentration for Maximal Receptor Blockade
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Methyllycaconitine (MLA) citrate for achieving maximal and specific blockade of nicotinic acetylcholine receptors (nAChRs), with a primary focus on the α7 subtype.
Frequently Asked Questions (FAQs)
Q1: What is Methyllycaconitine (MLA) citrate and what is its primary target?
A1: Methyllycaconitine (MLA) citrate is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (α7-nAChR).[1][2] It is a norditerpenoid alkaloid originally isolated from Delphinium species (larkspurs). Its high affinity and selectivity make it a valuable tool for studying the physiological and pathological roles of α7-nAChRs.
Q2: What is the mechanism of action of MLA?
A2: MLA acts as a competitive antagonist at the α7-nAChR, meaning it binds to the same site as the endogenous agonist acetylcholine (ACh) but does not activate the receptor, thereby blocking its function.[3] At higher concentrations, it can also interact with other nAChR subtypes, such as α4β2 and α6β2.[4]
Q3: How should I prepare and store MLA citrate stock solutions?
A3: MLA citrate is soluble in both water and DMSO up to 100 mM.[5][6] For long-term storage, it is recommended to prepare aliquots of the stock solution and store them at -20°C for up to one month or at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[2] When using a water-based stock solution, it should be filter-sterilized (0.22 µm filter) before use in cell-based assays.[2] For in vivo experiments, it is advisable to prepare fresh working solutions on the day of use.[2]
Q4: What concentration of MLA should I use for my experiments?
A4: The optimal concentration of MLA will depend on the specific experimental setup, including the expression level of the target receptor and the desired level of blockade. For selective blockade of α7-nAChRs, concentrations in the low nanomolar range are typically effective, given its high affinity (Ki = 1.4 nM).[4] For functional blockade in cell-based assays, concentrations ranging from 10 nM to 1 µM are often used.[7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific system.
Q5: Is MLA selective for only α7-nAChRs?
A5: While MLA is highly selective for α7-nAChRs, it can interact with other nAChR subtypes at higher concentrations. For instance, it has been shown to interact with α4β2 and α6β2 receptors at concentrations greater than 40 nM.[4] Therefore, when interpreting results, it is crucial to consider the concentration used and the potential for off-target effects.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no observable receptor blockade | Degraded MLA solution: Improper storage or multiple freeze-thaw cycles can lead to compound degradation. | Prepare fresh stock solutions of MLA citrate and store them in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Low receptor expression: The target cells may have low or no expression of the α7-nAChR. | Verify the expression of α7-nAChR in your cell line or tissue preparation using techniques like Western blotting, qPCR, or radioligand binding. | |
| Incorrect concentration: The concentration of MLA used may be too low to effectively block the receptor. | Perform a dose-response experiment to determine the IC50 of MLA in your specific assay. Start with a wide range of concentrations (e.g., 1 nM to 10 µM). | |
| Inconsistent or variable results | Precipitation of MLA: MLA citrate may precipitate in certain buffers or at high concentrations. | Ensure complete dissolution of MLA in the appropriate solvent (water or DMSO) before further dilution in your experimental buffer. Visually inspect for any precipitation. Consider the use of a different buffer system. |
| Cell health and density: Variations in cell health, passage number, or seeding density can lead to inconsistent receptor expression and response. | Maintain consistent cell culture practices, including using cells within a specific passage number range and ensuring uniform cell seeding. Monitor cell viability throughout the experiment. | |
| Incubation time: The pre-incubation time with MLA may be insufficient to reach equilibrium binding. | Optimize the pre-incubation time with MLA before adding the agonist. A typical pre-incubation time is 5-15 minutes, but this may need to be adjusted based on the experimental setup. | |
| Apparent off-target effects | High MLA concentration: The concentration of MLA used may be high enough to interact with other nAChR subtypes or other unintended targets. | Use the lowest effective concentration of MLA that provides maximal blockade of the α7-nAChR, as determined by your dose-response curve. Consider using another selective α7-nAChR antagonist to confirm the specificity of the observed effect. |
| Contamination of reagents: Contamination of buffers or other reagents could interfere with the assay. | Use high-quality, sterile reagents and ensure proper aseptic techniques during your experiments. |
Data Presentation
Table 1: Quantitative Data for Methyllycaconitine (MLA) Citrate
| Parameter | Value | Receptor Subtype(s) | Reference |
| Ki (Inhibition Constant) | 1.4 nM | α7-containing nAChRs | [4] |
| IC50 (Half-maximal Inhibitory Concentration) | Varies by assay | α7, α4β2, etc. | [5] |
| Solubility | Up to 100 mM | N/A | [5][6] |
| Storage (Stock Solution) | -20°C (1 month), -80°C (6 months) | N/A | [2] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for α7-nAChR using [³H]-MLA
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of a test compound for the α7-nAChR using [³H]-Methyllycaconitine as the radioligand.
Materials:
-
Cell membranes or tissue homogenates expressing α7-nAChR
-
[³H]-MLA (specific activity ~15-30 Ci/mmol)
-
Unlabeled MLA citrate (for determining non-specific binding)
-
Test compounds
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 1 mM CaCl₂, pH 7.4
-
Wash Buffer: Cold Binding Buffer
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C)
-
Cell harvester
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes or tissue homogenates expressing α7-nAChR according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: Set up the assay in a 96-well plate in triplicate.
-
Total Binding: Add Binding Buffer, [³H]-MLA (at a final concentration near its Kd, e.g., 1-2 nM), and the membrane preparation.
-
Non-specific Binding: Add Binding Buffer, [³H]-MLA, and a saturating concentration of unlabeled MLA (e.g., 10 µM).
-
Competition Binding: Add Binding Buffer, [³H]-MLA, the membrane preparation, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in 0.5% polyethylenimine using a cell harvester.
-
Washing: Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition experiments, plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 2: Electrophysiological Recording of nAChR Currents
This protocol provides a general workflow for assessing the antagonist effect of MLA on nAChR-mediated currents using whole-cell patch-clamp electrophysiology.
Materials:
-
Cells expressing the nAChR subtype of interest (e.g., Xenopus oocytes, HEK293 cells)
-
Patch-clamp setup (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for patch pipettes
-
External solution (e.g., 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4)
-
Internal solution (e.g., 140 mM KCl, 1 mM MgCl₂, 11 mM EGTA, 10 mM HEPES, pH 7.2)
-
Acetylcholine (ACh) or another suitable agonist
-
MLA citrate
Procedure:
-
Cell Preparation: Plate the cells on coverslips suitable for electrophysiological recording.
-
Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Obtain a gigaseal and establish the whole-cell patch-clamp configuration on a selected cell.
-
Baseline Recording: Perfuse the cell with the external solution and record baseline currents.
-
Agonist Application: Apply a known concentration of the agonist (e.g., ACh) to elicit a control inward current. The concentration should be around the EC50 for the receptor subtype to allow for clear observation of inhibition.
-
MLA Application: Pre-incubate the cell with the desired concentration of MLA in the external solution for a defined period (e.g., 2-5 minutes).
-
Co-application: Co-apply the agonist and MLA and record the resulting current.
-
Washout: Wash out the MLA and agonist with the external solution and ensure the current returns to baseline.
-
Data Analysis: Measure the peak amplitude of the currents in the absence and presence of MLA. Calculate the percentage of inhibition for each MLA concentration tested. To determine the IC50, perform a dose-response curve by testing a range of MLA concentrations.
Visualizations
Caption: Workflow for determining the IC50 of MLA.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Contrasting effects of the α7 nicotinic receptor antagonist methyllycaconitine in different rat models of heroin reinstatement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Choline and Selective Antagonists Identify Two Subtypes of Nicotinic Acetylcholine Receptors that Modulate GABA Release from CA1 Interneurons in Rat Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent Methyllycaconitine citrate precipitation in experimental media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Methyllycaconitine (MLA) citrate in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Methyllycaconitine (MLA) citrate?
A1: Methyllycaconitine citrate is readily soluble in water and dimethyl sulfoxide (DMSO).[1][2] However, there are varying reports on its maximum aqueous solubility. Some datasheets suggest a high solubility of up to 100 mM, while others indicate a lower solubility of around 2.18 mg/mL (2.49 mM), which may necessitate warming and sonication to fully dissolve.[1] It is advisable to consult the certificate of analysis for the specific lot you are using.
Q2: Why is my MLA citrate precipitating in my cell culture medium or buffer?
A2: Precipitation of MLA citrate in complex aqueous solutions like cell culture media or physiological buffers can be attributed to several factors:
-
pH: MLA is a weak base, and its solubility is pH-dependent.[3] Most cell culture media are buffered to a physiological pH of around 7.4, which may reduce the solubility of weakly basic compounds.
-
Buffer Composition: Common buffers such as Phosphate-Buffered Saline (PBS) contain high concentrations of phosphate ions. There is a known incompatibility between citrate and phosphate buffers, which can lead to the precipitation of salts.[4]
-
High Concentration: Exceeding the solubility limit of MLA citrate in the final experimental medium will cause it to precipitate.
-
Temperature: A decrease in temperature can lower the solubility of the compound.
Q3: What is the recommended solvent for preparing a stock solution of MLA citrate?
A3: For cell culture experiments, it is best practice to prepare a concentrated stock solution in a sterile solvent like DMSO.[5][6] This allows for the addition of a small volume of the stock solution to the experimental medium, minimizing the risk of solvent-induced toxicity.[6] Water can also be used as a solvent.[7]
Q4: How should I store my MLA citrate stock solution?
A4: MLA citrate powder should be stored at -20°C.[2][7] Stock solutions, particularly those made in DMSO, should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[1] Always refer to the manufacturer's instructions for specific storage recommendations.
Troubleshooting Guide
This guide addresses common issues encountered when preparing and using MLA citrate solutions in experimental media.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of stock solution into aqueous media (e.g., PBS, cell culture medium) | 1. pH of the medium: The physiological pH of the medium (~7.4) may be reducing the solubility of the weakly basic MLA. 2. Buffer incompatibility: High concentrations of phosphate in the medium may be reacting with the citrate salt.[4] 3. Localized high concentration: Inefficient mixing upon addition of the stock solution can lead to temporary high concentrations that exceed the solubility limit. | 1. Lower the final concentration: Attempt the experiment with a lower final concentration of MLA citrate. 2. Modify the dilution method: Add the stock solution dropwise to the medium while vortexing or stirring to ensure rapid and even distribution.[5] 3. Consider an alternative buffer: If possible, use a buffer with low phosphate content or a different buffering agent like HEPES. 4. Prepare a fresh, lower concentration stock: A less concentrated stock solution may be less prone to precipitation upon dilution. |
| Cloudiness or precipitation in the stock solution (Water or DMSO) | 1. Incomplete dissolution: The compound may not have fully dissolved initially. 2. Storage issues: Improper storage may have led to solvent evaporation or degradation of the compound. | 1. Aid dissolution: Gently warm the solution (e.g., in a 37°C water bath) and/or sonicate to facilitate dissolution.[8] 2. Verify storage conditions: Ensure the stock solution is stored in a tightly sealed container at the recommended temperature.[1] |
| Variability in experimental results | Inconsistent final concentration: Precipitation, even if not easily visible, can lead to a lower effective concentration of the drug in solution. | 1. Visually inspect solutions: Before each experiment, carefully inspect the final solution for any signs of precipitation. 2. Filter the final solution: For critical experiments, consider sterile filtering the final working solution through a 0.22 µm filter to remove any micro-precipitates.[7] 3. Prepare fresh solutions: Whenever possible, prepare fresh dilutions from the stock solution for each experiment.[6] |
Data Presentation
Solubility of this compound
| Solvent | Reported Maximum Concentration | Reference(s) |
| Water | 100 mM (~87.5 mg/mL) | [2][8][9][10] |
| Water | ≥ 10 mg/mL | [7] |
| Water | 42 mg/mL | [5] |
| Water | 2.18 mg/mL (2.49 mM) Requires sonication and warming | [1] |
| DMSO | 100 mM (~87.5 mg/mL) | [2][8][10] |
| DMSO | 116.67 mg/mL (133.35 mM) Requires sonication | [1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Aseptic Technique: Perform all steps in a biological safety cabinet to maintain sterility.
-
Weighing: Accurately weigh the required amount of MLA citrate powder.
-
Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Aid Solubilization (if necessary): If the compound does not dissolve completely, gently warm the vial in a 37°C water bath and vortex. Sonication can also be used to aid dissolution.[8]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solution in Experimental Media
-
Pre-warm Media: Pre-warm the experimental medium (e.g., cell culture medium) to the experimental temperature (typically 37°C).
-
Calculate Volume: Determine the volume of the MLA citrate stock solution needed to achieve the final desired concentration in your experimental volume.
-
Dilution: While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the stock solution dropwise. This ensures rapid dispersal and minimizes localized high concentrations.
-
Final Mix and Inspection: Gently mix the final solution and visually inspect for any signs of precipitation against a dark background.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: Key factors that can lead to the precipitation of MLA citrate.
Caption: Troubleshooting workflow for MLA citrate precipitation.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. droracle.ai [droracle.ai]
- 4. Incompatibility of phosphate buffer in 99m Tc-sulfur colloid containing aluminum ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Spontaneous supersaturation of calcium citrate from simultaneous isothermal dissolution of sodium citrate and sparingly soluble calcium hydroxycarboxy ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25807G [pubs.rsc.org]
- 10. byjus.com [byjus.com]
Technical Support Center: Navigating Unexpected Results with Methyllycaconitine Citrate in Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting and addressing unexpected outcomes in behavioral studies involving Methyllycaconitine citrate (MLA).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (MLA)?
This compound is a potent and selective competitive antagonist of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2] This receptor is a ligand-gated ion channel that plays a crucial role in various cognitive processes, including attention, learning, and memory.
Q2: What are the expected behavioral effects of MLA administration?
Based on its antagonism of α7 nAChRs, MLA is expected to influence behaviors modulated by this receptor. Studies have shown that MLA can produce statistically significant changes in behaviors such as rearing, sniffing, climbing, and locomotion.[1][3] Additionally, it has been shown to induce cognitive deficits in tasks like the T-maze, suggesting an impairment of spatial working memory.[4]
Q3: Can MLA affect behaviors related to addiction and reward?
Yes, MLA has been investigated for its role in addiction models. Research indicates that it can block the reinstatement of heroin-primed conditioned place preference, suggesting an effect on the retrieval of associative memories related to drug reward.[5][6] However, its effects can be context-dependent, as it did not prevent heroin-seeking or self-administration in an intravenous self-administration model.[5][6][7]
Q4: Is MLA completely selective for the α7 nAChR?
While MLA is highly potent at α7 nAChRs (Ki = 1.4 nM), it can interact with other neuronal nicotinic receptor subtypes at higher concentrations, specifically α4β2 and α6β2 receptors at concentrations greater than 40 nM.[2] This is a critical consideration for dose-selection and interpretation of results. Furthermore, in specific brain regions like the striatum, MLA has been shown to interact with presynaptic nAChRs of a different subunit composition (potentially α3/α6β2β3*), which can modulate dopamine release.[8]
Troubleshooting Guide for Unexpected Behavioral Results
Issue 1: No significant effect on locomotion or exploratory behavior.
Possible Causes:
-
Dosage: The dose of MLA may be too low to elicit a behavioral response. Conversely, at very high doses, off-target effects or receptor desensitization could lead to a lack of a clear dose-response relationship.
-
Timing of Administration: The time between MLA administration and the behavioral test is crucial. The pharmacokinetic profile of MLA should be considered to ensure the drug has reached its peak concentration in the brain during the testing window.
-
Animal Strain and Species: Different rodent strains and species can exhibit varying sensitivities to nicotinic ligands.
-
Habituation: Insufficient habituation to the testing environment can lead to high baseline activity, masking the effects of the drug.
Troubleshooting Steps:
-
Conduct a Dose-Response Study: If not already done, perform a dose-response study to determine the optimal dose for your specific behavioral paradigm and animal model.
-
Optimize Administration Timing: Review literature for established pharmacokinetic data or conduct a pilot study to determine the optimal pre-treatment interval.
-
Review Animal Model: Consider if the chosen animal strain is appropriate and review literature for its known responses to nAChR antagonists.
-
Standardize Habituation Protocols: Ensure all animals are adequately habituated to the testing apparatus and environment before drug administration.
Issue 2: Contradictory results in different addiction models (e.g., conditioned place preference vs. self-administration).
Possible Causes:
-
Different Neurobiological Substrates: Conditioned place preference and intravenous self-administration paradigms may rely on distinct neural circuits and neurochemical systems. MLA's effect may be specific to the circuitry involved in the retrieval of drug-associated memories (probed by CPP reinstatement) but not the motivational processes driving ongoing drug-seeking and taking (probed by self-administration).[5][6]
-
Pharmacological Context: The interaction of MLA with other neurotransmitter systems may differ depending on the behavioral state of the animal (e.g., drug-primed vs. actively seeking).
Troubleshooting Steps:
-
Analyze the Behavioral Paradigm: Carefully consider the specific psychological constructs being measured by each behavioral task.
-
Investigate Neuroanatomical Specificity: Consider localized microinjections of MLA into specific brain regions thought to mediate the different aspects of addiction being studied to dissect the neurocircuitry involved.
-
Review Existing Literature: Compare your findings with published studies using similar models to understand the nuances of MLA's effects in different contexts.
Issue 3: Unexpected pro-convulsant or sedative effects.
Possible Causes:
-
High Dosage: These effects are more likely to occur at higher doses of MLA due to potential off-target effects or significant disruption of cholinergic signaling.
-
Interaction with Other Compounds: If used in combination with other drugs, MLA could potentiate their sedative or convulsant properties.
Troubleshooting Steps:
-
Re-evaluate Dosage: Reduce the dose of MLA to a range more selective for α7 nAChRs.
-
Control for Drug Interactions: If co-administering with other substances, run appropriate control groups with each compound alone to assess for synergistic effects.
-
Monitor Animal Welfare: Closely observe animals for any adverse effects and consult with veterinary staff if necessary.
Data Presentation
Table 1: Summary of this compound Doses and Behavioral Outcomes in Mice
| Dose (mg/kg, i.p.) | Behavioral Test | Observed Effect | Reference |
| 1.0, 3.2, 10.0 | Observational Assessment | Significant changes in rearing, sniffing, climbing, and locomotion. | [1][3] |
| 0.09 (ID50) | T-Maze Spontaneous Alternation | Induced cognitive deficit. | [4] |
| 6.0 | Methamphetamine-induced climbing | Inhibited climbing behavior by approximately 50%. | [9][10] |
| 6.0 | Locomotor Activity | Did not modify basal or methamphetamine-induced hyperlocomotion. | [9][10] |
Table 2: Summary of this compound Doses and Behavioral Outcomes in Rats
| Dose (mg/kg, s.c.) | Behavioral Test | Observed Effect | Reference |
| 4.0 | Heroin Conditioned Place Preference (Acquisition) | No effect. | [5] |
| 4.0 | Heroin-Primed CPP Reinstatement | Blocked reinstatement. | [5] |
| 4.0 | Heroin Self-Administration Reinstatement | No effect on drug-prime plus cue-induced reinstatement. | [5] |
| 3.9, 7.8 | Nicotine Self-Administration | Significantly reduced nicotine self-administration. | [11] |
Experimental Protocols
Protocol 1: Assessment of MLA on Locomotor Activity and Exploratory Behavior in Mice
-
Animals: Male NIH Swiss mice.
-
Drug Administration: this compound (1.0, 3.2, and 10.0 mg/kg) or saline vehicle administered via intraperitoneal (i.p.) injection.
-
Behavioral Observation: Immediately following injection, individual mice are placed in an open field arena. A trained observer, blind to the treatment conditions, rates the intensity of various behaviors (e.g., gnawing, rearing, grooming, sniffing, climbing, locomotion, ataxia) on a 4-point scale over a 60-minute interval.[1][3]
Protocol 2: T-Maze Spontaneous Alternation Task for Cognitive Assessment in Mice
-
Apparatus: A T-maze with a start arm and two goal arms.
-
Procedure: Mice are placed in the start arm and allowed to freely explore the maze for a set duration (e.g., 8 minutes). The sequence of arm entries is recorded. Spontaneous alternation is defined as the percentage of triads in which the mouse enters all three arms without repetition.
-
Drug Administration: MLA is administered at various doses prior to the T-maze task to assess its effect on spontaneous alternation, with a lower percentage indicating a cognitive deficit.[4]
Visualizations
Caption: MLA competitively antagonizes the α7 nAChR, preventing acetylcholine-mediated channel opening and subsequent neurotransmitter release.
Caption: A typical workflow for conducting behavioral experiments involving the administration of this compound.
Caption: A logical flowchart to guide the troubleshooting process when encountering unexpected results in behavioral studies with MLA.
References
- 1. Behavioral consequences of methyllycaconitine in mice: a model of alpha7 nicotinic acetylcholine receptor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. Methyllycaconitine- and scopolamine-induced cognitive dysfunction: differential reversal effect by cognition-enhancing drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contrasting effects of the α7 nicotinic receptor antagonist methyllycaconitine in different rat models of heroin reinstatement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contrasting effects of the α7 nicotinic receptor antagonist methyllycaconitine in different rat models of heroin reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. The nicotinic antagonist methyllycaconitine has differential effects on nicotine self-administration and nicotine withdrawal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
long-term stability of Methyllycaconitine citrate frozen aliquots
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of frozen Methyllycaconitine (MLA) citrate aliquots.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of Methyllycaconitine citrate?
For long-term stability, this compound powder should be stored at -20°C, where it can remain stable for up to four years.[1][2] Once dissolved into a stock solution, it is crucial to aliquot the solution and store it at -80°C to prevent degradation from repeated freeze-thaw cycles.[1][3]
Q2: How long are frozen aliquots of this compound stable?
The stability of frozen MLA citrate aliquots is dependent on the storage temperature. Stock solutions are generally stable for up to one year when stored at -80°C and for about one month when stored at -20°C.[1] For optimal results, it is recommended to use the aliquots within six months of storage at -80°C.[3]
Q3: What are the recommended solvents for preparing this compound stock solutions?
This compound is soluble in both water and DMSO, with a maximum concentration of 100 mM in each.[4][5][6] The choice of solvent will depend on the specific requirements of your experiment.
Q4: How many times can I freeze and thaw my this compound aliquots?
To maintain the integrity of the compound, it is strongly recommended to avoid repeated freeze-thaw cycles.[1][3] Ideally, aliquots should be prepared for single-use to ensure the highest quality and consistency in experimental results.
Data Presentation: Stability of this compound
| Storage Form | Storage Temperature | Recommended Duration of Storage |
| Powder | -20°C | Up to 4 years[1][2] |
| Stock Solution | -80°C | 6 months to 1 year[1][3] |
| Stock Solution | -20°C | 1 month[1][3][6] |
Experimental Protocols
Protocol for Preparation and Storage of this compound Aliquots
-
Reconstitution: Allow the vial of MLA citrate powder to equilibrate to room temperature before opening. Reconstitute the powder in the desired solvent (e.g., sterile water or DMSO) to the target concentration (e.g., 10 mM). Gently vortex or sonicate the vial to ensure the compound is fully dissolved. For higher solubility, the tube can be warmed to 37°C and sonicated for a short period.[5]
-
Aliquoting: Dispense the stock solution into smaller, single-use volumes in sterile, low-retention microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid partial use and subsequent refreezing.
-
Storage: Immediately store the aliquots at -80°C for long-term storage. Ensure the tubes are clearly labeled with the compound name, concentration, solvent, and date of preparation.
-
Thawing: When ready to use, thaw a single aliquot at room temperature. Once thawed, vortex gently before further dilution into your experimental buffer or media. Do not refreeze any unused portion of the thawed aliquot.
Mandatory Visualization
α7 Nicotinic Acetylcholine Receptor Signaling and MLA Inhibition
This compound is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (α7-nAChR).[3][7] The following diagram illustrates the signaling pathway initiated by the activation of this receptor and the point of inhibition by MLA.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of compound activity or inconsistent results | 1. Degradation due to multiple freeze-thaw cycles. 2. Improper storage temperature or duration. 3. Instability in the experimental buffer or media. | 1. Use fresh, single-use aliquots for each experiment. 2. Ensure aliquots are stored at -80°C and used within the recommended timeframe. 3. Perform a stability check of MLA in your experimental medium by incubating it for the duration of your assay and then testing its activity. |
| Precipitation observed upon thawing | 1. The concentration of the stock solution is too high. 2. The solvent is not suitable for the storage temperature. | 1. Prepare a new stock solution at a lower concentration. 2. Ensure complete dissolution by gentle warming (37°C) and vortexing before use. If the issue persists, consider an alternative solvent if compatible with your experimental design. |
| Variability between different batches of aliquots | 1. Inconsistent pipetting during aliquotting. 2. Evaporation of solvent from the stock solution during handling. | 1. Use calibrated pipettes and ensure consistent technique when preparing aliquots. 2. Minimize the time the stock solution is open to the air. Work quickly and cap the vial tightly between dispensing aliquots. |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. gmpplastic.com [gmpplastic.com]
- 7. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Experimental Variability with Methyllycaconitine Citrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for researchers utilizing Methyllycaconitine (MLA) citrate in their experiments. It addresses common sources of variability in experimental outcomes through detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols for key applications.
Troubleshooting Guides
Inconsistent or unexpected results in experiments involving MLA can often be traced back to a few key variables. This section provides a structured approach to identifying and resolving these issues.
Table 1: Common Issues and Troubleshooting Steps in MLA Experiments
| Observed Problem | Potential Cause | Troubleshooting Recommendation | Quantitative Considerations |
| Lower than expected or no antagonist activity | Compound Degradation: MLA solution may have degraded due to improper storage or handling. | - Prepare fresh working solutions daily. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month in a sealed, desiccated environment.[1] | Studies suggest that multiple freeze-thaw cycles can impact the stability of compounds in DMSO. |
| Incomplete Solubilization: MLA citrate may not be fully dissolved, leading to a lower effective concentration. | - Use recommended solvents like water or DMSO. For in vivo work, consider co-solvents such as PEG300, Tween-80, or SBE-β-CD.[1] - Utilize ultrasonication and gentle warming to aid dissolution.[1] - Visually inspect for any precipitate before use. | MLA is soluble up to 100 mM in both water and DMSO.[2] For in vivo formulations, a clear solution of at least 2.08 mg/mL can be achieved.[1] | |
| High variability between experimental replicates | Inconsistent Dosing/Application: Pipetting errors or inconsistent administration volumes. | - Calibrate pipettes regularly. - For in vivo studies, ensure consistent administration routes (e.g., intraperitoneal, subcutaneous) and volumes relative to body weight. | In vivo effects are dose-dependent; for example, 6 mg/kg (i.p.) has been shown to inhibit methamphetamine-induced climbing behavior by approximately 50%.[1][3] |
| Cell Culture Conditions: Variations in cell passage number, confluency, or health can alter receptor expression levels. | - Use cells within a consistent and low passage number range. - Seed cells at a uniform density and ensure consistent growth conditions. - Regularly monitor cell morphology and viability. | ||
| Unexpected or Off-Target Effects | High MLA Concentration: At higher concentrations, MLA can lose its selectivity for the α7 nAChR. | - Perform dose-response curves to determine the optimal concentration for α7 nAChR antagonism with minimal off-target effects. - If high concentrations are necessary, consider control experiments with cell lines expressing other nAChR subtypes. | MLA is a potent antagonist for α7-containing nAChRs with a Ki of 1.4 nM. However, it can interact with α4β2 and α6β2 receptors at concentrations greater than 40 nM.[2] |
| pH of Experimental Buffer: The charge state and solubility of MLA can be influenced by pH. | - Maintain a consistent and physiologically relevant pH in all experimental buffers. - Check the pH of your final working solution. | MLA is a weak base and can be extracted from aqueous solutions at a pH of 7.5-8. Significant deviations from physiological pH could alter its properties. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store Methyllycaconitine citrate stock solutions?
A: For optimal stability, dissolve MLA citrate powder in a suitable solvent like DMSO or water to a concentration of up to 100 mM.[2] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to one month in a sealed container, protected from moisture.[1][3]
Q2: My MLA citrate solution is not dissolving completely. What should I do?
A: Incomplete dissolution can be a significant source of error. If you observe precipitation, you can use ultrasonication and/or gentle warming to aid dissolution.[1] For in vivo experiments, specific formulations using co-solvents like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can help maintain solubility.[1] Always ensure you have a clear solution before use.
Q3: At what concentration does MLA lose its selectivity for the α7 nAChR?
A: MLA is highly selective for the α7 nAChR, with a reported Ki of 1.4 nM. However, at concentrations exceeding 40 nM, it may begin to interact with other nAChR subtypes, such as α4β2 and α6β2.[2] It is crucial to perform thorough dose-response studies to identify the optimal concentration window for your specific experimental model.
Q4: Can I use MLA in both in vitro and in vivo experiments?
A: Yes, MLA is suitable for both in vitro and in vivo applications. It has been used in a variety of cell-based assays, including cell viability and electrophysiology, as well as in animal models to study its effects on behavior and neurotoxicity.[1][3] Importantly, MLA has been shown to be blood-brain barrier permeable, making it effective for studying central nervous system targets.[1]
Q5: Are there any known paradoxical effects of MLA?
A: While primarily known as an antagonist, some studies have reported that at very low, picomolar concentrations, MLA can potentiate α7nAChR responses in certain electrophysiological setups. This highlights the importance of careful dose-selection and characterization in your specific experimental system.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Radioligand Competitive Binding Assay
This protocol is designed to determine the binding affinity (Ki) of MLA for the α7 nAChR in rat brain membranes using a radiolabeled ligand like [3H]MLA.
Materials:
-
Rat brain tissue (hippocampus or hypothalamus are high in α7 nAChR)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[3H]Methyllycaconitine ([3H]MLA)
-
Unlabeled MLA citrate (for determining non-specific binding and for competition curve)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Filtration manifold
-
Homogenizer
Methodology:
-
Membrane Preparation:
-
Dissect and homogenize rat brain tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh binding buffer and repeat the centrifugation step.
-
Resuspend the final pellet in binding buffer and determine the protein concentration using a standard assay (e.g., Bradford).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of binding buffer
-
50 µL of [3H]MLA at a final concentration near its Kd (e.g., 2 nM).
-
50 µL of either:
-
Binding buffer (for total binding)
-
A high concentration of unlabeled MLA (e.g., 10 µM) (for non-specific binding)
-
Varying concentrations of unlabeled MLA (for competition curve, e.g., 10 pM to 10 µM)
-
-
50 µL of the prepared brain membranes (e.g., 50-100 µg of protein).
-
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of unlabeled MLA to generate a competition curve.
-
Determine the IC50 value from the curve and calculate the Ki using the Cheng-Prusoff equation.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the procedure for recording acetylcholine (ACh)-evoked currents in cells expressing α7 nAChRs and assessing the antagonistic effect of MLA.
Materials:
-
Cells expressing α7 nAChRs (e.g., cultured neurons or a heterologous expression system like Xenopus oocytes or HEK293 cells)
-
External solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH 7.4)
-
Internal pipette solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 1.1 EGTA, 2 ATP-Mg, 0.2 GTP-Na, pH 7.2)
-
Acetylcholine (ACh)
-
This compound
-
Patch-clamp rig (amplifier, micromanipulator, microscope, perfusion system)
-
Borosilicate glass capillaries for pipette pulling
Methodology:
-
Preparation:
-
Prepare external and internal solutions and filter them.
-
Pull recording pipettes from borosilicate glass to a resistance of 3-6 MΩ when filled with internal solution.
-
Plate cells on coverslips suitable for recording.
-
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Under microscopic guidance, approach a target cell with the recording pipette and apply gentle positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application and Data Acquisition:
-
Establish a baseline recording of membrane current.
-
Apply a brief pulse of ACh (e.g., 1 mM for 2-5 ms) using a fast perfusion system to evoke an inward current. Record several stable baseline responses.
-
Perfuse the cell with a known concentration of MLA for 2-5 minutes.
-
During the MLA perfusion, apply another pulse of ACh to measure the inhibited current response.
-
To perform a dose-response experiment, wash out the previous MLA concentration and apply the next, progressively increasing concentration.
-
-
Analysis:
-
Measure the peak amplitude of the ACh-evoked currents before and after the application of MLA.
-
Calculate the percentage of inhibition for each MLA concentration.
-
Plot the percentage of inhibition against the log concentration of MLA to generate an inhibition curve and determine the IC50 value.
-
Protocol 3: Novel Object Recognition (NOR) Test in Rodents
This protocol assesses the effect of MLA on recognition memory in rats or mice.
Materials:
-
Open field arena (e.g., 50x50x40 cm)
-
Two sets of identical objects (e.g., small plastic toys, metal blocks) that are heavy enough not to be displaced by the animal.
-
Video recording and tracking software
-
This compound solution for injection
-
Vehicle solution (e.g., saline)
Methodology:
-
Habituation (Day 1):
-
Place each animal individually in the empty arena for 5-10 minutes to allow for acclimation to the new environment.
-
-
Training/Sample Phase (Day 2):
-
Administer MLA or vehicle (e.g., 30 minutes before the trial via i.p. injection).
-
Place two identical objects (A1 and A2) in opposite corners of the arena.
-
Place the animal in the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time the animal spends actively exploring each object (sniffing or touching with the nose).
-
Return the animal to its home cage.
-
-
Testing/Choice Phase (Day 2, after a retention interval):
-
After a defined retention interval (e.g., 1 hour or 24 hours), place one of the familiar objects (A3) and one novel object (B) in the same locations as in the training phase.
-
Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar object versus the novel object.
-
-
Data Analysis:
-
Calculate the total exploration time for both objects in each phase.
-
Calculate a discrimination index (DI) for the test phase: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates a preference for the novel object and intact recognition memory.
-
Compare the DI between the vehicle-treated and MLA-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Visualizations
MLA Signaling Pathway
References
Technical Support Center: Ensuring Complete Antagonism of α7 nAChRs with Methyllycaconitine Citrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Methyllycaconitine citrate (MLA) for achieving complete antagonism of α7 nicotinic acetylcholine receptors (nAChRs).
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during experiments involving MLA.
Frequently Asked Questions
| Question | Answer |
| 1. What is this compound (MLA) and why is it used? | This compound is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR). It is a norditerpenoid alkaloid derived from Delphinium species.[1][2] Its high affinity and selectivity for the α7 nAChR make it a valuable tool for studying the physiological and pathological roles of this receptor. |
| 2. How should I prepare and store MLA stock solutions? | MLA citrate is soluble in water and DMSO.[1] For cell culture experiments, a stock solution of 1 mM in sterile, double-distilled water is common.[3] It is recommended to prepare aliquots of the stock solution and store them at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[1] |
| 3. What concentration of MLA should I use to ensure complete antagonism of α7 nAChRs? | The effective concentration of MLA for complete antagonism depends on the experimental system. For in vitro assays, concentrations in the low nanomolar to micromolar range are typically used. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type or tissue preparation and agonist concentration. Pre-incubation with MLA for a sufficient period before agonist application is critical for achieving complete blockade.[4] |
| 4. Is MLA selective for α7 nAChRs? | MLA is highly selective for α7 nAChRs. However, at higher concentrations (> 40 nM), it may also interact with other nAChR subtypes, such as α4β2 and α6β2 receptors.[5] Therefore, using the lowest effective concentration that achieves complete α7 nAChR antagonism is crucial to minimize potential off-target effects.[5] |
| 5. Can MLA cross the blood-brain barrier? | Yes, this compound has been shown to have blood-brain barrier permeability, making it suitable for in vivo studies targeting the central nervous system.[1] |
Troubleshooting Common Experimental Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or no antagonism of α7 nAChR activity. | Insufficient MLA concentration: The concentration of MLA may be too low to fully compete with the agonist at the receptor binding site. | Perform a dose-response experiment to determine the IC50 of MLA in your system. Ensure the MLA concentration is sufficient to overcome the agonist concentration used. |
| Inadequate pre-incubation time: MLA, as a competitive antagonist, requires time to bind to the receptor before the agonist is introduced. | Increase the pre-incubation time of MLA with your cells or tissue before adding the agonist. A pre-incubation period of at least 2 minutes has been shown to be effective.[4] | |
| MLA degradation: Improper storage or handling of MLA stock solutions can lead to reduced potency. | Ensure MLA stock solutions are stored correctly at -20°C or -80°C in aliquots to avoid freeze-thaw cycles.[1] Prepare fresh dilutions for each experiment. | |
| High agonist concentration: A very high concentration of the α7 nAChR agonist may overcome the competitive antagonism of MLA. | Reduce the agonist concentration to a level that is still effective for stimulating the receptor but allows for effective competition by MLA. | |
| Observed off-target effects. | High MLA concentration: At concentrations significantly above its Ki for α7 nAChRs, MLA can interact with other nAChR subtypes.[5] | Use the lowest possible concentration of MLA that still provides complete antagonism of α7 nAChRs. Confirm the absence of the observed effect in a system lacking α7 nAChRs if possible. |
| Cell toxicity or unexpected cellular responses. | MLA cytotoxicity at high concentrations: Although generally well-tolerated at effective concentrations, very high concentrations of MLA might induce cytotoxicity in some cell lines. | Perform a cell viability assay (e.g., MTT or CCK-8) to determine the cytotoxic concentration of MLA for your specific cells.[3] |
| Solvent toxicity: If using DMSO to dissolve MLA, high concentrations of the solvent can be toxic to cells. | Ensure the final concentration of DMSO in your culture medium is low (typically <0.1%) and include a vehicle control in your experiments. |
Quantitative Data
The following tables summarize key quantitative data for this compound's interaction with nAChRs.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Receptor Subtype | Value | Organism/System | Reference |
| Ki | α7 nAChR | 1.4 nM | Neuronal nicotinic receptors | [5] |
| Ki | α4β2 nAChR | > 40 nM | Neuronal nicotinic receptors | [5] |
| Ki | α6β2 nAChR | > 40 nM | Neuronal nicotinic receptors | [5] |
| Ki | α-conotoxin-MII sensitive presynaptic nAChR | 33 nM | Rat striatum | [5] |
| IC50 | α7 nAChR | 140 pM | Rat nAChR | [6] |
| IC50 | α4β2 nAChR | 200 nM | Rat nAChR | [6] |
Experimental Protocols
Detailed methodologies for key experiments to validate the complete antagonism of α7 nAChRs by MLA are provided below.
Protocol 1: In Vitro Validation of α7 nAChR Antagonism using Patch-Clamp Electrophysiology
Objective: To confirm that MLA completely blocks α7 nAChR-mediated currents in response to an agonist.
Materials:
-
Cells expressing α7 nAChRs (e.g., SH-SY5Y, PC12, or transfected HEK293 cells)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH 7.4)
-
Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 1.1 EGTA, 2 Na2-ATP, 0.5 Na-GTP, pH 7.2)
-
α7 nAChR agonist (e.g., Acetylcholine, Choline, or PNU-282987)
-
This compound (MLA)
Procedure:
-
Cell Preparation: Plate cells expressing α7 nAChRs onto coverslips suitable for patch-clamp recording and allow them to adhere.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording Setup: Mount the coverslip in the recording chamber and perfuse with the external solution.
-
Establish Whole-Cell Configuration: Obtain a gigaohm seal on a target cell and rupture the membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.
-
Agonist Application (Control): Apply the α7 nAChR agonist at a predetermined effective concentration (e.g., EC50) and record the inward current. Wash out the agonist until the current returns to baseline.
-
MLA Pre-incubation and Co-application: Perfuse the cell with a solution containing the desired concentration of MLA for at least 2 minutes.[4]
-
Following pre-incubation, co-apply the MLA-containing solution with the same concentration of the agonist used in step 5.
-
Data Acquisition and Analysis: Record the current response. Complete antagonism is achieved if the agonist-evoked current is fully abolished in the presence of MLA.
-
Washout: Wash out both MLA and the agonist to ensure the effect is reversible, confirming that the block is not due to cell death.
Protocol 2: Radioligand Binding Assay to Determine MLA Affinity
Objective: To determine the binding affinity (Ki) of MLA for α7 nAChRs.
Materials:
-
Cell membranes or tissue homogenates expressing α7 nAChRs
-
Radioligand specific for α7 nAChRs (e.g., [³H]-MLA or [¹²⁵I]-α-bungarotoxin)
-
This compound (MLA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Prepare cell membranes or tissue homogenates expressing α7 nAChRs according to standard protocols.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Radioligand + Membranes
-
Non-specific Binding: Radioligand + Membranes + a high concentration of a non-labeled competing ligand (e.g., nicotine)
-
Competition Binding: Radioligand + Membranes + varying concentrations of MLA
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of MLA. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 3: Cell Viability Assay (MTT) to Assess MLA Cytotoxicity
Objective: To determine the concentration range at which MLA is not cytotoxic to the cells used in the primary experiments.
Materials:
-
The same cell line used for the primary antagonism experiments
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (MLA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
MLA Treatment: Treat the cells with a range of MLA concentrations (including a vehicle control) for the same duration as your planned antagonism experiments.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1][3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the absorbance values as a percentage of the vehicle-treated control. A significant decrease in absorbance indicates reduced cell viability.
Visualizations
α7 nAChR Signaling Pathways
Caption: Simplified signaling pathway of the α7 nicotinic acetylcholine receptor.
Experimental Workflow for Validating Complete Antagonism
Caption: Workflow for validating complete α7 nAChR antagonism with MLA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Methyllycaconitine Alleviates Amyloid-β Peptides-Induced Cytotoxicity in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Covalent Trapping of Methyllycaconitine at the α4-α4 Interface of the α4β2 Nicotinic Acetylcholine Receptor: ANTAGONIST BINDING SITE AND MODE OF RECEPTOR INHIBITION REVEALED - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to α7 nAChR Antagonists: Methyllycaconitine Citrate vs. α-Bungarotoxin
For researchers, scientists, and drug development professionals, the selection of an appropriate antagonist is critical for the accurate study of the α7 nicotinic acetylcholine receptor (nAChR). This guide provides a detailed comparison of two commonly used α7 nAChR antagonists: the small molecule alkaloid Methyllycaconitine citrate (MLA) and the peptide neurotoxin α-bungarotoxin (α-BTX). This comparison aims to assist in the selection of the most suitable antagonist for specific experimental needs by presenting their key characteristics, supporting experimental data, and detailed protocols.
Performance Comparison at a Glance
Methyllycaconitine (MLA) and α-bungarotoxin (α-BTX) are both potent and selective antagonists of the α7 nAChR, but they differ significantly in their molecular properties, binding kinetics, and practical applications.[1] MLA, a norditerpenoid alkaloid, is a competitive antagonist known for its high affinity and selectivity for α7 nAChRs.[1][2] In contrast, α-BTX, a polypeptide neurotoxin isolated from the venom of the banded krait, is a larger molecule that acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs).[3]
One of the key distinctions between these two antagonists is the reversibility of their binding. While both are potent inhibitors, α-BTX binds virtually irreversibly to the nAChR, which can be advantageous for certain labeling and receptor localization studies but problematic for functional assays requiring washout periods.[4] MLA, on the other hand, exhibits reversible binding, making it a more versatile tool for a wider range of functional studies.[5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for MLA and α-BTX, providing a direct comparison of their potency and affinity for the α7 nAChR.
| Parameter | This compound (MLA) | α-Bungarotoxin (α-BTX) |
| Molecular Weight | 874.93 g/mol [6] | ~7984 g/mol |
| Type of Antagonist | Competitive[1] | Competitive[3] |
| Binding Affinity (Ki) | 1.4 nM[6][7] | High affinity[8] |
| IC50 | ~2 nM[1][2][9][10] | 1.6 nM[3] |
| Reversibility | Reversible[5] | Irreversible[4] |
| Selectivity | Highly selective for α7-containing nAChRs. Interacts with α4β2 and α6β2 receptors at concentrations > 40 nM.[6] | Selective for α7 receptors over α3β4 receptors. |
Signaling Pathways and Experimental Workflows
To understand the context in which these antagonists are used, it is essential to be familiar with the α7 nAChR signaling pathway and the typical experimental workflows for antagonist characterization.
α7 nAChR Signaling Pathway
Activation of the α7 nAChR, a ligand-gated ion channel, leads to an influx of cations, most notably Ca2+.[11] This increase in intracellular calcium triggers a cascade of downstream signaling events involving various kinases and transcription factors, ultimately influencing cellular processes such as neurotransmitter release, inflammation, and cell survival.[11][12]
References
- 1. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Acetylcholine Activates an α-Bungarotoxin-Sensitive Nicotinic Current in Rat Hippocampal Interneurons, But Not Pyramidal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. This compound | CAS:112825-05-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Effect of Methyllycaconitine Citrate with a Positive Control: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Methyllycaconitine citrate (MLA), a potent antagonist of the α7 nicotinic acetylcholine receptor (nAChR), with its widely recognized positive control, α-bungarotoxin. The experimental data, detailed protocols, and pathway diagrams presented herein offer a robust framework for validating the antagonistic effects of MLA on α7 nAChRs in a research setting.
Comparative Analysis of Antagonist Potency
Methyllycaconitine and α-bungarotoxin are both highly potent and selective antagonists of the α7 nicotinic acetylcholine receptor. Their efficacy is often quantified by their inhibitory constant (Kᵢ) in radioligand binding assays and their half-maximal inhibitory concentration (IC₅₀) in functional assays.
A direct comparison in a competitive binding assay using [³H]MLA on rat brain membranes revealed that α-bungarotoxin displaced [³H]MLA with a Kᵢ of 1.8 ± 0.5 nM, indicating a very high affinity for the α7 nAChR.[1] In the same study, the Kᵢ for nicotine was found to be much higher at 6.1 ± 1.1 µM, highlighting the selectivity of MLA and α-bungarotoxin for the α7 subtype.[1]
| Antagonist | Assay Type | Preparation | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| Methyllycaconitine (MLA) | Radioligand Binding ([³H]MLA) | Rat Brain Membranes | 1.86 ± 0.31 (Kᵈ) | - | [1] |
| Electrophysiology | Hippocampal Neurons | - | ~5 (effective conc.) | [4] | |
| α-Bungarotoxin | Radioligand Binding ([³H]MLA) | Rat Brain Membranes | 1.8 ± 0.5 | - | [1] |
| Electrophysiology | Hippocampal Interneurons | - | ~10 (effective conc.) | [2] |
Note: Kᵢ and IC₅₀ values can vary depending on the experimental conditions, such as the specific radioligand used, the tissue or cell preparation, and the agonist concentration in functional assays. The data presented here are for comparative purposes.
Experimental Protocols
To rigorously validate the antagonistic effects of this compound, a combination of binding and functional assays is recommended. Here are detailed protocols for three key experiments.
Radioligand Competition Binding Assay
This assay determines the binding affinity of MLA and the positive control, α-bungarotoxin, to the α7 nAChR.
Materials:
-
Rat brain tissue (hippocampus or whole brain minus cerebellum)
-
[¹²⁵I]α-bungarotoxin or [³H]MLA (radioligand)
-
This compound
-
α-bungarotoxin (unlabeled)
-
Binding buffer (e.g., 118 mM NaCl, 4.8 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgSO₄, 20 mM HEPES, pH 7.5)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in 15 volumes of 0.32 M sucrose.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in ice-cold distilled water and centrifuge again at 38,000 x g for 20 minutes at 4°C.
-
The final pellet containing the brain membranes is resuspended in the binding buffer.[5]
-
-
Binding Reaction:
-
In a 96-well plate, add aliquots of the membrane suspension.
-
Add increasing concentrations of unlabeled MLA or α-bungarotoxin.
-
Add a fixed concentration of the radioligand (e.g., 0.5 nM [¹²⁵I]α-bungarotoxin).
-
For determining non-specific binding, add a high concentration of a known α7 nAChR ligand (e.g., 1 µM unlabeled α-bungarotoxin).
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site or two-site competition model to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ), where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This functional assay measures the inhibition of α7 nAChR-mediated ion currents by MLA and α-bungarotoxin.
Materials:
-
Cells expressing α7 nAChRs (e.g., Xenopus oocytes injected with α7 nAChR cRNA, or cultured hippocampal neurons)
-
External solution (e.g., containing in mM: 150 NaCl, 2.8 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.3)
-
Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 11 EGTA, 10 HEPES, 2 ATP, 0.2 GTP, pH 7.2)
-
Acetylcholine (ACh) or another α7 nAChR agonist
-
This compound
-
α-bungarotoxin
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Cell Preparation:
-
Culture cells expressing α7 nAChRs on coverslips.
-
-
Recording Setup:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Pull glass micropipettes and fill them with the internal solution. The pipette resistance should be 3-5 MΩ.
-
-
Whole-Cell Recording:
-
Form a gigaohm seal between the micropipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application:
-
Apply a brief pulse of the α7 nAChR agonist (e.g., 1 mM ACh for 1-2 seconds) to evoke an inward current.
-
After obtaining a stable baseline response, pre-apply MLA or α-bungarotoxin at various concentrations for a set period (e.g., 2-5 minutes) before co-applying with the agonist.
-
Record the peak amplitude of the inward current in the presence and absence of the antagonist.
-
-
Data Analysis:
-
Measure the peak current amplitude for each condition.
-
Normalize the current in the presence of the antagonist to the control current.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Calcium Imaging
This assay measures the inhibition of agonist-induced intracellular calcium increase by MLA and α-bungarotoxin.
Materials:
-
Cells expressing α7 nAChRs
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Acetylcholine (ACh) or another α7 nAChR agonist
-
This compound
-
α-bungarotoxin
-
Fluorescence microscope with a camera and imaging software
Procedure:
-
Cell Plating:
-
Plate cells expressing α7 nAChRs in a 96-well plate or on glass-bottom dishes.
-
-
Dye Loading:
-
Prepare a loading solution containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Incubate the cells with the loading solution at 37°C for 30-60 minutes.
-
Wash the cells with HBSS to remove excess dye.
-
-
Imaging:
-
Place the plate or dish on the fluorescence microscope.
-
Acquire a baseline fluorescence image.
-
Add the α7 nAChR agonist to the cells and record the change in fluorescence intensity over time.
-
For antagonist testing, pre-incubate the cells with various concentrations of MLA or α-bungarotoxin for a defined period before adding the agonist.
-
-
Data Analysis:
-
Measure the peak fluorescence intensity (F) for each condition and subtract the baseline fluorescence (F₀).
-
Calculate the change in fluorescence (ΔF = F - F₀) or the ratio (ΔF/F₀).
-
Normalize the response in the presence of the antagonist to the control response.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Signaling Pathways and Experimental Workflow
Activation of the α7 nAChR leads to an influx of calcium ions, which in turn triggers various downstream signaling cascades. Two prominent pathways involved in the receptor's anti-inflammatory and neuroprotective effects are the JAK2/STAT3 and PI3K/Akt pathways.[4][5][6]
Caption: Signaling pathways downstream of α7 nAChR activation.
The following diagram illustrates a typical experimental workflow for validating the effect of MLA using α-bungarotoxin as a positive control.
Caption: Experimental workflow for MLA validation.
References
- 1. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylcholine Activates an α-Bungarotoxin-Sensitive Nicotinic Current in Rat Hippocampal Interneurons, But Not Pyramidal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alpha-bungarotoxin- and methyllycaconitine-sensitive nicotinic receptors mediate fast synaptic transmission in interneurons of rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mice Deficient in the α7 Neuronal Nicotinic Acetylcholine Receptor Lack α-Bungarotoxin Binding Sites and Hippocampal Fast Nicotinic Currents | Journal of Neuroscience [jneurosci.org]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Inhibition of human α7 nicotinic acetylcholine receptors by open channel blockers of N-methyl-D-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative α7 Nicotinic Acetylcholine Receptor Antagonists to Methyllycaconitine Citrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative antagonists to Methyllycaconitine (MLA) for the α7 nicotinic acetylcholine receptor (nAChR), a key target in neuroscience and inflammatory research. This document summarizes key quantitative data, details common experimental protocols for antagonist characterization, and visualizes critical signaling pathways and experimental workflows to aid in the selection of appropriate research tools.
Quantitative Comparison of α7 nAChR Antagonists
The following table summarizes the binding affinity (Ki) and functional inhibitory concentration (IC50) of several notable α7 nAChR antagonists compared to Methyllycaconitine. These values are critical for assessing the potency and potential selectivity of these compounds.
| Compound | Type | Organism/System | Assay Type | Ki | IC50 | Selectivity Notes |
| Methyllycaconitine (MLA) | Competitive | Rat Brain | Binding | ~1.4 nM | - | Highly selective for α7 over other nAChR subtypes.[1] |
| Bovine Adrenal Chromaffin Cells | Binding | 30.6 nM | ~100 nM | Functional affinity can be lower in some systems.[1] | ||
| α-Bungarotoxin | Competitive (Irreversible) | - | Electrophysiology | 1.9 nM | 1.6 nM | Highly selective for α7 over α3β4. Also binds to muscle-type nAChRs.[1][2][3] |
| Memantine | Non-competitive | Rat Hippocampal Neurons | Electrophysiology | - | 0.34 µM | Also an NMDA receptor antagonist. More potent on α7 than NMDA receptors in this system.[4] |
| Human α7 in Xenopus oocytes | Electrophysiology | - | 5 µM | Potency can vary significantly between species.[5][6][7] | ||
| Kynurenic Acid | Non-competitive | Cultured Rat Hippocampal Neurons | Electrophysiology | - | ~7 µM | Endogenous tryptophan metabolite; also a broad-spectrum glutamate receptor antagonist.[8][9][10] |
| Strychnine | Competitive | Cultured Rat Hippocampal Neurons | Electrophysiology | - | 1.2 µM | Also a potent antagonist of glycine receptors.[11] |
| Dihydro-β-erythroidine (DHβE) | Competitive | - | Electrophysiology | - | - | Primarily an antagonist of α4β2-containing nAChRs, with much lower affinity for α7.[12][13] |
Key Experimental Protocols
Accurate determination of antagonist affinity and potency is fundamental. Below are detailed methodologies for two standard assays.
Radioligand Binding Assay for Ki Determination
This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the α7 nAChR.
Objective: To calculate the Ki of an unlabeled antagonist for the α7 nAChR.
Materials:
-
Radioligand: [125I]α-bungarotoxin ([125I]α-Bgt)
-
Tissue Preparation: Membranes from a region rich in α7 nAChRs (e.g., rat hippocampus or cells expressing recombinant human α7 nAChRs).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.3, containing 0.1% bovine serum albumin (BSA).[8]
-
Test Compound: A range of concentrations of the antagonist.
-
Non-specific Binding Control: A high concentration of a known α7 nAChR ligand (e.g., 1 mM nicotine or 1 µM unlabeled α-Bgt).
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold.
Procedure:
-
Membrane Preparation: Homogenize the tissue in a sucrose buffer and perform differential centrifugation to isolate the membrane fraction containing the receptors. Resuspend the final pellet in the assay buffer.[3]
-
Assay Setup: In polypropylene tubes, combine the membrane preparation, a fixed concentration of [125I]α-Bgt (typically below its Kd value, e.g., 0.2-0.5 nM), and varying concentrations of the test antagonist.[3][4]
-
Incubation: Incubate the mixture to allow binding to reach equilibrium. For [125I]α-Bgt, this can be a prolonged period, for instance, 120 minutes at room temperature or 3 hours at 37°C.[3][8]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtering the mixture through glass fiber filters. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.[8]
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
Two-Electrode Voltage Clamp (TEVC) Assay for IC50 Determination
This electrophysiological technique is used to measure the functional inhibition of α7 nAChRs expressed in Xenopus laevis oocytes.
Objective: To determine the IC50 of an antagonist by measuring its effect on agonist-induced currents.
Materials:
-
Xenopus laevis oocytes: Stage V-VI oocytes.
-
cRNA: In vitro transcribed cRNA encoding the human or rat α7 nAChR subunit.
-
Agonist: Acetylcholine (ACh) or a selective α7 agonist like choline.
-
Test Compound: A range of concentrations of the antagonist.
-
TEVC setup: Amplifier, headstages, microelectrodes, micromanipulators, perfusion system, and data acquisition software.
-
Solutions: Oocyte Ringer's solution (OR2), microelectrode filling solution (e.g., 3 M KCl).
Procedure:
-
Oocyte Preparation and Injection: Harvest and defolliculate oocytes. Inject each oocyte with the α7 nAChR cRNA and incubate for 2-7 days to allow for receptor expression.
-
Electrode Preparation: Pull glass capillaries to create microelectrodes with a resistance of approximately 1-3 MΩ. Fill the voltage electrode and the current electrode with 3 M KCl.[1]
-
Oocyte Clamping: Place an oocyte in the recording chamber and perfuse with OR2. Impale the oocyte with both the voltage and current electrodes. Clamp the membrane potential at a holding potential, typically -60 mV or -70 mV.
-
Control Response: Apply a fixed concentration of agonist (e.g., the EC50 concentration of ACh) and record the peak inward current. Wash the oocyte with OR2 until the current returns to baseline. Repeat to ensure a stable response.
-
Antagonist Application: Pre-incubate the oocyte with a specific concentration of the antagonist for a set period (e.g., 2-5 minutes).
-
Co-application: While still in the presence of the antagonist, co-apply the same concentration of agonist and record the peak current.
-
Washout: Wash the oocyte extensively with OR2 to remove both agonist and antagonist.
-
Concentration-Response Curve: Repeat steps 4-7 with a range of antagonist concentrations.
-
Data Analysis:
-
Normalize the current response in the presence of the antagonist to the control response.
-
Plot the percent inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations: Pathways and Workflows
α7 nAChR Signaling Pathways
Activation of the α7 nAChR, a ligand-gated ion channel with high calcium permeability, initiates a cascade of intracellular signaling events. These pathways are integral to the receptor's role in synaptic transmission, inflammation, and cell survival.
Caption: Downstream signaling cascades of the α7 nAChR.
Experimental Workflow for Antagonist Characterization
The discovery and characterization of novel α7 nAChR antagonists typically follow a multi-step screening and validation process. This workflow ensures the identification of potent, selective, and functionally active compounds.
Caption: Workflow for α7 nAChR antagonist discovery.
References
- 1. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 2. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Evaluation of [125I]α-Bungarotoxin Binding to α7 Nicotinic Acetylcholinergic Receptors in Hippocampus–Subiculum of Postmortem Human Alzheimer’s Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification by virtual screening and functional characterisation of novel positive and negative allosteric modulators of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moleculardevices.com [moleculardevices.com]
- 8. mdpi.com [mdpi.com]
- 9. Flow chart - screening and optimisation of biologically active small molecules [research.uni-leipzig.de]
- 10. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Methyllycaconitine Citrate and PNU-120596: Antagonism vs. Allosteric Modulation of the α7 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two widely used research compounds, Methyllycaconitine (MLA) citrate and PNU-120596, which both target the α7 nicotinic acetylcholine receptor (nAChR) but through distinct mechanisms. This comparison is supported by experimental data to inform the selection and application of these tools in neuroscience and drug discovery.
Executive Summary
Methyllycaconitine citrate is a potent and selective competitive antagonist of the α7 nAChR, effectively blocking the receptor's activation by agonists. In contrast, PNU-120596 is a potent and selective positive allosteric modulator (PAM) of the α7 nAChR. It does not activate the receptor on its own but significantly enhances the receptor's response to an agonist. The fundamental difference in their mechanisms of action—blockade versus enhancement—dictates their respective applications in research.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters of this compound and PNU-120596, derived from various experimental studies.
Table 1: Pharmacological Properties
| Parameter | Methyllycaconitine (MLA) Citrate | PNU-120596 |
| Mechanism of Action | Competitive Antagonist[1] | Positive Allosteric Modulator (Type II)[2][3] |
| Primary Target | α7 Nicotinic Acetylcholine Receptor[1] | α7 Nicotinic Acetylcholine Receptor[2] |
| Binding Site | Orthosteric (agonist binding site) | Allosteric (transmembrane domain) |
Table 2: Binding Affinity and Potency
| Parameter | Methyllycaconitine (MLA) Citrate | PNU-120596 |
| Ki (inhibition constant) | ~1.4 nM[4] | Not Applicable |
| Kd (dissociation constant) | ~1.86 nM | Not Applicable |
| IC50 (half maximal inhibitory concentration) | ~2 nM[5][6][7] | Not Applicable |
| EC50 (half maximal effective concentration) | Not Applicable | ~216 nM[8] |
Mechanism of Action
Methyllycaconitine (MLA) Citrate: A Competitive Antagonist
Methyllycaconitine is a norditerpenoid alkaloid that acts as a selective and potent competitive antagonist at the α7 nAChR[1]. It binds to the same site as the endogenous agonist, acetylcholine (ACh), thereby preventing the receptor from being activated. This blockade of α7 nAChR function makes MLA an invaluable tool for elucidating the physiological and pathological roles of this receptor subtype. Interestingly, some studies have reported that at very low, picomolar concentrations, MLA can paradoxically potentiate α7 nAChR responses.
PNU-120596: A Positive Allosteric Modulator
PNU-120596 is a synthetic compound that functions as a selective positive allosteric modulator (PAM) of the α7 nAChR[2][8][9]. It binds to a site on the receptor that is topographically distinct from the agonist-binding site[2]. PNU-120596 is classified as a Type II PAM, which means it not only increases the potency and efficacy of agonists but also dramatically slows the receptor's desensitization, leading to a prolonged open state of the ion channel[3]. This property makes PNU-120596 particularly useful for studying the downstream consequences of enhanced α7 nAChR activation. Furthermore, PNU-120596 has been shown to have off-target effects, directly inhibiting p38 MAPK independent of its action on α7 nAChRs[10].
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay for Methyllycaconitine
This protocol is used to determine the binding affinity of MLA for the α7 nAChR.
-
Receptor Source: Human recombinant α7 nAChRs expressed in SH-SY5Y cells[11].
-
Radioligand: [³H]Methyllycaconitine (2 nM)[11].
-
Incubation: A 20 µg aliquot of cell membranes is incubated with the radioligand for 120 minutes at 25°C in a modified phosphate buffer (pH 7.4)[11].
-
Non-specific Binding Determination: Non-specific binding is determined in the presence of a high concentration of unlabeled methyllycaconitine (10 µM)[11].
-
Separation and Counting: The membranes are filtered and washed to separate bound from free radioligand. The filters are then counted using liquid scintillation to determine the amount of specifically bound [³H]Methyllycaconitine[11].
Electrophysiology Assay for PNU-120596 and MLA
This protocol is used to measure the functional effects of PNU-120596 and MLA on α7 nAChR ion channel activity.
-
Cell System: Xenopus oocytes or mammalian cell lines (e.g., GH4C1 cells) expressing recombinant rat or human α7 nAChRs[2][5][6][7].
-
Technique: Two-electrode voltage-clamp or patch-clamp recording[2].
-
Procedure:
-
Cells are voltage-clamped at a holding potential of -70 mV[12].
-
An agonist, such as acetylcholine (ACh) or choline, is applied to elicit an inward current mediated by the α7 nAChRs[2].
-
To test PNU-120596, the compound is pre-applied or co-applied with the agonist. A potentiation of the current amplitude and a slowing of the current decay (desensitization) are indicative of positive allosteric modulation[2][8][9].
-
To test MLA, the compound is pre-applied before the agonist. A reduction or complete block of the agonist-evoked current indicates antagonism[2].
-
-
Data Analysis: The peak amplitude and the rate of desensitization of the currents are measured and compared between control and drug-treated conditions.
Calcium Imaging Assay for PNU-120596
This protocol is used to assess the effect of PNU-120596 on intracellular calcium influx through α7 nAChRs.
-
Cell System: SH-EP1 cells expressing an engineered variant of the human α7 nAChR or other suitable cell lines[8].
-
Technique: Fluorescence microscopy using a calcium-sensitive dye (e.g., Fluo-4 AM) or a genetically encoded calcium indicator (e.g., GCaMP)[13].
-
Procedure:
-
Cells are loaded with the calcium indicator.
-
A baseline fluorescence is recorded.
-
An α7 nAChR agonist (e.g., choline) is applied in the absence and presence of PNU-120596[13].
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured.
-
-
Data Analysis: The peak fluorescence change and the duration of the calcium transient are quantified and compared between conditions. The potentiating effect of PNU-120596 is observed as a significant increase in the agonist-evoked calcium signal[13][14][15].
Mandatory Visualization
Signaling Pathway Diagram
Caption: Mechanism of action of MLA and PNU-120596 on the α7 nAChR.
Experimental Workflow Diagram
Caption: A typical electrophysiological workflow for studying α7 nAChR modulators.
Conclusion
This compound and PNU-120596 are powerful and selective pharmacological tools for investigating the α7 nicotinic acetylcholine receptor. Their opposing mechanisms of action—competitive antagonism and positive allosteric modulation—provide researchers with the means to either block or enhance α7 nAChR-mediated signaling. A thorough understanding of their distinct properties, as outlined in this guide, is crucial for the design of rigorous experiments and the accurate interpretation of their results in the pursuit of novel therapeutics for neurological and psychiatric disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
- 3. A positive allosteric modulator of α7 nAChRs augments neuroprotective effects of endogenous nicotinic agonists in cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PNU-120596, a positive allosteric modulator of α7 nicotinic acetylcholine receptor, directly inhibits p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 13. Ionotropic and Metabotropic Mechanisms of Allosteric Modulation of α7 Nicotinic Receptor Intracellular Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release - PMC [pmc.ncbi.nlm.nih.gov]
Validating α7 Nicotinic Acetylcholine Receptor Blockade by Methyllycaconitine Citrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the blockade of the α7 nicotinic acetylcholine receptor (nAChR) by its selective antagonist, Methyllycaconitine citrate (MLA). We present supporting data from various methodologies, detailed experimental protocols, and visual representations of key pathways and workflows to assist in the design and interpretation of studies investigating the α7 nAChR.
Data Presentation: Quantitative Analysis of MLA Blockade
The efficacy of this compound (MLA) as a competitive antagonist at the α7 nicotinic acetylcholine receptor (nAChR) has been quantified across various experimental paradigms. The following tables summarize key quantitative data, providing a comparative overview of MLA's inhibitory properties against different agonists and the potencies of those agonists.
Table 1: Inhibitory Potency of this compound (MLA) at the α7 nAChR
This table presents the inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) of MLA, demonstrating its high affinity for the α7 nAChR.
| Parameter | Value | Species/Tissue | Radioligand/Agonist | Reference |
| Ki | 1.4 nM | Rat | [1] | |
| Ki | 26 nM | Rat | PNU-282987 | |
| IC50 | 2 nM | Human | Acetylcholine | [2][3] |
| IC50 | 2.75 nM | PC12 cells | PNU-282987 + PNU-120596 | [4] |
Table 2: Potency of Common α7 nAChR Agonists
This table outlines the half-maximal effective concentration (EC50) for several agonists commonly used to challenge α7 nAChR activity. Understanding agonist potency is crucial for designing effective blockade experiments.
| Agonist | EC50 | Species/Cell Line | Reference |
| PNU-282987 | 154 nM | Rat | |
| Acetylcholine | 130 µM | Rat Hippocampal Neurons | [5][6] |
| Acetylcholine | 277.7 µM | Rat (expressed in Xenopus oocytes) | [7] |
| Choline | 1.6 mM | Rat Hippocampal Neurons | [5][6] |
| GTS-21 | 5.2 µM | Rat (expressed in Xenopus oocytes) | [8] |
| GTS-21 | 11 µM | Human (expressed in Xenopus oocytes) | [8] |
| AZD0328 | 338 nM | Human (expressed in Xenopus oocytes) | [8] |
Table 3: Experimental Validation of α7 nAChR Blockade by MLA in Agonist Challenge Studies
This table provides examples of the functional blockade of α7 nAChR by MLA in the presence of an agonist challenge, demonstrating the practical application of these compounds in cellular and tissue-based assays.
| Experimental Model | Agonist Challenge | MLA Concentration | Observed Effect | Reference |
| Rat Hippocampal Neurons | PNU-282987 (30 µM) | Not specified | Blockade of evoked currents | [9] |
| PC12 Cells | PNU-282987 (10 µM) + PNU-120596 (10 µM) | 100 nM | Attenuation of ERK phosphorylation | [4] |
| Xenopus Oocytes (expressing human α7 nAChR) | Acetylcholine (EC50) | 1 nM | Reduced agonist response to 3.4 ± 0.2% of control | [2] |
| Mouse Retinal Starburst Amacrine Cells | Light-evoked | 100 nM | Decreased calcium responses | [10] |
| Rat Hippocampal Neurons | Choline + PNU-120596 | 40 nM | Abolished choline-induced increase in cAMP | [11] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the molecular interactions and experimental designs, the following diagrams were generated using Graphviz.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the validation of other α7 nAChR antagonists.
Electrophysiology: Whole-Cell Patch Clamp Recording
This protocol is designed to measure ion channel activity in response to agonist application and its blockade by MLA.
-
Cell Preparation:
-
Culture cells expressing α7 nAChRs (e.g., Xenopus oocytes injected with α7 nAChR cRNA, or primary neurons) under standard conditions.
-
For recordings, place the cells in a recording chamber on the stage of an inverted microscope and perfuse with an external solution (e.g., Ringer's solution for oocytes).
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette filled with an internal solution.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Obtain a stable baseline recording of membrane current.
-
-
Agonist Challenge and Blockade:
-
Apply a known concentration of an α7 nAChR agonist (e.g., EC50 concentration of Acetylcholine or PNU-282987) to the bath and record the inward current.
-
Wash out the agonist and allow the current to return to baseline.
-
Pre-incubate the cells with MLA (e.g., 1-100 nM) for a defined period (e.g., 2-5 minutes).
-
Co-apply the same concentration of the agonist with MLA and record the current.
-
To test for competitive antagonism, perform a full agonist dose-response curve in the absence and presence of a fixed concentration of MLA.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked currents in the absence and presence of MLA.
-
Calculate the percentage of inhibition caused by MLA.
-
If a dose-response curve was generated, compare the EC50 values to determine if there is a rightward shift, indicative of competitive antagonism.
-
Calcium Imaging
This method allows for the visualization and quantification of changes in intracellular calcium concentration, a key downstream event of α7 nAChR activation.
-
Cell Preparation and Dye Loading:
-
Plate cells expressing α7 nAChRs on glass-bottom dishes.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Oregon Green BAPTA-1 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye and replace with a physiological salt solution.
-
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a camera.
-
Acquire baseline fluorescence images.
-
-
Agonist Challenge and Blockade:
-
Add the α7 nAChR agonist to the bath and acquire a time-lapse series of images to capture the change in fluorescence intensity.
-
After the signal returns to baseline, wash the cells.
-
Pre-incubate with MLA for a specified time.
-
Re-apply the agonist in the presence of MLA and acquire another time-lapse series.
-
-
Data Analysis:
-
Select regions of interest (ROIs) over individual cells.
-
Measure the change in fluorescence intensity (ΔF) over time relative to the baseline fluorescence (F0) to calculate ΔF/F0.
-
Compare the peak ΔF/F0 in response to the agonist with and without MLA to quantify the extent of blockade.
-
Radioligand Binding Assay
This technique is used to determine the affinity of MLA for the α7 nAChR by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation:
-
Homogenize tissue or cells expressing α7 nAChRs in an ice-cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash and resuspend the membrane pellet in an assay buffer.
-
-
Binding Assay:
-
In a multi-well plate, set up the following conditions in triplicate:
-
Total Binding: Radioligand (e.g., [3H]MLA or [125I]α-bungarotoxin) and membrane preparation.
-
Non-specific Binding: Radioligand, membrane preparation, and a high concentration of a non-labeled competing ligand (e.g., unlabeled MLA or nicotine).
-
Displacement: Radioligand, membrane preparation, and varying concentrations of unlabeled MLA.
-
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the MLA concentration.
-
Use non-linear regression to fit the data and determine the IC50 or Ki value of MLA.[12]
-
References
- 1. rndsystems.com [rndsystems.com]
- 2. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Choline is a Selective Agonist of α7 Nicotinic Acetylcholine Receptors in the Rat Brain Neurons | Semantic Scholar [semanticscholar.org]
- 7. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Activation of α7 nicotinic acetylcholine receptors increases intracellular cAMP levels via activation of AC1 in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Methyllycaconitine Citrate from Various Suppliers
For researchers and drug development professionals, the quality and consistency of pharmacological agents are paramount. This guide provides a comparative overview of Methyllycaconitine (MLA) citrate, a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), from several reputable suppliers. The efficacy of MLA citrate is evaluated based on purity, inhibitory potency (IC50), and the methodologies used for these assessments.
Supplier Comparison
The following table summarizes the key quality and efficacy metrics for Methyllycaconitine citrate from various suppliers. The data presented is a synthesis of publicly available information and representative values that can be expected from a high-quality product. For lot-specific data, it is always recommended to consult the Certificate of Analysis (CoA) provided by the supplier.
| Supplier | Purity (%) | Inhibitory Potency (IC50/Ki) | Analytical Method(s) |
| Sigma-Aldrich | ≥96% (HPLC)[1] | Ki = 1.4 nM[2][3] | HPLC, NMR |
| Tocris Bioscience | ≥95% (HPLC)[2] | Ki = 1.4 nM[2] | HPLC |
| Cayman Chemical | ≥98%[4] | Ki = 1.4 nM[3] | HPLC |
| Santa Cruz Biotechnology | ≥95%[5] | Not specified | Not specified |
| MedChemExpress | 99.58%[6] | Not specified | HPLC, NMR, MS |
| R&D Systems | ≥95%[7] | Ki = 1.4 nM[7] | Not specified |
Note: The Inhibitory Constant (Ki) of 1.4 nM is a widely cited value for Methyllycaconitine's high-affinity binding to the α7 nAChR.[2][3][7] While individual batches from suppliers may exhibit slight variations, this value serves as a benchmark for high-purity MLA.
Experimental Protocols
To ensure accurate and reproducible results when evaluating the efficacy of this compound, standardized experimental protocols are essential. Below are detailed methodologies for two key experiments used to characterize α7 nAChR antagonists.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the inhibitory constant (Ki) of this compound from different suppliers at the human α7 nicotinic acetylcholine receptor.
Materials:
-
This compound from various suppliers
-
Cell membranes prepared from a cell line stably expressing the human α7 nAChR (e.g., SH-EP1-hα7)
-
Radioligand: [³H]-Methyllycaconitine or [¹²⁵I]-α-Bungarotoxin
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA)
-
Non-specific binding control: A high concentration of a known α7 nAChR ligand (e.g., 1 µM unlabeled α-Bungarotoxin)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the α7 nAChR in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a saturating concentration of the non-specific binding control.
-
Competitive Binding: Cell membranes, radioligand, and increasing concentrations of this compound from each supplier.
-
-
Incubation: Incubate the plates at room temperature for 2-3 hours to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Counting: Dry the filter plate and add scintillation fluid to each well. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use a non-linear regression analysis to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 7. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Functional Assays for Confirming Methyllycaconitine Citrate Activity
This guide provides a comprehensive comparison of functional assays to confirm the activity of Methyllycaconitine (MLA) citrate, a potent and selective competitive antagonist of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2] The content is tailored for researchers, scientists, and drug development professionals working with this and similar compounds. We present detailed experimental protocols, comparative data with alternative α7 nAChR modulators, and visual diagrams to elucidate key pathways and workflows.
Introduction to Methyllycaconitine (MLA) Citrate
Methyllycaconitine (MLA) is a norditerpenoid alkaloid that demonstrates high selectivity and potency for the α7 subtype of neuronal nicotinic acetylcholine receptors.[1][3] These receptors are ligand-gated ion channels that are permeable to cations, including Ca2+, and are implicated in a variety of neurological processes.[4][5] Due to its specific antagonism, MLA is a critical pharmacological tool for studying the physiological and pathological roles of α7 nAChRs. This guide will explore the functional assays used to characterize MLA's activity and compare its performance with other relevant compounds in a new experimental model.
Comparative Analysis of α7 nAChR Ligands
The following table summarizes the binding affinities and inhibitory concentrations of MLA and other key α7 nAChR ligands across different assays. This data is crucial for selecting appropriate comparators and designing experiments.
| Compound | Ligand Type | Assay Type | Preparation | Ki (nM) | IC50 (nM) | Reference(s) |
| Methyllycaconitine (MLA) | Selective α7 Antagonist | Radioligand Binding | Rat brain membranes | 1.4 | ||
| Radioligand Binding | Rat brain membranes | 0.87 | [3] | |||
| Radioligand Binding | Rat striatum | 33 | [2] | |||
| Electrophysiology | Human α7 in oocytes | ~2 | [1] | |||
| α-Bungarotoxin | Selective α7 Antagonist | Radioligand Binding | Rat brain membranes | 1.8 | [6] | |
| α-Cobratoxin | Selective α7 Antagonist | Radioligand Binding | Rat brain membranes | 5.5 | [6] | |
| Acetylcholine (ACh) | Endogenous Agonist | Electrophysiology | Human α7 in oocytes | 100,000 (EC50) | [1] | |
| Epibatidine | Potent Agonist | Calcium Imaging | Neuro2a cells | Varies (EC50) | [7][8] | |
| GTS-21 | Partial Agonist | Electrophysiology | α7 nAChR | Varies (EC50) | [9] | |
| PNU-120596 | Positive Allosteric Modulator (PAM) | Calcium Imaging/Electrophysiology | Various | Not Applicable | Not Applicable | [4][7] |
Key Functional Assays for MLA Activity
To confirm the antagonistic activity of MLA citrate in a new model, a combination of electrophysiological, cell-based, and biochemical assays is recommended.
Electrophysiology
Electrophysiological recordings directly measure the ion flow through nAChRs, providing a real-time assessment of receptor function and its modulation by antagonists. The two-electrode voltage-clamp (TEVC) technique using Xenopus laevis oocytes expressing human α7 nAChRs is a robust and widely used method.[1][10][11]
Experimental Protocol: Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation and Injection:
-
Harvest oocytes from a mature female Xenopus laevis.
-
Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
Inject oocytes with cRNA encoding the human α7 nAChR subunit.
-
Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.
-
-
Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.
-
Clamp the membrane potential at a holding potential of -70 mV.
-
-
Data Acquisition:
-
Establish a baseline current.
-
Apply an agonist, such as a concentration of acetylcholine (ACh) that elicits a submaximal response (e.g., EC50, approximately 100 µM), and record the inward current.[1]
-
After a washout period, pre-incubate the oocyte with varying concentrations of MLA citrate for a defined period (e.g., 2 minutes).
-
Co-apply the same concentration of ACh with the MLA citrate and record the inhibited current.
-
Calculate the percentage of inhibition for each MLA concentration to determine the IC50 value.
-
Calcium Imaging
Calcium imaging is a high-throughput method to assess the activity of ligand-gated ion channels that are permeable to calcium, such as the α7 nAChR.[7][8][12] This technique relies on fluorescent indicators that report changes in intracellular calcium concentration upon receptor activation.
Experimental Protocol: Fluorescent Calcium Imaging in a Cell Line
-
Cell Culture and Transfection:
-
Culture a suitable cell line, such as mouse neuroblastoma (Neuro2a) or Human Embryonic Kidney (HEK293) cells, on glass-bottom dishes or 96-well plates.[7]
-
Co-transfect the cells with plasmids encoding the human α7 nAChR and a genetically encoded calcium indicator (GECI) like GCaMP6m or Case12.[7][12] Alternatively, cells can be loaded with a calcium-sensitive fluorescent dye such as Fluo-4 AM.
-
Allow 24-48 hours for receptor and indicator expression.
-
-
Imaging:
-
Mount the cell culture plate on an inverted fluorescence microscope equipped with a camera for time-lapse imaging.
-
Continuously perfuse the cells with a physiological saline solution.
-
Acquire baseline fluorescence images.
-
-
Data Acquisition:
-
Apply an α7 nAChR agonist (e.g., acetylcholine or epibatidine) to stimulate the receptors and elicit a calcium influx, which is observed as an increase in fluorescence intensity.[7][8]
-
To enhance the signal from the rapidly desensitizing α7 nAChRs, a positive allosteric modulator (PAM) like PNU-120596 can be co-applied with the agonist.[4][7]
-
After washout, pre-incubate the cells with MLA citrate.
-
Co-apply the agonist and PAM in the presence of MLA citrate and record the fluorescence response.
-
Quantify the change in fluorescence intensity (ΔF/F0) and compare the response in the presence and absence of MLA to determine its inhibitory effect.
-
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity and selectivity of a compound for a specific receptor.[6][13] These assays measure the ability of an unlabeled ligand (like MLA) to compete with a radiolabeled ligand for binding to the receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat hippocampus or cortex, known to have high densities of α7 nAChRs) in a suitable buffer.[6]
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash and resuspend the membrane pellet in an assay buffer.
-
-
Binding Reaction:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled α7 nAChR antagonist (e.g., [3H]Methyllycaconitine or [125I]α-bungarotoxin), and varying concentrations of the unlabeled competitor (MLA citrate).[6][13]
-
Incubate the mixture to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter or gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value of the competitor.
-
Calculate the equilibrium dissociation constant (Ki) of the competitor using the Cheng-Prusoff equation.
-
Visualizing Workflows and Pathways
To better illustrate the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.
Conclusion
Confirming the activity of Methyllycaconitine citrate in a new model requires a multi-faceted approach. Electrophysiology provides the most direct and quantitative measure of receptor antagonism. Calcium imaging offers a higher-throughput alternative suitable for screening and initial characterization. Radioligand binding assays are essential for determining the binding affinity and selectivity of MLA. By employing these well-established functional assays and comparing the results with known α7 nAChR modulators, researchers can robustly characterize the activity of MLA in their specific experimental system. The detailed protocols and comparative data provided in this guide serve as a valuable resource for designing and executing these studies.
References
- 1. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Nicotinic Acetylcholine Receptor Binding, Antinociceptive and Seizure Properties of Methyllycaconitine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of α7 nicotinic acetylcholine receptors increases intracellular cAMP levels via activation of AC1 in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants | Semantic Scholar [semanticscholar.org]
- 9. Modeling Binding Modes of α7 Nicotinic Acetylcholine Receptor with Ligands: The Roles of Gln117 and Other Residues of the Receptor in Agonist Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel methyllycaconitine analogues selective for the α4β2 over α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyllycaconitine Citrate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Methyllycaconitine citrate (MLA), a potent antagonist of the α7 neuronal nicotinic acetylcholine receptor. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure safety and compliance with environmental regulations.
Methyllycaconitine and related aconitine alkaloids are highly toxic, and improper disposal can pose significant risks to human health and the environment.[1][2] The following procedures are based on established guidelines for handling and disposing of acutely hazardous chemical waste in a laboratory setting.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure all appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
-
Respiratory Protection: For handling the solid form where dust may be generated, a properly fitted respirator is recommended.[3]
All handling of MLA, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
II. Step-by-Step Disposal Procedures
The primary principle for disposing of this compound is to treat it as an acutely hazardous chemical waste. It should not be disposed of down the drain or in regular trash.[5][6]
Step 1: Waste Segregation
-
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, weigh boats), must be segregated from other laboratory waste streams.[7][8]
-
Keep MLA waste separate from incompatible materials. Store acids and bases separately, and do not mix with reactive substances like oxidizers.[8]
Step 2: Waste Collection and Containerization
-
Solid Waste:
-
Collect solid MLA powder and contaminated disposables in a designated, leak-proof, and clearly labeled hazardous waste container.[8]
-
The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable option.
-
-
Liquid Waste:
-
Collect aqueous solutions of MLA in a separate, compatible, and leak-proof container.
-
Do not mix with other solvent wastes unless explicitly permitted by your institution's environmental health and safety (EH&S) office.[7]
-
-
Empty Containers:
-
Empty containers that held pure this compound must be treated as acute hazardous waste.[6]
-
These containers must be triple-rinsed with a suitable solvent (e.g., water, as MLA is water-soluble).[6][9] The rinsate must be collected and disposed of as hazardous liquid waste.[6] After triple-rinsing, the container can be disposed of as regular lab glass or plastic, with the label defaced.[6]
-
Step 3: Labeling Hazardous Waste
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[8]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations.[8]
-
Indicate the primary hazard(s), such as "Acutely Toxic."[8]
-
Keep a running list of the contents and their approximate concentrations on the label.
Step 4: Storage of Hazardous Waste
-
Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][10]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[10]
-
Ensure containers are kept closed at all times, except when adding waste.[8]
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EH&S) or Hazardous Waste Management department to arrange for the pickup and disposal of the this compound waste.[6][10]
-
Follow all institutional procedures for waste pickup requests.
III. Quantitative Data Summary
| Parameter | Guideline | Citation |
| Acutely Toxic (P-listed) Waste Limit in SAA | A maximum of one quart of liquid or one kilogram of solid may be accumulated at a time. | [10] |
| General Hazardous Waste Limit in SAA | A maximum of 55 gallons of hazardous waste may be stored. | [10] |
| Storage Time Limit in SAA | Partially filled containers may remain for up to one year, provided accumulation limits are not exceeded. | [8] |
| Removal Time After Container is Full | Full containers must be removed from the SAA within three days. | [8] |
IV. Experimental Protocols Cited
This document provides procedural guidance for disposal and does not cite specific experimental protocols involving the use of this compound. For protocols on the use of MLA in research, please refer to scientific literature.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for this compound Disposal.
References
- 1. Accidental poisoning with Aconitum: Case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. fishersci.com [fishersci.com]
- 5. acs.org [acs.org]
- 6. vumc.org [vumc.org]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. caymanchem.com [caymanchem.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Methyllycaconitine citrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Methyllycaconitine citrate, a potent and selective antagonist of α7 nicotinic acetylcholine receptors (nAChR).[1][2][3] Due to its toxic nature as a diterpenoid alkaloid, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel.[4]
Personal Protective Equipment (PPE) and Safety Measures
Conflicting information exists regarding the required level of PPE for handling this compound. While some suppliers do not classify the substance as hazardous under the Globally Harmonized System (GHS), others recommend specific protective equipment.[5] Given the potential toxicity of alkaloids, a cautious approach is essential. The following table summarizes the recommended PPE based on a comprehensive review of available safety data sheets and general guidelines for handling toxic chemicals.[6][7][8]
| Personal Protective Equipment | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | To prevent inhalation of the powdered substance.[6] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles and potential splashes.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. The selection of suitable gloves should be based on the material's resistance to the substance and varies by manufacturer.[5] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Conduct all handling of powdered this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure all required PPE is correctly worn.
-
Use a dedicated and calibrated analytical balance for weighing.
-
Employ careful techniques to avoid generating dust.
2. Solution Preparation:
-
This compound is soluble in water (up to 100 mM) and DMSO (up to 100 mM).[3]
-
When dissolving, add the solvent slowly to the powder to avoid splashing.
-
Cap vials or containers securely immediately after preparation.
3. Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, and date of preparation.
-
When using in cell-based assays or animal experiments, follow established laboratory protocols for handling toxic substances.
-
Avoid direct contact with the skin, eyes, and mucous membranes.
4. Spill Cleanup:
-
In case of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, mechanically pick up the spilled solid material.[5]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable decontamination solution.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of with household waste.[5]
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[9] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9] |
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Methyllycaconitine Delphiniumbrowniiseeds, =96 HPLC 112825-05-5 [sigmaaldrich.com]
- 7. HANDLING OF HAZARDOUS AND POISONOUS CHEMICALS – PharmaGuideHub [pharmaguidehub.com]
- 8. Chemical Hazards and Toxic Substances - Controlling Exposure | Occupational Safety and Health Administration [osha.gov]
- 9. selleck.co.jp [selleck.co.jp]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
